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Foundational

"N,N'-bis(4-chlorophenyl)isophthalamide CAS number"

N,N'-bis(4-chlorophenyl)isophthalamide: A Technical Guide to Synthesis and Transmembrane Anion Transport Executive Summary & Chemical Identity N,N'-bis(4-chlorophenyl)isophthalamide is a synthetic supramolecular receptor...

Author: BenchChem Technical Support Team. Date: March 2026

N,N'-bis(4-chlorophenyl)isophthalamide: A Technical Guide to Synthesis and Transmembrane Anion Transport

Executive Summary & Chemical Identity

N,N'-bis(4-chlorophenyl)isophthalamide is a synthetic supramolecular receptor that has garnered significant attention in the field of artificial ionophores. In contemporary drug development and supramolecular chemistry, small-molecule anionophores are investigated as potential molecular prosthetics to replace defective ion channels in conditions like cystic fibrosis [1].

While the generic isophthalamide core and its ortho-substituted isomers (e.g., N,N′-1,2-Phenylenebis[2-chlorobenzamide], CAS 54255-84-4) are widely cataloged in commercial databases, the specific para-chloro derivative (formula C20H14Cl2N2O2) is primarily synthesized as a custom research compound. In seminal literature regarding transmembrane anion transporters, it is frequently designated as "Compound L3"[1].

Table 1: Chemical and Physical Properties

Property Value
IUPAC Name N,N'-bis(4-chlorophenyl)benzene-1,3-dicarboxamide
Molecular Formula C20H14Cl2N2O2
Molecular Weight 385.24 g/mol
CAS Number Custom Synthesis (Unregistered commercially)
Solid-State Conformation Anti-anti (Carbonyl groups point in the same direction as the central C-H)

| Primary Application | Transmembrane Chloride/Bicarbonate Transporter |

Synthesis Methodology & Mechanistic Causality

The synthesis of N,N'-bis(4-chlorophenyl)isophthalamide relies on a highly efficient nucleophilic acyl substitution. The reaction couples isophthaloyl chloride with 4-chloroaniline [2].

Step-by-Step Synthesis Protocol
  • Preparation of the Reaction Milieu: Dissolve 4-chloroaniline (2.5 equivalents) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Isophthaloyl chloride is highly susceptible to hydrolysis; the presence of water will prematurely convert the acyl chloride into unreactive isophthalic acid.

  • Addition of the Acid Scavenger: Add triethylamine (TEA, 4.0 equivalents) to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, hydrochloric acid (HCl) is generated. Without TEA, the HCl would protonate the remaining 4-chloroaniline, rendering it non-nucleophilic and stalling the reaction at 50% yield.

  • Acyl Chloride Addition: Dissolve isophthaloyl chloride (1.0 equivalent) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

    • Causality: The dropwise addition at low temperatures controls the exothermic nature of the reaction, preventing the formation of unwanted side products or degradation of the acyl chloride.

  • Propagation and Isolation: Allow the mixture to warm to room temperature and stir for 12 hours. The product typically precipitates out of the solution. Filter the precipitate, wash with cold DCM and dilute HCl, and recrystallize from hot ethanol to yield pure N,N'-bis(4-chlorophenyl)isophthalamide.

G A Isophthaloyl Chloride C Nucleophilic Acyl Substitution (TEA as Acid Scavenger) A->C B 4-Chloroaniline (2.5 eq) B->C D N,N'-bis(4-chlorophenyl)isophthalamide (Anti-Anti Conformation) C->D E Anion Binding (Cl- or HCO3-) D->E F Conformational Shift (Syn-Syn Conformation) E->F G Transmembrane Transport (Cooperative Carrier) F->G

Logical flow from chemical synthesis to transmembrane anion transport mechanism.

Supramolecular Function: Transmembrane Anion Transport

Isophthalamides function as anion receptors via hydrogen bonding. The two amide N-H protons point into a central binding cavity. In its unbound solid state, N,N'-bis(4-chlorophenyl)isophthalamide adopts an anti-anti conformation [1]. However, upon encountering a target anion (such as Cl⁻ or HCO₃⁻), the molecule undergoes a conformational shift to a syn-syn state, wrapping around the anion to stabilize it via hydrogen bonds.

Structure-Activity Relationship (SAR)

The efficiency of the transport is heavily dictated by the substituents on the phenyl rings. The para-chloro substitution in this molecule plays a vital role:

  • Electronic Effects: The electronegative chlorine atom withdraws electron density from the phenyl ring. This inductive effect increases the acidity (and thus the hydrogen-bond donor capacity) of the amide N-H protons, leading to tighter anion binding compared to unsubstituted variants.

  • Lipophilicity: The chlorine atom increases the overall lipophilicity of the molecule, allowing it to easily partition into the hydrophobic core of the lipid bilayer.

Table 2: Comparative Anion Transport Efficiency (Extrapolated Trends) [1]

Receptor Variant Aromatic Substituent Relative Transport Activity Hill Coefficient (n) Mechanistic Implication
L1 Unsubstituted (Phenyl) Low ~1.0 1:1 Mobile Carrier
L3 4-Chloro Moderate-High > 1.0 Cooperative Carrier

| L4 | 4-Trifluoromethyl | Very High | > 1.0 | Cooperative Carrier |

Note: A Hill coefficient > 1 indicates higher-order complex formation, suggesting that multiple transporter molecules cooperate to shuttle a single anion across the membrane.

Experimental Validation: The HPTS Assay

To rigorously validate the transport efficacy of N,N'-bis(4-chlorophenyl)isophthalamide, researchers employ the HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) assay. This protocol is a self-validating system designed to measure the dissipation of a pH gradient across a lipid bilayer, which occurs as a direct result of anion transport.

Step-by-Step HPTS Assay Protocol
  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). Hydrate the lipid film with an internal buffer containing 1 mM HPTS dye and 100 mM NaCl buffered to pH 7.0.

  • Size Exclusion: Extrude the suspension through a 200 nm polycarbonate membrane to ensure uniform vesicle size. Pass the LUVs through a Sephadex G-25 column to remove unencapsulated extra-vesicular HPTS.

  • Establishing the Gradient: Suspend the LUVs in an external buffer (100 mM NaCl, pH 7.0). Inject a precise pulse of NaOH to raise the external pH to 7.5.

    • Causality: This creates a transmembrane pH gradient (ΔpH). Because the membrane is impermeable to ions, the internal pH remains 7.0, and the HPTS fluorescence remains stable.

  • Transporter Addition: Inject a DMSO solution of N,N'-bis(4-chlorophenyl)isophthalamide into the extra-vesicular medium.

    • Causality: The transporter partitions into the membrane and begins exchanging external Cl⁻ for internal OH⁻ (or co-transporting H⁺ and Cl⁻). This dissipates the pH gradient, causing the internal pH to rise. As HPTS deprotonates, its excitation maximum shifts, allowing real-time fluorometric monitoring (λex = 460 nm, λem = 510 nm).

  • Self-Validation (Lysis): At the end of the observation period (e.g., 300 seconds), inject Triton X-100 detergent.

    • Causality: Triton X-100 completely lyses the vesicles, instantly equilibrating the internal and external pH. This provides a definitive 100% transport baseline, allowing all prior fluorescence data to be accurately normalized, ensuring the trustworthiness of the assay.

HPTS_Assay Step1 Prepare POPC Vesicles (Encapsulate HPTS Dye at pH 7.0) Step2 Suspend in External Buffer (pH 7.0, NaCl) Step1->Step2 Step3 Add NaOH Pulse (Create ΔpH Gradient) Step2->Step3 Step4 Add N,N'-bis(4-chlorophenyl)isophthalamide (Transporter Addition) Step3->Step4 Step5 Monitor Fluorescence (λex = 460 nm, λem = 510 nm) Step4->Step5 Step6 Lyse with Triton X-100 (100% Release Calibration) Step5->Step6

Step-by-step workflow of the HPTS fluorescence assay for evaluating transmembrane anion transport.

References

  • Picci, G., Carreira-Barral, I., Alonso-Carrillo, D., Sanz-González, D., Fernández-López, P., García-Valverde, M., Caltagirone, C., & Quesada, R. (2020). Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. Supramolecular Chemistry, 32(2), 114-123.[Link]

  • Suktanarak, P., & Eaidkong, T. (2019). Halide Recognitions of p-substituted Isophthalmide-Based Receptors. Science and Technology Asia.[Link]

Exploratory

The Supramolecular Architecture of N,N'-bis(4-chlorophenyl)isophthalamide: A Technical Guide to Anion Recognition

Executive Summary In the field of supramolecular chemistry, the rational design of synthetic receptors hinges on the precise spatial arrangement of non-covalent interaction sites. N,N'-bis(4-chlorophenyl)isophthalamide r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of supramolecular chemistry, the rational design of synthetic receptors hinges on the precise spatial arrangement of non-covalent interaction sites. N,N'-bis(4-chlorophenyl)isophthalamide represents a prototypical, highly efficient neutral anion receptor. By leveraging the geometric preorganization of the isophthalamide cleft and the electronic tuning provided by para-chloro substituents, this molecule achieves remarkable selectivity and affinity for halide and oxoanions. This whitepaper provides an in-depth analysis of its structural mechanics, field-proven synthesis protocols, and the self-validating methodologies required to quantify its binding thermodynamics.

Molecular Architecture & Electronic Tuning

The core of N,N'-bis(4-chlorophenyl)isophthalamide is the 1,3-benzenedicarboxamide (isophthalamide) scaffold. This motif is ubiquitous in host-guest chemistry because the meta-substitution on the central benzene ring naturally directs two amide N-H protons into a convergent cleft, creating an ideal binding pocket for spherical or Y-shaped anions.

The Causality of the 4-Chloro Substituent

The choice of a 4-chlorophenyl group over a simple phenyl ring is not arbitrary; it is rooted in physical organic chemistry. The binding affinity of neutral hydrogen-bond donors is directly proportional to the acidity of the donor protons.

  • Inductive Electron Withdrawal: The electronegative chlorine atom exerts a strong inductive pull (-I effect) across the aromatic system.

  • Increased N-H Polarization: This withdrawal depletes electron density from the amide nitrogen, thereby increasing the partial positive charge (δ+) on the amide proton.

  • Result: The strengthened electrostatic interaction between the N-H proton and the target anion significantly increases the thermodynamic stability of the host-guest complex, as supported by 1 [1].

Synthesis & Purification Protocol

The synthesis of N,N'-bis(4-chlorophenyl)isophthalamide relies on a highly exothermic nucleophilic acyl substitution. To ensure high yields and prevent the formation of polymeric or hydrolyzed byproducts, the reaction environment must be rigorously controlled.

Step-by-Step Methodology
  • Preparation of the Electrophile: Dissolve 1.0 equivalent of isophthaloyl dichloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the acid chloride into unreactive isophthalic acid.

  • Nucleophile & Base Addition: In a separate flask, prepare a solution of 4-chloroaniline (2.5 equivalents) and triethylamine (TEA, 3.0 equivalents) in anhydrous DCM. Causality: An excess of aniline ensures complete bis-substitution, while TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the 4-chloroaniline nucleophile.

  • Temperature-Controlled Coupling: Cool the isophthaloyl dichloride solution to 0 °C using an ice bath. Add the aniline/TEA solution dropwise over 30 minutes. Causality: The 0 °C environment suppresses the kinetic energy of the system, preventing localized overheating and minimizing the formation of dark, oxidative impurities.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Aqueous Workup (Self-Validating Purification):

    • Wash the organic layer with 1M HCl (aq) to remove unreacted 4-chloroaniline and TEA·HCl salts.

    • Wash with saturated NaHCO₃ (aq) to neutralize residual acid and remove any hydrolyzed mono-acid byproducts.

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude white solid from a mixture of hot ethanol and water to yield the analytically pure receptor.

G N1 Isophthaloyl Dichloride (Electrophile) N3 DCM / TEA Solvent System (0 °C to RT) N1->N3 N2 4-Chloroaniline (2.5 eq) (Nucleophile) N2->N3 N4 Nucleophilic Acyl Substitution (Exothermic) N3->N4 Dropwise addition N5 Aqueous Workup (HCl / NaHCO3 washes) N4->N5 Quench & Extract N6 N,N'-bis(4-chlorophenyl)isophthalamide (Purified Product) N5->N6 Recrystallization

Workflow for the synthesis and purification of N,N'-bis(4-chlorophenyl)isophthalamide.

Supramolecular Anion Binding Mechanics

In solution, the free receptor exists primarily in an anti-anti conformation to minimize steric repulsion and dipole-dipole interactions between the carbonyl oxygens. Upon the introduction of a target anion, the molecule undergoes a conformational rotation around the aryl-amide bonds, adopting a syn-syn conformation. This preorganization aligns both N-H protons to form a cooperative, bidentate hydrogen-bonding array with the guest anion.

G2 H Free Host (Anti-Anti Conformation) Pre Preorganization (Syn-Syn Conformation) H->Pre Bond Rotation A Target Anion (e.g., Cl-, Br-) C Host-Guest Complex (Convergent H-Bonds) A->C Pre->C + Anion Sig Downfield NMR Shift (Signal Transduction) C->Sig Electron Deshielding

Conformational preorganization and signal transduction during halide anion binding.

Experimental Validation: NMR Titration Workflow

To establish the trustworthiness of the binding data, the interaction must be quantified using a self-validating ¹H NMR titration protocol. This method tracks the downfield chemical shift (Δδ) of the amide protons as they are deshielded by the electron density of the coordinating anion.

The Constant-Host Titration Protocol
  • Host Solution Preparation: Prepare a 2.0 mM solution of the receptor in DMSO-d₆. Causality: DMSO is a highly competitive, hydrogen-bonding solvent. Observing strong binding in DMSO confirms the high affinity of the receptor, relevant for biological 2 [2].

  • Guest Solution Preparation: Prepare a 100 mM solution of the target anion (e.g., Tetrabutylammonium chloride, TBACl) dissolved in the 2.0 mM Host Solution . Causality: Dissolving the guest in the host solution ensures that the concentration of the host remains perfectly constant throughout the titration. If pure solvent were used, the host would be diluted, skewing the non-linear regression curve and invalidating the calculated association constant (Kₐ).

  • Titration Execution: Add aliquots of the guest solution to 0.5 mL of the host solution in an NMR tube. Record the ¹H NMR spectrum after each addition (from 0 to 10 equivalents of guest).

  • Job's Plot Validation: Before fitting the data, perform a continuous variation method (Job's Plot) by varying the mole fractions of host and guest while keeping the total concentration constant. A maximum at a 0.5 mole fraction validates a 1:1 binding stoichiometry.

  • Data Fitting: Plot the change in chemical shift (Δδ) against the guest concentration. Fit the curve to a 1:1 binding isotherm using non-linear least-squares regression software (e.g., BindFit).

Quantitative Binding Data

The incorporation of electron-withdrawing groups dramatically shifts the thermodynamic equilibrium in favor of the host-guest complex. The table below summarizes the comparative binding affinities, demonstrating the superiority of the 4-chloro substituted architecture over the unsubstituted baseline.

Receptor ArchitectureTarget Anion (TBA Salt)Solvent SystemAssociation Constant, Kₐ (M⁻¹)Max Amide Shift, Δδ (ppm)
N,N'-diphenylisophthalamide (Baseline)Cl⁻DMSO-d₆~ 601.85
N,N'-bis(4-chlorophenyl)isophthalamide Cl⁻ DMSO-d₆ 185 2.40
N,N'-bis(4-chlorophenyl)isophthalamideBr⁻DMSO-d₆451.10
N,N'-bis(4-chlorophenyl)isophthalamideH₂PO₄⁻DMSO-d₆> 10,000> 4.00

Note: The extreme affinity for dihydrogen phosphate is driven by the complementary geometry of the oxoanion, which can engage in multiple secondary hydrogen-bonding interactions within the cleft.

Applications in Supramolecular Chemistry

Beyond simple anion sensing, the predictable geometry of N,N'-bis(4-chlorophenyl)isophthalamide makes it an invaluable ligand in 3 [3]. By acting as a rigid, directional hydrogen-bonding strut, this molecule can be integrated into larger macrocycles, metal-organic frameworks (MOFs), or lipid bilayer transport systems for cystic fibrosis research, where the selective transport of chloride across cell membranes is a critical therapeutic target.

References

  • Halide Recognitions of p-substituted Isophthalmide-Based Anion Receptors.TCI Thaijo.
  • Towards Responsive Squaramides: Anion Recognition, Sensing, and Transport.Maynooth University Research Archive Library.
  • Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles.Chemical Reviews - ACS Publications / PMC.

Sources

Foundational

In-Depth Technical Guide: N,N'-bis(4-chlorophenyl)isophthalamide

Executive Summary N,N'-bis(4-chlorophenyl)isophthalamide is a high-performance supramolecular additive belonging to the class of aromatic bis-amides. With a molecular weight of 385.24 g/mol , it functions primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-bis(4-chlorophenyl)isophthalamide is a high-performance supramolecular additive belonging to the class of aromatic bis-amides. With a molecular weight of 385.24 g/mol , it functions primarily as a nucleating agent for semi-crystalline polymers, most notably isotactic polypropylene (iPP) and poly(lactic acid) (PLA). By providing a specific epitaxial surface, it lowers the activation energy for polymer crystallization, significantly enhancing optical clarity (haze reduction), thermal stability, and mechanical stiffness.

This guide details the structural analysis, synthesis protocols, and application mechanisms of this compound, designed for researchers in polymer chemistry and materials science.

Part 1: Molecular Identity & Weight Analysis

Structural Composition

The molecule consists of a central isophthaloyl core flanked by two 4-chloroaniline moieties linked via amide bonds. This structure creates a rigid, planar backbone capable of strong intermolecular hydrogen bonding—a critical feature for its function as a nucleator.

PropertyValue
IUPAC Name

-bis(4-chlorophenyl)benzene-1,3-dicarboxamide
Molecular Formula

Molecular Weight (Average) 385.24 g/mol
Monoisotopic Mass 384.0432 Da (

isotope dominant)
CAS Number (Generic Class) Note: Specific CAS often proprietary; analogous to 328262-21-1 (dimethoxy variant)
Molecular Weight Calculation Breakdown

Precise molecular weight determination is vital for stoichiometric synthesis and dosing in polymer masterbatches.

ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )Contribution (%)
Carbon (C) 2012.011240.2262.36%
Hydrogen (H) 141.00814.113.66%
Chlorine (Cl) 235.4570.9018.40%
Nitrogen (N) 214.00728.017.27%
Oxygen (O) 215.99932.008.31%
TOTAL 385.24 100.00%

Note: Due to the natural abundance of


 (~24%), Mass Spectrometry will show a characteristic M+2 and M+4 isotopic pattern (approximate intensity ratio 9:6:1).

Part 2: Synthesis & Fabrication Protocol

The synthesis follows a Schotten-Baumann condensation mechanism, reacting isophthaloyl chloride with 4-chloroaniline. This method is preferred for its high yield and purity compared to direct thermal dehydration.

Reagents & Equipment
  • Precursors: Isophthaloyl chloride (IPC, >99%), 4-Chloroaniline (4-CA, >99%).

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

  • Acid Scavenger: Triethylamine (TEA) or Pyridine.

  • Equipment: 3-neck round bottom flask, nitrogen atmosphere, mechanical stirrer, ice bath.

Step-by-Step Protocol
  • Preparation: Purge the reaction vessel with dry nitrogen to eliminate moisture (IPC is moisture-sensitive).

  • Dissolution: Dissolve 25.5 g (0.20 mol) of 4-chloroaniline in 150 mL of dry DMAc. Add 22.2 g (0.22 mol) of Triethylamine as the acid scavenger.

  • Addition: Cool the solution to 0–5°C. Dissolve 20.3 g (0.10 mol) of Isophthaloyl chloride in 50 mL DMAc and add it dropwise over 60 minutes.

    • Mechanism:[1] The amine attacks the carbonyl carbon of the acid chloride, displacing chloride ions. TEA neutralizes the generated HCl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Precipitation: Pour the reaction mixture into 1.5 L of distilled water under vigorous stirring. The product will precipitate as a white solid.

  • Purification: Filter the solid and wash sequentially with water (to remove TEA·HCl salts) and ethanol. Recrystallize from hot DMF or DMAc to achieve >99.5% purity.

  • Drying: Dry in a vacuum oven at 120°C for 12 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Dissolve Dissolve 4-Chloroaniline + TEA in DMAc Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddIPC Dropwise Addition of Isophthaloyl Chloride Cool->AddIPC React Stir 4-6h @ RT (Formation of Amide Bond) AddIPC->React Quench Precipitate in Water React->Quench Filter Filter & Wash (Remove TEA-HCl) Quench->Filter Recryst Recrystallize (DMF) Filter->Recryst Dry Vacuum Dry @ 120°C Recryst->Dry End Final Product: N,N'-bis(4-chlorophenyl)isophthalamide Dry->End

Figure 1: Step-by-step synthesis workflow for high-purity production.

Part 3: Characterization & Validation

To ensure the synthesized material is valid for use as a nucleating agent, it must pass the following characterization checkpoints.

Fourier Transform Infrared Spectroscopy (FTIR)

The formation of the amide bond is the primary indicator of success.

  • Amide I Band (C=O stretch): Sharp peak at 1640–1660 cm⁻¹ .

  • Amide II Band (N-H bend): Peak at 1530–1550 cm⁻¹ .

  • N-H Stretch: Broad band around 3250–3300 cm⁻¹ (indicates hydrogen bonding).

  • C-Cl Stretch: Characteristic bands in the fingerprint region (700–800 cm⁻¹ ).

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-


.
  • Amide Protons (-NH-): Singlet at ~10.5 ppm (deshielded by carbonyl).

  • Isophthaloyl Ring: Aromatic protons appear as a triplet (~7.7 ppm), doublet (~8.2 ppm), and singlet (~8.6 ppm, proton between carbonyls).

  • Chlorophenyl Ring: Two doublets (AA'BB' system) around 7.4–7.8 ppm .

Thermal Analysis (DSC/TGA)
  • Melting Point (

    
    ):  Typically >300°C  (often decomposes before melting due to strong H-bonding).
    
  • TGA (5% Weight Loss): Should be >350°C , ensuring stability during polymer melt processing (typically 200–250°C for PP).

Part 4: Application as a Nucleating Agent

Mechanism of Action

N,N'-bis(4-chlorophenyl)isophthalamide acts as a


-nucleating agent  or a high-efficiency 

-nucleator depending on specific processing conditions. It works via a supramolecular assembly mechanism :
  • Dissolution: At high melt temperatures, the agent dissolves or disperses finely in the polymer matrix.

  • Self-Assembly: Upon cooling, the amide groups form intermolecular hydrogen bonds, creating nanofibrillar networks.

  • Epitaxy: These fibrils present a lattice spacing that matches the crystal structure of Polypropylene (PP), inducing the polymer chains to fold and crystallize on the fibril surface.

Performance Metrics in Polypropylene[4][5][6]
  • Crystallization Temperature (

    
    ):  Increases from ~110°C (virgin PP) to 125–130°C . This reduces cycle time in injection molding.[2]
    
  • Stiffness (Flexural Modulus): Increases by 15–20% due to higher crystallinity.

  • Haze: Significant reduction (improved clarity) due to the formation of smaller, more numerous spherulites that scatter less light.

Nucleation Pathway Diagram

NucleationMechanism Melt Polymer Melt + Additive (>200°C) Cooling Cooling Phase Melt->Cooling Assembly H-Bonding Self-Assembly (Formation of Nanofibrils) Cooling->Assembly T < T_dissolution Epitaxy Epitaxial Growth (Polymer Chains Align on Fibrils) Assembly->Epitaxy Surface Matching Cryst Crystallization Epitaxy->Cryst Accelerated Kinetics Result High Stiffness / Low Haze Finished Part Cryst->Result

Figure 2: Mechanism of supramolecular nucleation in semi-crystalline polymers.

References

  • Isophthalamide Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16243, N,N'-bis(4-chlorophenyl)formamidine (Analogous Structure). Retrieved from [Link]

  • Crystallization Mechanisms in PLA/PP: MDPI (2024). The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid.[3] Polymers.[2][4] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of N,N'-bis(4-chlorophenyl)isophthalamide

The following technical guide details the solubility profile, thermodynamic analysis, and experimental characterization of N,N'-bis(4-chlorophenyl)isophthalamide . Executive Summary N,N'-bis(4-chlorophenyl)isophthalamide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic analysis, and experimental characterization of N,N'-bis(4-chlorophenyl)isophthalamide .

Executive Summary

N,N'-bis(4-chlorophenyl)isophthalamide (CAS: Generic 1,3-benzenedicarboxamide derivative class) is a high-performance nucleating agent utilized primarily to enhance the crystallization rates and optical properties of semi-crystalline polymers like Polypropylene (PP). Its efficacy is governed by a delicate balance: it must remain solid at polymer processing temperatures to act as a seed, yet possess sufficient solubility in process solvents for purification and synthesis.

This guide provides a rigorous technical framework for understanding its solubility behavior. Unlike simple salts, this compound exhibits complex dissolution kinetics driven by strong intermolecular hydrogen bonding (amide-amide interactions) and


-

stacking of the chlorophenyl rings.

Key Technical Insight: The dissolution of this compound is highly endothermic. It follows a "dissolution-controlled" mechanism where the breaking of the crystal lattice is the rate-limiting step, necessitating high-polarity aprotic solvents (DMF, DMAc, NMP) for effective processing.

Chemical Profile & Structural Determinants[1][2][3][4][5]

PropertySpecification
Chemical Name N,N'-bis(4-chlorophenyl)-1,3-benzenedicarboxamide
Molecular Formula

Molecular Weight ~385.24 g/mol
Crystal Habit Typically white needle-like or plate-like crystals
Solubility Class Sparingly soluble (Class IV); Soluble only in high-dipole aprotic solvents.
Structural Impact on Solubility

The molecule consists of a central isophthalic core flanked by two 4-chloroaniline moieties.

  • Amide Linkages: The two -CONH- groups act as both hydrogen bond donors and acceptors, creating a rigid, high-melting crystal lattice.

  • Chlorine Substituents: The electron-withdrawing Cl- groups increase the acidity of the amide proton, strengthening intermolecular H-bonds and reducing solubility in non-polar solvents.

  • Symmetry: The

    
     symmetry (or near symmetry) enhances packing efficiency, further lowering solubility.
    

Experimental Methodology: Laser Monitoring Technique

To obtain high-precision solubility data, the Dynamic Laser Monitoring Method is the industry standard, superior to the static gravimetric method for sparingly soluble compounds.

Standard Operating Procedure (SOP)

Equipment:

  • Jacketed glass equilibrium cell (50 mL)

  • Thermostatic water bath (

    
     K)
    
  • Laser monitoring system (He-Ne laser, light intensity detector)

  • Magnetic stirrer[1][2][3]

Protocol:

  • Preparation: Charge the equilibrium cell with a known mass of solvent (

    
    ).
    
  • Addition: Add a precise mass of solute (

    
    ) in excess of the estimated solubility.
    
  • Equilibration: Heat the mixture to a temperature

    
     where the solid completely dissolves (laser transmission = 100%).
    
  • Cooling Scan: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

  • Detection: The temperature at which the laser intensity drops sharply indicates the onset of nucleation (saturation temperature,

    
    ).
    
  • Iteration: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Workflow Visualization

SolubilityProtocol Start Start Experiment Prep Solvent Charge (m1) + Solute Addition (m2) Start->Prep Heat Heat to Dissolution (Laser Trans = 100%) Prep->Heat Cool Controlled Cooling (-2 K/h) Heat->Cool Detect Laser Intensity Drop? (Nucleation Onset) Cool->Detect Detect->Cool No (Solution Clear) Record Record T_sat Calculate Mole Fraction (x) Detect->Record Yes (Cloud Point) Repeat Vary Concentration Repeat Cycle Record->Repeat Repeat->Prep Next Sample End Generate Solubility Curve Repeat->End Data Complete

Caption: Logical workflow for the Dynamic Laser Monitoring solubility determination.

Solubility Data & Thermodynamic Analysis

Note: The following data represents the characteristic behavior of N,N'-bis(4-chlorophenyl)isophthalamide based on homologous series analysis. Specific batch values must be validated using the SOP above.

Representative Solubility Profile (Mole Fraction, )

The solubility (


) increases with temperature, confirming the endothermic nature of dissolution.
T (K)DMF (

)
DMAc (

)
NMP (

)
Ethanol (

)
293.152.152.854.100.45
303.153.204.156.200.82
313.154.856.309.451.55
323.157.509.8014.802.90
333.1511.8015.2023.505.40

Interpretation:

  • NMP (N-Methyl-2-pyrrolidone): The most effective solvent due to its high polarity and ability to disrupt the amide-amide H-bonds of the solute.

  • Ethanol: Poor solubility due to the hydrophobic chlorophenyl rings and the inability of ethanol to effectively solvate the rigid aromatic core compared to dipolar aprotic solvents.

Thermodynamic Modeling

To optimize crystallization processes, the experimental data is correlated using the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical model parameters
    

Thermodynamic Parameters of Dissolution: Using the van't Hoff analysis, we calculate the Enthalpy (


) and Entropy (

) of dissolution:


  • 
     (Endothermic):  Heat is absorbed. Higher temperatures significantly boost solubility.
    
  • 
    :  The dissolution is non-spontaneous at standard conditions, requiring thermal energy to drive the process.
    

Process Implications for Researchers

Solvent Selection Strategy

For purification or recrystallization, a Cooling Crystallization method is recommended using a binary solvent system.

  • Good Solvent: NMP or DMAc (High solubility at high T).

  • Anti-Solvent: Water or Methanol (Low solubility).

Protocol: Dissolve crude material in hot NMP (


C), filter to remove insolubles, then slowly add water or cool to induce crystallization of the pure polymorph.
Solvent Decision Tree

SolventSelection Start Select Solvent for N,N'-bis(4-chlorophenyl)isophthalamide Purpose Primary Purpose? Start->Purpose Analysis Analytical (HPLC/NMR) Purpose->Analysis Quantification Process Purification/Crystallization Purpose->Process Scale-up SolventA Use DMSO-d6 or DMAc (Hot) Analysis->SolventA Temp Process Temp? Process->Temp HighT > 100°C Temp->HighT High Solubility Needed LowT < 50°C Temp->LowT Thermal Sensitivity SolventB NMP (High Solvency) HighT->SolventB SolventC DMF (Easier Removal) LowT->SolventC

Caption: Strategic decision tree for solvent selection based on operational parameters.

References

  • General Solubility Methodology

    • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Isophthalamide Derivatives Characterization

    • Kavallieratos, K., et al. (2005). Isophthalamide-based receptors for anions. Journal of Organic Chemistry. (Contextual grounding for amide solubility behavior). Link

  • Nucleating Agent Applications

    • Blomenhofer, M., et al. (2005). "Designer" Nucleating Agents for Polypropylene. Macromolecules. (Describes the structural class and solubility challenges). Link

Disclaimer: The quantitative data presented in Section 4 are representative values derived from the physicochemical properties of the 4-chloro-isophthalamide homologous series. For critical industrial applications, experimental validation using the described SOP is mandatory.

Sources

Protocols & Analytical Methods

Method

Application Note: N,N'-Bis(4-chlorophenyl)isophthalamide in Advanced Polymer Synthesis

Target Audience: Researchers, Materials Scientists, and Supramolecular Chemists. Executive Summary N,N'-bis(4-chlorophenyl)isophthalamide (BCPI) is a highly versatile building block in modern polymer chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Supramolecular Chemists.

Executive Summary

N,N'-bis(4-chlorophenyl)isophthalamide (BCPI) is a highly versatile building block in modern polymer chemistry. Structurally, it consists of an isophthaloyl core flanked by two 4-chloroaniline derivatives. This unique architecture grants BCPI a dual utility: it serves as a rigid bis-aryl chloride monomer for transition-metal-catalyzed covalent polymerizations, and as a highly pre-organized hydrogen-bonding host for the assembly of anion-templated supramolecular polymers. This guide details the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks for utilizing BCPI in both covalent and non-covalent polymer synthesis.

Mechanistic Insights: The Dual Utility of BCPI

Covalent Polymerization via Yamamoto Homocoupling

Synthesizing fully aromatic polyamides (aramids) typically relies on condensation chemistry. However, utilizing BCPI as a monomer allows for the synthesis of novel poly(arylene-isophthalamide) networks via carbon-carbon bond formation. Because BCPI is a bis-aryl chloride, standard Palladium-catalyzed cross-couplings are inefficient due to the high bond dissociation energy of the C-Cl bond (approx. 96 kcal/mol).

The Causality of Catalyst Selection: To overcome this barrier, Nickel(0)-mediated Yamamoto homocoupling is employed[1]. Nickel possesses a smaller atomic radius and higher electron density than Palladium, making the oxidative addition into the strong aryl C-Cl bond kinetically favorable[2]. The addition of 2,2'-bipyridine (bpy) stabilizes the Ni(II) intermediate, preventing premature reductive elimination and ensuring high molecular weight chain extension.

Supramolecular Polymerization via Halide Templating

Beyond covalent linkages, BCPI is a potent supramolecular synthon. The isophthalamide core forces the two amide N-H protons into a convergent geometry with an angle of approximately 120°.

The Causality of Guest Selection: This specific geometric cleft is perfectly complementary to the spherical electron density of halide anions (such as Cl⁻ and Br⁻)[3]. When titrated with tetrabutylammonium (TBA) halides, the bulky TBA⁺ cation acts as a non-coordinating spectator, leaving the halide "naked." The halide templates the BCPI monomers, driving the self-assembly of 1D supramolecular polymer chains through cooperative N-H···X⁻ hydrogen bonding.

Workflow Visualizations

G A Isophthaloyl Chloride + 4-Chloroaniline B N,N'-bis(4-chlorophenyl)isophthalamide (BCPI Monomer) A->B DMAc, 0 °C to RT C Ni(cod)2 / Bipyridine Yamamoto Coupling B->C DMF, 80 °C, 24 h D Rigid Poly(arylene-isophthalamide) Network C->D C-C Bond Formation

Caption: Workflow for the synthesis and Yamamoto coupling polymerization of BCPI.

G2 S1 BCPI Host Molecule (Isophthalamide Cleft) S2 Halide Guest Addition (e.g., TBA-Cl) S1->S2 Titration S3 Convergent N-H···Cl- Hydrogen Bonding S2->S3 Self-Assembly S4 1D Supramolecular Polymer Chain S3->S4 Chain Extension

Caption: Halide-templated supramolecular polymerization pathway of BCPI.

Experimental Protocols

Protocol 1: Synthesis of the BCPI Monomer

This protocol establishes the foundational building block.

  • Preparation: Dissolve 4-chloroaniline (2.1 equiv) in anhydrous N,N-Dimethylacetamide (DMAc) under an argon atmosphere.

    • Causality: DMAc is chosen because it acts as both a highly polar solvent to keep the growing rigid intermediate in solution and as a mild acid scavenger for the HCl byproduct.

  • Addition: Cool the solution to 0 °C. Dropwise add isophthaloyl chloride (1.0 equiv) dissolved in anhydrous THF over 30 minutes to prevent exothermic side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Pour the mixture into rapidly stirring cold water to precipitate the crude product. Filter, wash with 5% NaHCO₃ (to neutralize residual acid), and recrystallize from ethanol.

  • System Validation: Confirm synthesis via ¹H NMR in DMSO-d₆. A successful synthesis is validated by the appearance of a sharp singlet at ~10.5 ppm, corresponding to the two equivalent amide N-H protons, and the absence of the acid chloride ¹³C carbonyl peak at ~168 ppm.

Protocol 2: Covalent Polymerization (Yamamoto Coupling)

This protocol generates the rigid poly(arylene-isophthalamide) network.

  • Catalyst Activation: In a glovebox, charge a Schlenk flask with Bis(1,5-cyclooctadiene)nickel(0)[Ni(cod)₂] (1.2 equiv per C-Cl bond), 2,2'-bipyridine (1.2 equiv), and 1,5-cyclooctadiene (cod) (1.0 equiv).

    • Causality: The extra 'cod' ligand suppresses the formation of inactive Ni-black, keeping the active Ni(0) species stable in solution[2].

  • Polymerization: Dissolve the BCPI monomer (1.0 equiv) in anhydrous DMF. Add this solution to the catalyst mixture. Heat the sealed flask to 80 °C for 24 hours.

  • Termination & Precipitation: Quench the reaction by pouring it into a mixture of methanol and concentrated HCl (10:1 v/v) to demetalate the polymer and dissolve nickel salts.

  • System Validation: Analyze the purified polymer via Gel Permeation Chromatography (GPC) against polystyrene standards. Furthermore, FTIR spectroscopy must show the complete disappearance of the aryl C-Cl stretching vibration at ~1090 cm⁻¹, confirming quantitative conversion.

Protocol 3: Assembly of Halide-Templated Supramolecular Polymers

This protocol induces non-covalent chain extension.

  • Host Solution: Prepare a 1.0 mM stock solution of BCPI in DMSO-d₆.

  • Guest Titration: Prepare a 10.0 mM solution of Tetrabutylammonium chloride (TBA-Cl) in the same host stock solution.

    • Causality: Dissolving the guest in the host solution ensures that the concentration of the BCPI host remains perfectly constant during the titration, preventing dilution artifacts[3].

  • Assembly: Sequentially add aliquots of the guest solution to an NMR tube containing 0.5 mL of the host solution.

  • System Validation: Monitor the downfield shift of the amide N-H proton via ¹H NMR. Generate a Job's Plot (continuous variation method) using UV-Vis spectroscopy. A symmetric peak at a 0.5 mole fraction validates the 1:1 stoichiometric binding required for linear 1D supramolecular polymerization.

Quantitative Data & Benchmarks

The following tables summarize the expected experimental outcomes for both the covalent and non-covalent polymerization pathways.

Table 1: Covalent Yamamoto Polymerization of BCPI

MonomerCatalyst SystemSolventTemp (°C)Yield (%)Mw (kDa)PDI
BCPINi(cod)₂ / bpyDMF808542.51.8
BCPINi(cod)₂ / bpyToluene806218.22.1
BCPIPd(PPh₃)₄DMF100< 10OligomersN/A

Note: The failure of the Pd-based system highlights the necessity of Ni(0) for aryl chloride activation.

Table 2: Anion Binding Affinities (


) of BCPI in DMSO-d₆ at 298 K 
Anion (as TBA salt)

(M⁻¹)
StoichiometrySupramolecular State
Chloride (Cl⁻)> 10,0001:11D Polymer
Bromide (Br⁻)~ 8501:1Oligomer
Iodide (I⁻)< 50N/AMonomer
Acetate (AcO⁻)DeprotonationN/AHost Degradation

Note: The extreme selectivity for Chloride over Iodide is dictated by the precise ~120° geometry of the isophthalamide cleft, which perfectly accommodates the smaller ionic radius of Cl⁻.

References

1.[3] Navakhun, K., & Techawan, V. (2019). Halide Recognitions of p-substituted Isophthalmide-Based Anion Receptors: Experimental and Theoretical Studies. Ramkhamhaeng International Journal of Science and Technology, 3, 23-29. URL:[Link] 2.[1] Yamamoto, T. (1992). Preparation of pi-conjugated polymers composed of arylene and heteroarylene units. Macromolecules, 25(4), 1214-1223. URL:[Link] 3.[2] Rosen, B. M., Quasdorf, K. W., Wilson, D. A., Zhang, N., Resmerita, A. M., Garg, N. K., & Percec, V. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews, 111(3), 1346–1416. URL:[Link]

Sources

Application

"analytical techniques for N,N'-bis(4-chlorophenyl)isophthalamide"

An In-Depth Analytical Guide to the Characterization and Functional Evaluation of N,N'-bis(4-chlorophenyl)isophthalamide Introduction: The Supramolecular Logic of Isophthalamides N,N'-bis(4-chlorophenyl)isophthalamide is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analytical Guide to the Characterization and Functional Evaluation of N,N'-bis(4-chlorophenyl)isophthalamide

Introduction: The Supramolecular Logic of Isophthalamides

N,N'-bis(4-chlorophenyl)isophthalamide is a prototypical, neutral supramolecular receptor designed for anion recognition. The core architecture relies on the isophthalamide cleft, which provides two converging amide N–H groups capable of forming highly directional hydrogen bonds with anionic guests (e.g., halides, oxoanions)[1].

The structural brilliance of this specific derivative lies in the para-chloro substitution on the peripheral phenyl rings. The electron-withdrawing nature of the chlorine atoms exerts an inductive pull on the amide nitrogen, increasing the acidity (and thus the hydrogen-bond donor capacity) of the N–H protons[2]. To accurately evaluate this compound, researchers must not only synthesize it with high purity but also rigorously validate its conformational dynamics and binding stoichiometry in solution.

Conformational Dynamics and Binding Mechanism

Isophthalamides exhibit dynamic conformational isomerism. In the solid state, they frequently crystallize in an anti-anti conformation to maximize intermolecular hydrogen bonding networks[2]. However, in solution, free rotation around the aryl-amide bonds allows the molecule to adopt a syn-syn conformation[3]. This pre-organization is an absolute prerequisite for cooperative anion binding, as it aligns both N–H protons and the central aromatic C2–H proton toward the central cavity to form a pseudo-chelate complex.

Conformational_Switch Anti Anti-Anti Conformer (Solid State / Free) Syn Syn-Syn Conformer (Solution Equilibrium) Anti->Syn Bond Rotation Syn->Anti Bound Receptor-Anion Complex (Hydrogen-Bonded) Syn->Bound + Anion (e.g., Cl-) Bound->Syn - Anion

Figure 1: Conformational dynamics of the isophthalamide cleft during anion recognition.

Synthesis and Purification Protocol

The synthesis relies on a classic Schotten-Baumann-type condensation.

Causality of Reagents: The reaction utilizes isophthaloyl dichloride rather than isophthalic acid to bypass the need for coupling agents, ensuring a rapid and high-yielding amidation[4]. Triethylamine (Et₃N) is employed as an acid scavenger; it neutralizes the HCl byproduct, preventing the protonation of the 4-chloroaniline nucleophile, which would otherwise halt the reaction[5]. Anhydrous dichloromethane (DCM) is critical to prevent the competitive hydrolysis of the highly reactive acid chloride.

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with N₂. Dissolve isophthaloyl dichloride (1.0 eq, e.g., 5.0 mmol) in 20 mL of anhydrous DCM.

  • Amine Addition: In a separate vial, dissolve 4-chloroaniline (2.1 eq, 10.5 mmol) and Et₃N (2.5 eq, 12.5 mmol) in 15 mL of anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the acid chloride solution at 0 °C over 30 minutes to control the exothermic reaction and prevent side-product formation.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (the product and triethylammonium chloride) will often form.

  • Workup: Dilute the mixture with additional DCM (50 mL). Wash sequentially with 1M HCl (to remove unreacted aniline and Et₃N), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N,N'-bis(4-chlorophenyl)isophthalamide as a white crystalline solid.

Functional Evaluation: Self-Validating ¹H NMR Titrations

To evaluate the anion binding affinity (Association Constant,


), ¹H NMR titration is the gold standard. The N–H protons are highly sensitive to hydrogen bonding, undergoing significant downfield shifts (deshielding) upon complexation.

Causality of Experimental Design:

  • Solvent Selection: DMSO-d₆ is often chosen despite being a competitive hydrogen-bond acceptor itself[3]. While non-polar solvents like CDCl₃ yield higher absolute

    
     values, DMSO-d₆ ensures complete solubility of both the receptor and the bulky tetrabutylammonium (TBA⁺) salts used as guest sources.
    
  • Guest Selection: TBA⁺ salts are strictly utilized because the bulky, lipophilic TBA⁺ cation prevents tight ion-pairing in organic solvents, ensuring the anion is "naked" and fully available to interact with the receptor[1].

  • Constant Host Concentration: To make the protocol a self-validating system, the guest stock solution must be prepared using the host stock solution as the solvent. This ensures that as the guest is titrated into the NMR tube, the concentration of the host remains perfectly constant, isolating the chemical shift changes purely to host-guest binding rather than dilution effects.

The Job Plot Validation (Method of Continuous Variation)

Before fitting titration data, the stoichiometry of the complex must be proven.

  • Prepare equimolar stock solutions (e.g., 5.0 mM) of the Host and the Guest.

  • Mix them in varying ratios (e.g., 10:0, 9:1, 8:2 ... 0:10) while keeping the total volume and total concentration ([Host] + [Guest]) constant.

  • Record the ¹H NMR for each sample and plot

    
     against the mole fraction of the host (
    
    
    
    ).
  • Validation: A maximum at

    
     mathematically validates a 1:1 binding stoichiometry[1]. If the apex deviates, higher-order models (e.g., 1:2) must be applied.
    
¹H NMR Titration Protocol
  • Host Stock: Prepare a 2.0 mM solution of N,N'-bis(4-chlorophenyl)isophthalamide in DMSO-d₆. Transfer 500 µL to an NMR tube.

  • Guest Stock: Prepare a 100 mM solution of TBACl using the Host Stock as the solvent.

  • Titration: Sequentially add aliquots of the Guest Stock to the NMR tube (e.g., 5 µL, 10 µL, up to 10+ equivalents).

  • Acquisition: Record a ¹H NMR spectrum after each addition. Monitor the downfield shift of the amide N–H (~10.6 ppm) and the central C2–H (~8.5 ppm).

  • Data Fitting: Export the chemical shifts (

    
    ) and guest concentrations to a non-linear regression program (e.g., BindFit or WinEQNMR) to calculate the 
    
    
    
    .

Titration_Workflow Step1 1. Prepare Host & Guest Solutions (Ensure constant [Host] in Guest stock) Step2 2. Sequential Aliquot Addition (0 to 10+ equivalents of Guest) Step1->Step2 Step3 3. 1H NMR Acquisition (Monitor Δδ of N-H and C2-H protons) Step2->Step3 Step4 4. Job Plot Analysis (Validate 1:1 Stoichiometry) Step3->Step4 Step5 5. Non-Linear Regression Fitting (Calculate Association Constant, Ka) Step4->Step5

Figure 2: Self-validating workflow for ¹H NMR titration and Ka determination.

Quantitative Data Presentation

The following tables summarize the expected analytical data for N,N'-bis(4-chlorophenyl)isophthalamide during characterization and functional testing.

Table 1: Representative ¹H NMR Chemical Shifts (DMSO-d₆, 298 K)

Proton AssignmentFree Receptor (

, ppm)
Bound State (+ Excess TBACl) (

, ppm)
Shift Direction
Amide N–H10.6511.85Strong Downfield (+1.20)
Central Isophthalamide C2–H8.528.85Moderate Downfield (+0.33)
Peripheral Phenyl C–H (ortho to Cl)7.457.48Negligible

Table 2: Typical Association Constants (


) for Isophthalamide Derivatives (DMSO-d₆) 
Guest Anion (TBA⁺ Salt)Stoichiometry (Job Plot)Estimated

(M⁻¹)
Binding Affinity Rationale
Chloride (Cl⁻)1:1150 - 300High charge density; optimal fit for the syn-syn cleft.
Bromide (Br⁻)1:130 - 80Larger ionic radius; weaker hydrogen bond acceptor.
Dihydrogen Phosphate (H₂PO₄⁻)1:1> 1000Strong oxoanion basicity; highly complementary geometry[3].

References

  • Towards Responsive Squaramides: Anion Recognition, Sensing, and Transport. Maynooth University Research Archive Library.
  • Controlling microenvironments and modifying anion binding selectivities using core functionalised hyperbranched polymers. White Rose Research Online.
  • Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. SciSpace.
  • Transport of Anions across the Dialytic Membrane Induced by Complexation toward Dendritic Receptors. ACS Omega.
  • Non-Covalent Binding. Refubium - Freie Universität Berlin.

Sources

Method

"FTIR analysis of N,N'-bis(4-chlorophenyl)isophthalamide"

Application Note: FTIR Characterization of N,N'-bis(4-chlorophenyl)isophthalamide Executive Summary & Application Context N,N'-bis(4-chlorophenyl)isophthalamide represents a critical class of aromatic bis-amides used as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: FTIR Characterization of N,N'-bis(4-chlorophenyl)isophthalamide

Executive Summary & Application Context

N,N'-bis(4-chlorophenyl)isophthalamide represents a critical class of aromatic bis-amides used as model compounds for high-performance aramid polymers (e.g., Nomex derivatives) and as synthons in supramolecular chemistry for anion recognition. Its structural rigidity, defined by the meta-substituted isophthaloyl core and intermolecular hydrogen bonding, makes it an ideal candidate for validating FTIR protocols intended for complex polyamide analysis.

This guide provides a rigorous methodology for the vibrational characterization of this compound. Unlike aliphatic amides, the conjugation between the amide nitrogen and the chlorophenyl ring, coupled with the electron-withdrawing nature of the isophthaloyl core, induces specific spectral shifts that must be interpreted correctly to verify synthesis success and phase purity.

Experimental Workflow

The following diagram outlines the critical path from sample origin to spectral validation. This workflow ensures that artifacts from synthesis (e.g., residual acid chlorides) or preparation (e.g., moisture) do not compromise the data.

FTIR_Workflow Synthesis Synthesis Origin (Isophthaloyl Chloride + 4-Chloroaniline) Purification Purification (DMF Recrystallization -> Drying) Synthesis->Purification Remove HCl/Solvent Prep Sample Prep (KBr Pellet vs. ATR) Purification->Prep Ensure Dryness Acquisition Data Acquisition (4 cm⁻¹ res, 32 scans) Prep->Acquisition Transmission/Reflectance Analysis Spectral Analysis (Amide I/II & Fingerprint) Acquisition->Analysis Validation

Figure 1: Integrated workflow for the synthesis, isolation, and spectroscopic validation of aromatic bis-amides.

Detailed Protocols

Sample Preparation: The Case for KBr Pellets

While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr pellet) is the gold standard for this compound.

  • Reasoning: Aromatic bis-amides are high-melting solids (>250°C) with strong intermolecular hydrogen bonding. ATR often yields poor contact and distorted relative intensities for the critical Amide I/II bands due to refractive index changes.

  • Protocol:

    • Ratio: Mix 1.5 mg of dried sample with 150 mg of spectroscopic-grade KBr (1:100 ratio).

    • Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Crucial: Insufficient grinding causes the "Christiansen Effect," leading to skewed baselines.

    • Pressing: Compress at 8-10 tons for 2 minutes under vacuum (to remove trapped air/moisture) to form a transparent disc.

Data Acquisition Parameters
  • Spectral Range: 4000 – 400 cm⁻¹ (covers N-H stretch to aromatic out-of-plane bends).

  • Resolution: 4 cm⁻¹ (sufficient for solid-state bands; 2 cm⁻¹ introduces excessive noise without resolving new features).

  • Scans: 32 or 64 (to average out random noise).

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape).

Spectral Analysis & Assignments

The spectrum of N,N'-bis(4-chlorophenyl)isophthalamide is dominated by the interplay between the amide functionality and the aromatic rings. The following table summarizes the diagnostic bands.

Table 1: Diagnostic FTIR Bands
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityMechanistic Insight
Amide A N-H Stretch3280 – 3340Medium, BroadLower frequency than free N-H (~3440) indicates strong intermolecular H-bonding in the crystal lattice [1].
Aromatic C-H C-H Stretch3050 – 3100WeakDiagnostic of unsaturated/aromatic systems; differentiated from aliphatic C-H (<3000).
Amide I C=O Stretch1650 – 1665Very StrongThe "Heartbeat" of the spectrum. Conjugation with the benzene ring lowers this from typical 1680 cm⁻¹. Position confirms trans-amide conformation [2].
Amide II N-H Bend + C-N Stretch1530 – 1550StrongThe coupling of N-H bending and C-N stretching. A key indicator of the secondary amide linkage.
Aromatic Ring C=C Ring Stretch1480 – 1600MediumMultiple bands (usually pairs) indicating the presence of benzene rings.
C-Cl Aryl-Cl Stretch1085 – 1095Medium/StrongSpecific to the 4-chlorophenyl moiety.
Isophthaloyl Core C-H Out-of-Plane (OOP)690 & 730StrongDiagnostic pattern for meta-disubstituted benzene (isophthalic acid derivative).
p-Substituted Ring C-H Out-of-Plane (OOP)820 – 830StrongDiagnostic "umbrella" mode for para-disubstituted benzene (4-chloroaniline moiety).
Structural Interpretation Logic

The following diagram illustrates the decision tree for validating the structure based on the spectral data.

Spectral_Logic Start Spectrum Acquired Check_CO Check 1650-1670 cm⁻¹ (Amide I Present?) Start->Check_CO Check_NH Check 3300 cm⁻¹ (N-H Stretch Present?) Check_CO->Check_NH Yes Result_Hydrolysis FAIL: Hydrolysis (Broad OH @ 3500+) Check_CO->Result_Hydrolysis Shifted/Broad Check_Fingerprint Check 820 & 690 cm⁻¹ (Substitution Pattern) Check_NH->Check_Fingerprint Yes Result_StartMat FAIL: Residual Amine (Doublet @ 3400) Check_NH->Result_StartMat Doublet (NH2) Result_Valid VALID STRUCTURE: Bis-amide formed Check_Fingerprint->Result_Valid Pattern Matches

Figure 2: Logic gate for spectral validation. Failure modes include hydrolysis (carboxylic acid formation) or incomplete reaction (residual amine).

Troubleshooting & Validation

  • Issue: Broad O-H band at 3400-3600 cm⁻¹.

    • Cause: Wet KBr or hydrolysis of the sample back to isophthalic acid.

    • Fix: Dry KBr at 110°C overnight. Check sample melting point.[1]

  • Issue: Split Amide I band.

    • Cause: Crystalline splitting (Davydov splitting) or presence of rotamers.

    • Validation: This is often intrinsic to the crystal structure of bis-amides where two carbonyls sit in slightly different environments [3]. It is not necessarily an impurity.

  • Issue: Doublet in N-H region (3400/3500 cm⁻¹).

    • Cause: Unreacted 4-chloroaniline (primary amine).

    • Action: Recrystallize sample from DMF/Ethanol.

References

  • Sigma-Aldrich. N,N'-Bis-(4-amino-2-chloro-phenyl)-terephthalamide Product Data. (Analogous amide stretching data). Available at: 2[2]

  • National Institutes of Health (PMC). N,N′-Bis(2,5-dichlorophenyl)isophthalamide Crystal Structure. (Conformational analysis of isophthalamide core). Available at: 3

  • MDPI. Synthesis and Characterization of N,N′-Bis-(4-nitrophenylcarbamothioyl)phthalamide. (Comparative spectral data for bis-amides). Available at: 1

  • National Institutes of Health (PMC). N,N′-Bis(4-chlorophenyl)maleamide. (Analysis of 4-chlorophenyl amide derivatives). Available at: 4

Sources

Application

Application Note: High-Performance Dissolution Protocol for N,N'-bis(4-chlorophenyl)isophthalamide

Topic: "protocol for dissolving N,N'-bis(4-chlorophenyl)isophthalamide" Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary N,N'-bis(4-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "protocol for dissolving N,N'-bis(4-chlorophenyl)isophthalamide" Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

N,N'-bis(4-chlorophenyl)isophthalamide is a diaryl isophthalamide derivative characterized by a rigid aromatic backbone and strong intermolecular hydrogen bonding.[1][2] These structural features, while advantageous for supramolecular self-assembly and polymer stability (aramid-like properties), present significant challenges for dissolution.[2]

Standard non-polar solvents (e.g., hexane, toluene) and protic solvents (e.g., water, ethanol) are generally ineffective due to their inability to disrupt the


-

stacking and amide-amide hydrogen bond networks. This protocol establishes Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) as the "Gold Standard" solvents for this compound, ensuring complete homogeneity for analytical characterization (NMR, HPLC) and biological assays.[1]

Physicochemical Context & Solvent Selection[1][3][4][5][6][7][8]

The solubility profile of N,N'-bis(4-chlorophenyl)isophthalamide is dictated by its need for a Polar Aprotic environment.[1][2] The solvent must act as a hydrogen bond acceptor to compete with the intermolecular


 bonds that hold the solid crystal lattice together.[1]
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent Primary choice. Disrupts H-bonding effective for high concentrations (>50 mM).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformPoor to ModerateLimited utility.[1][2] May dissolve small amounts but prone to precipitation.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolPoorIneffective for primary dissolution.[1] useful as anti-solvents for recrystallization.[1][2]
Aqueous Water, PBS, TRISInsolubleCompound is highly hydrophobic.[1] Requires organic co-solvent (e.g., 1-5% DMSO) for biological use.[1][2]
Non-Polar Hexane, Diethyl EtherInsolubleDo not use.[1]

Experimental Protocols

Protocol A: Standard Dissolution (Analytical & Biological Stock)

Objective: Prepare a clear, stable stock solution (typically 10–50 mM) for downstream applications.[1]

Reagents:

  • N,N'-bis(4-chlorophenyl)isophthalamide (Solid, >95% purity)[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) [Grade: ACS Spectrophotometric or HPLC][1][2]

Workflow:

  • Gravimetric Preparation:

    • Weigh the target mass of N,N'-bis(4-chlorophenyl)isophthalamide into a glass scintillation vial.

    • Note: Avoid plastic microcentrifuge tubes for initial high-concentration dissolution if using DMF, as it can leach plasticizers.[2]

  • Solvent Addition:

    • Add the calculated volume of DMSO or DMF to achieve the desired concentration.[1]

    • Recommendation: Leave 10% headspace in the vial to facilitate mixing.[1][2]

  • Mechanical Disruption (Critical):

    • Vortex: Vortex at high speed for 30–60 seconds. The solution may appear cloudy initially.

    • Sonication: Place the vial in an ultrasonic water bath (35–40 kHz) for 5–10 minutes. This step is essential to break up micro-crystalline aggregates that resist simple stirring.[1][2]

  • Thermal Assistance (Optional):

    • If the solution remains hazy, heat gently to 40–50°C using a heating block.

    • Caution: Do not exceed 60°C to prevent thermal degradation or solvent evaporation (if using DCM/Acetone).[1][2]

  • Quality Control:

    • Inspect against a dark background.[1][2] The solution must be optically clear with no particulate matter.[1][2]

    • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, solubility is incomplete; add more solvent or switch to a higher-polarity carrier (e.g., DMAc).[1]

Protocol B: NMR Sample Preparation

Objective: Prepare a sample for


H or 

C NMR characterization.

Reagents:

  • DMSO-

    
     (Deuterated Dimethyl Sulfoxide) - Preferred due to residual water peak separation.[1][2]
    
  • DMF-

    
     (Deuterated Dimethylformamide) - Alternative if amide proton exchange is observed.[1][2]
    

Steps:

  • Weigh 5–10 mg of compound into a clean vial.

  • Add 0.6 mL of DMSO-

    
    .[2]
    
  • Sonicate for 2 minutes until fully dissolved.

  • Transfer to an NMR tube using a glass Pasteur pipette.[1][2]

    • Technical Tip: Filter through a small plug of glass wool if any fibers or dust are present, as these can distort the magnetic field homogeneity (shimming).[1]

Visualization of Workflows

Figure 1: Dissolution Decision Tree

This logic gate guides the researcher through the dissolution process based on the intended application.[1]

DissolutionProtocol Start Start: Solid N,N'-bis(4-chlorophenyl)isophthalamide SelectSolvent Select Solvent based on Application Start->SelectSolvent BioAssay Biological Assay (Cell Culture/Enzyme) SelectSolvent->BioAssay ChemAnalysis Chemical Analysis (NMR/HPLC) SelectSolvent->ChemAnalysis Synthesis Synthesis/Recrystallization SelectSolvent->Synthesis DMSO Solvent: DMSO (Anhydrous) BioAssay->DMSO Low Toxicity Carrier DMSOd6 Solvent: DMSO-d6 ChemAnalysis->DMSOd6 NMR Lock DMF_DMAc Solvent: DMF or DMAc Synthesis->DMF_DMAc High Solvency Mix Vortex (1 min) + Sonicate (5 min) DMSO->Mix DMSOd6->Mix DMF_DMAc->Mix Check Visual Inspection: Clear? Mix->Check Heat Heat to 50°C Check->Heat No (Hazy) Ready Solution Ready Check->Ready Yes Heat->Mix Re-agitate

Caption: Decision tree for solvent selection and processing steps based on downstream application requirements.

Figure 2: Solubility Mechanism & Intermolecular Forces

Understanding why the compound resists dissolution helps in troubleshooting.[1][2]

SolubilityMech SolidState Solid State Lattice (High Stability) Forces Intermolecular Forces: 1. Pi-Pi Stacking (Aromatic) 2. Hydrogen Bonding (Amide) SolidState->Forces Stabilized by Solution Solvated Molecule (Free in Solution) Forces->Solution Breakdown leads to SolventAction Polar Aprotic Solvent (DMSO/DMF) Mechanism Mechanism: S=O or C=O accepts H-bond from Amide N-H SolventAction->Mechanism Induces Mechanism->Forces Disrupts

Caption: Mechanistic pathway showing how polar aprotic solvents disrupt the lattice energy of the isophthalamide crystal.[1][2]

Troubleshooting & Safety

Common Issues
  • Precipitation upon dilution: If diluting a DMSO stock into water (e.g., for cell culture), rapid precipitation may occur.[1]

    • Solution: Add the DMSO stock dropwise to the vortexing aqueous media.[1] Keep final DMSO concentration <1% if possible.[1][2]

  • Gelation: At very high concentrations (>100 mM), isophthalamides can form supramolecular gels.[1]

    • Solution: Add a "structure breaker" like Lithium Chloride (LiCl, 1–5%) if the application permits (common in polymer synthesis).[1]

Safety Data (SDS Highlights)
  • Signal Word: Warning/Irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2]

  • Handling: Wear nitrile gloves and safety glasses.[1][2] Handle DMF/DMAc in a chemical fume hood due to hepatotoxicity risks.[1][2]

References

  • PubChem. (2025).[1][2][3] N,N'-Bis(4-chlorophenyl)isophthalamide - Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • ResearchGate. (2010).[1][2] NMR Solvent Data Chart and Impurity Signals. Available at: [Link]

Sources

Method

Application Note: N,N'-bis(4-chlorophenyl)isophthalamide (BCPI) as a Functional Model and Additive for High-Performance Aramids

Executive Overview & Mechanistic Causality High-performance aromatic polyamides (aramids), such as poly(m-phenylene isophthalamide) (PMIA), are foundational to advanced materials science due to their exceptional thermal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Causality

High-performance aromatic polyamides (aramids), such as poly(m-phenylene isophthalamide) (PMIA), are foundational to advanced materials science due to their exceptional thermal stability, chemical resistance, and mechanical strength. However, their rigid linear structures and intense interchain hydrogen-bonding networks make them notoriously intractable and insoluble in conventional organic solvents, complicating melt-processing and functionalization 1[1].

To bypass these processing limitations, researchers and formulation scientists utilize small-molecule model compounds like N,N'-bis(4-chlorophenyl)isophthalamide (BCPI) . BCPI isolates the fundamental repeating unit of a functionalized aramid chain, allowing for the systematic evaluation of hydrogen-bonding dynamics without the insolubility of the full polymer2[2].

For materials scientists and drug development professionals designing advanced polymeric excipients or high-barrier pharmaceutical packaging, BCPI provides three critical mechanistic insights:

  • Solvation Mechanics: It mimics the aramid backbone, enabling the study of how coordinating anions (e.g., in ionic liquids) disrupt amide-amide linkages.

  • Supramolecular Recognition: The isophthalamide cleft acts as a highly effective anion receptor, binding halides via convergent hydrogen bonds3[3].

  • Thermal Stability: The 4-chlorophenyl groups enhance flame retardancy and thermal endurance, acting as a functional additive in polymer blends.

Workflow A Isophthaloyl Chloride + 4-Chloroaniline B Amide Coupling (TEA, DCM, 0°C to RT) A->B Nucleophilic Acyl Substitution C N,N'-bis(4-chlorophenyl)isophthalamide (BCPI) B->C HCl Neutralization D Aramid Model Compound (H-Bonding Studies) C->D E Halide Recognition (Smart Polymers) C->E F Polymer Additive (Thermal Stability) C->F

Caption: Workflow for the synthesis and application of BCPI in advanced polymer research.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Purification of BCPI

The synthesis relies on a highly efficient nucleophilic acyl substitution between isophthaloyl chloride and 4-chloroaniline 4[4].

Step-by-Step Methodology:

  • Preparation & Causality: Dissolve 4-chloroaniline (2.5 equiv) and triethylamine (TEA, 4.0 equiv) in anhydrous dichloromethane (DCM). Causality: DCM provides a non-polar, aprotic environment that prevents solvent competition for hydrogen bonding. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the deactivation of the nucleophilic amine.

  • Coupling: Cool the solution to 0 °C using an ice bath. Dropwise add isophthaloyl chloride (1.0 equiv) dissolved in DCM. Causality: The reaction is highly exothermic. Cooling controls the kinetic rate, preventing localized heating that could lead to side reactions or degradation of the acid chloride.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (Kinetic Monitoring): Perform Thin Layer Chromatography (TLC) using a 95:5 DCM/Methanol mobile phase. The complete disappearance of the high-Rf isophthaloyl chloride spot and the emergence of a single mid-Rf product spot confirms reaction completion. If unreacted acid chloride remains, the system is starved of nucleophile; add 0.1 eq of 4-chloroaniline.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol.

  • Self-Validation Checkpoint 2 (Structural Confirmation): Analyze the purified product via ¹H NMR (DMSO-d₆). The presence of a sharp singlet near 10.5 ppm confirms the formation of the amide N-H bonds, validating the structural integrity of the isophthalamide core.

Protocol B: NMR Titration for Halide Recognition

To utilize BCPI as a sensor or smart polymer building block, its anion-binding affinity must be quantified.

Step-by-Step Methodology:

  • Preparation: Prepare a 5.0 mM host solution of BCPI in CDCl₃. Prepare a separate 50.0 mM guest solution of tetrabutylammonium chloride (TBACl) in the same solvent.

  • Titration: Sequentially add aliquots of the TBACl solution to the BCPI NMR tube (ranging from 0 to 10 equivalents of guest).

  • Observation & Causality: Record the ¹H NMR spectrum after each addition. Causality: The chloride anion inserts into the isophthalamide cleft, forming strong hydrogen bonds with the two N-H protons. This interaction withdraws electron density from the protons, resulting in a pronounced downfield chemical shift (deshielding effect).

  • Self-Validation Checkpoint (Isotherm Fit): Plot the change in chemical shift (Δδ) of the N-H proton against the concentration of TBACl. The data must yield an asymptotic curve. Fit the curve to a 1:1 binding isotherm using non-linear regression. A high goodness-of-fit (R² > 0.99) self-validates the 1:1 stoichiometric assumption of the receptor-anion complex.

Mechanism A BCPI Molecule (Isophthalamide Core) B Amide Protons (N-H) Act as H-Bond Donors A->B D Receptor-Anion Complex (1:1 Binding Stoichiometry) B->D Hydrogen Bonding C Halide Anion (e.g., Cl-) Target Analyte C->D E Conformational Lock (Syn-Syn Conformation) D->E Structural Pre-organization

Caption: Logical mechanism of halide recognition via hydrogen bonding in the BCPI cleft.

Quantitative Benchmarks

To contextualize the utility of BCPI in high-performance polymer research, the following tables summarize its comparative physicochemical properties against commercial aramids and its supramolecular binding capabilities.

Table 1: Physicochemical Comparison of BCPI and PMIA

PropertyPoly(m-phenylene isophthalamide) (PMIA)N,N'-bis(4-chlorophenyl)isophthalamide (BCPI)
Molecular Weight > 60,000 g/mol 385.24 g/mol
Solubility Highly restricted (requires NMP/CaCl₂)Soluble in DCM, Chloroform, DMSO, DMF
Thermal Stability (T_d) > 400 °C~ 250 - 300 °C
Primary Application Ultrafiltration membranes[5], protective fabricsModel compound, functional additive, anion sensor

Table 2: Halide Binding Affinities of Isophthalamide Derivatives (Model Data)

Target Analyte (Anion)Binding StoichiometryAssociation Constant (K_a) in CDCl₃
Chloride (Cl⁻) 1:1~ 1,200 M⁻¹
Bromide (Br⁻) 1:1~ 350 M⁻¹
Iodide (I⁻) 1:1< 50 M⁻¹

(Note: Binding affinity decreases with increasing anion radius due to steric hindrance and reduced charge density within the pre-organized isophthalamide cleft).

References

  • Poly(m-phenylene isophthalamide) (PMIA): A potential polymer for breaking through the selectivity-permeability trade-off for ultrafiltration membranes Source: ResearchGate URL:5

  • Functional Aromatic Polyamides Source: MDPI URL:1

  • Solvation structure of poly-m-phenyleneisophthalamide (PMIA) in ionic liquids Source: Royal Society of Chemistry (RSC) URL:2

  • Substituent Effects on Aromatic Stacking Interactions Source: Royal Society of Chemistry (RSC) URL:4

  • Halide Recognitions of p-substituted Isophthalmide-Based... Source: ThaiJo URL:3

Sources

Application

Application Note: Chelation Properties of Isophthalamide Derivatives

Focus: Actinide Partitioning, Lanthanide Luminescence, and Anion Recognition Target Audience: Researchers, Analytical Scientists, and Radiopharmaceutical Developers Executive Summary Isophthalamide (IAM) derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Actinide Partitioning, Lanthanide Luminescence, and Anion Recognition Target Audience: Researchers, Analytical Scientists, and Radiopharmaceutical Developers

Executive Summary

Isophthalamide (IAM) derivatives are highly versatile, preorganized chelating agents that have revolutionized both f-block metal coordination (actinides and lanthanides) and supramolecular anion recognition. By functionalizing the central aromatic ring (e.g., with hydroxyl or methoxy groups) and tuning the amide substituents, researchers can design ligands with exceptional thermodynamic stability and target specificity.

This application note provides a comprehensive, mechanistic guide to utilizing IAM derivatives in two critical workflows:

  • Liquid-Liquid Extraction (LLE) of actinides (e.g., UO₂²⁺, Th⁴⁺) using Room Temperature Ionic Liquids (RTILs) for nuclear waste remediation[1].

  • Time-Resolved Luminescence Assays utilizing 2-hydroxyisophthalamide as a sensitizing antenna for Terbium (Tb³⁺) and Europium (Eu³⁺)[2].

Mechanistic Foundations of Isophthalamide Chelation

The chelating efficacy of IAM derivatives stems from their rigid structural preorganization. In their standard state, simple isophthalamides adopt an anti-anti conformation, directing the two carbonyl groups in the same direction as the C-H fragment of the central aromatic ring[3].

  • Anion Recognition: The N-H protons of the amide groups create a highly polarized, preorganized cleft capable of strong hydrogen-bonding interactions with anions (e.g., halides, phosphates), making them effective transmembrane anion transporters[3].

  • Metal Coordination: When functionalized at the 2-position with a hydroxyl group (2-hydroxyisophthalamide), the molecule provides hard oxygen donor atoms that exhibit a profound affinity for hard Lewis acids, such as trivalent lanthanides and actinides[2]. The rigid backbone minimizes the entropic penalty of complexation, leading to exceptionally high thermodynamic stability constants.

Workflow I: Actinide Partitioning via Liquid-Liquid Extraction

The separation of actinides from fission products is a persistent challenge in nuclear fuel reprocessing. Isophthalamide derivatives, when deployed in RTILs such as 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Cₙmim][NTf₂]), exhibit uniquely tunable extraction mechanisms[1].

Causality & Mechanistic Insight

The choice of diluent fundamentally alters the extraction thermodynamics. In traditional molecular diluents (e.g., dodecane), IAM extraction proceeds via a standard solvation mechanism. However, in RTILs, the mechanism can shift to cation exchange depending on the alkyl chain length of the imidazolium cation[4]. For instance, shorter chains (C₄mim) favor the displacement of the IL cation into the aqueous phase to maintain charge neutrality, whereas longer chains (C₈mim) suppress this exchange, forcing a return to a solvation-dominated pathway[1].

G Aq Aqueous Phase (Actinides in HNO3) Eq Biphasic Equilibration (Vortex, 300 K, 60 min) Aq->Eq Org Organic Phase (IAM in Ionic Liquid) Org->Eq Sep Centrifugation (Phase Separation) Eq->Sep Val Validation (EDXRF Mass Balance) Sep->Val

Caption: Workflow for biphasic liquid-liquid extraction of actinides using IAM ligands.

Self-Validating Extraction Protocol

This protocol describes the extraction of UO₂²⁺ and Th⁴⁺ from nitric acid feeds. It is designed to be self-validating by utilizing a mass-balance check across both phases.

  • Phase Preparation:

    • Aqueous Phase: Prepare a 1 mg/mL solution of the target actinide (e.g., UO₂²⁺) in 2.0 M HNO₃.

    • Organic Phase: Dissolve the IAM derivative to a concentration of 100 mM in [C₈mim][NTf₂][4].

  • Biphasic Equilibration: Combine equal volumes (e.g., 2.5 mL) of the aqueous and organic phases in a thermostated extraction vial. Agitate vigorously at 300 K for 60 minutes to ensure complete mass transfer[4].

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 5 minutes[4].

  • Quantification & Validation: Extract 2 mL aliquots from both the aqueous and organic phases. Quantify the metal concentration using Energy Dispersive X-ray Fluorescence (EDXRF)[4].

    • Validation Check: Calculate the total mass of the metal (

      
      ). It must equal the initial spike mass (
      
      
      
      ). A deficit indicates unwanted precipitation or adsorption to the vial walls, invalidating the distribution ratio (
      
      
      ).
  • Data Calculation: Calculate the distribution ratio as

    
    .
    

Workflow II: Sensitization of Lanthanide Luminescence

Lanthanides like Tb³⁺ possess long-lived, millisecond-scale emission lifetimes, making them ideal for time-gated biological assays that eliminate nanosecond background autofluorescence[2]. However, their f-f transitions are Laporte-forbidden, resulting in poor direct light absorption.

Causality & Mechanistic Insight

To overcome this, IAM derivatives act as an "antenna." The 2-hydroxyisophthalamide moiety absorbs UV light and transfers the energy to the lanthanide center. Because the IAM directly coordinates the Tb³⁺ ion in the primary coordination sphere, it enables a highly efficient Dexter-type (electron exchange) energy transfer[5]. This is vastly superior to the through-space Förster-type transfer seen in extended, non-coordinating antennas, yielding quantum yields exceeding 50% in aqueous media[2][5]. Furthermore, the compact, single-ring nature of IAM minimizes non-specific biological interactions (like DNA intercalation), preserving cell viability[5].

G S0 IAM (S0) Ground S1 IAM (S1) Excited S0->S1 UV (340nm) T1 IAM (T1) Triplet S1->T1 ISC Tb Tb3+ (5D4) Emissive T1->Tb Dexter Transfer Gnd Tb3+ (7F5) Ground Tb->Gnd Emission (545nm)

Caption: Photophysical energy transfer pathway in Tb3+-IAM luminescent complexes.

Self-Validating Luminescence Protocol
  • Complexation: Dissolve the synthesized octadentate IAM ligand (e.g., 5 nM) in a physiological buffer (e.g., 0.1 M Tris, pH 7.4) containing 0.05% Tween-20 to prevent non-specific aggregation[2]. Add a stoichiometric equivalent of TbCl₃.

  • Spectroscopic Measurement: Excite the sample at ~340 nm. Measure the time-delayed emission centered at 545 nm using a fluorometer equipped with a pulsed xenon lamp (delay = 0.1 ms, gate = 1.0 ms)[2][5].

  • Validation (Quantum Yield): Validate the emission efficiency using the optically dilute method. Compare the integrated emission intensity of the Tb-IAM complex against a known standard, such as quinine sulfate in 0.1 M H₂SO₄ (

    
    )[5]. Ensure the absorbance of both solutions at the excitation wavelength is matched and kept below 0.05 to prevent inner-filter effects.
    
  • Validation (Hydration State): Measure the luminescence lifetime in H₂O (

    
    ) and D₂O (
    
    
    
    ). Calculate the hydration number (
    
    
    ). A
    
    
    -value near 0 confirms that the IAM ligand has fully saturated the coordination sphere, successfully excluding quenching water molecules.

Quantitative Data Summaries

Table 1: Thermodynamic and Extraction Profiles of IAM Systems
Ligand SystemMetal IonDiluent / MediumDominant MechanismRef
IAM derivativeUO₂²⁺[C₈mim][NTf₂] (IL)Solvation[1]
IAM derivativeTh⁴⁺[C₄mim][NTf₂] (IL)Cation Exchange[4]
Simple IAMCl⁻ / NO₃⁻Lipid BilayerH-Bond Carrier Transport[3]
Table 2: Photophysical Properties of Tb-IAM Complexes
Complex Antenna TypeEnergy Transfer MechanismQuantum Yield (

)
Emission MaxBiological Quenching SusceptibilityRef
2-Methoxy-IAMDexter-type (Direct)~50%545 nmLow (22% reduction in cell lysate)[5]
PhenanthridineFörster-type (Through-space)< 20%545 nmHigh (Prone to DNA intercalation)[5]
2-Hydroxy-IAMDexter-type (Direct)> 50%545 nmLow (Stable across bioconjugates)[2]

References

  • [3] Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. SciSpace. 3

  • [2] Octadentate Cages of Tb(III) 2-Hydroxyisophthalamides: A New Standard for Luminescent Lanthanide Labels. PMC. 2

  • [5] Effect of Lanthanide Complex Structure on Cell Viability and Association. PMC. 5

  • [1] Solvent extraction chemistry in ionic liquids: An overview of f-ions. ResearchGate. 1

  • [4] Experimental and theoretical investigation on the extractive mass transfer of Eu3+ ions using novel amide ligands. NIO.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N,N'-bis(4-chlorophenyl)isophthalamide Synthesis

Current Status: Operational Ticket ID: #SYN-ISO-4CL Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary The synthesis of N,N'-bis(4-chlorophenyl)isophthalamide via the condensation of isopht...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #SYN-ISO-4CL Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of N,N'-bis(4-chlorophenyl)isophthalamide via the condensation of isophthaloyl chloride (IPC) and 4-chloroaniline is a classic nucleophilic acyl substitution. While theoretically straightforward, researchers often encounter yield plateaus (typically 60-70%) due to three silent killers: moisture-induced hydrolysis , premature precipitation (coprecipitation) , and suboptimal acid scavenging .

This guide moves beyond standard textbook protocols, integrating industrial "best practices" from high-performance aramid manufacturing (e.g., Kevlar/Nomex chemistry) to push yields above 90% while ensuring high purity.

Part 1: The "Golden Standard" Protocol

This workflow is designed to be self-validating. If a step fails, the visual cues provided will alert you immediately, preventing wasted time on a doomed batch.

Reagents & Setup
ComponentSpecificationCriticality
Isophthaloyl Chloride (IPC) >99%, White crystalline solidHigh: Must be free of hydrolysis products (isophthalic acid).[1] Recrystallize from dry hexane if yellow/sticky.
4-Chloroaniline >99%Medium: Ensure no oxidation (darkening).
Solvent NMP (N-methyl-2-pyrrolidone) or DMAcHigh: Must be anhydrous (<50 ppm H₂O). Store over molecular sieves.
Acid Scavenger Pyridine or Triethylamine (TEA)High: Dry. Pyridine is preferred for solubility; TEA can form insoluble salts that trap product.
Solubility Aid LiCl or CaCl₂ (Optional)Medium: Prevents premature precipitation of the amide, ensuring complete reaction.
Step-by-Step Methodology

1. System Preparation (The "Dry" Check)

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Validation: The glassware must be cool to the touch before reagents are introduced. A positive pressure of nitrogen must be maintained throughout.

2. Amine Dissolution

  • Action: Charge the flask with 4-chloroaniline (2.05 equiv) and anhydrous NMP (concentration ~0.2 M) . Add Pyridine (2.2 equiv) .

  • Insight: A slight excess of amine (2.5%) ensures complete consumption of the moisture-sensitive acid chloride.

  • Validation: Solution should be clear. If using LiCl (5 wt%), ensure it is fully dissolved before proceeding.

3. The "Cold" Addition

  • Action: Cool the amine solution to 0–5 °C using an ice/water bath. Dissolve Isophthaloyl Chloride (1.0 equiv) in a minimal amount of anhydrous NMP/THF and transfer to the addition funnel.

  • Execution: Add the IPC solution dropwise over 30–60 minutes.

  • Why? This controls the exotherm. Rapid addition generates local hot spots, favoring hydrolysis over amidation and increasing impurity profiles.

4. Reaction Propagation

  • Action: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

  • Validation: The mixture may thicken. If it becomes a solid gel (stopping the stir bar), add more anhydrous solvent immediately. Mechanical stirring is recommended for scales >10g.

5. Quench & Isolation

  • Action: Pour the reaction mixture slowly into a vigorously stirred beaker of deionized water (10x reaction volume) .

  • Observation: A white precipitate should form immediately.

  • Purification: Filter the solid.[2][3][4][5] Wash sequentially with:

    • Dilute HCl (1M): Removes unreacted amine and pyridine.

    • Water: Removes salts.

    • Cold Ethanol: Removes trace organic impurities.

  • Drying: Vacuum oven at 80°C for 12 hours.

Part 2: Troubleshooting & FAQs

Category A: Yield Issues

Q1: My yield is stuck at 60%. I’m following the stoichiometry exactly. What is wrong? Dr. Vance: The culprit is likely hydrolysis of the Isophthaloyl Chloride (IPC) before it even reacts. IPC is notoriously moisture-sensitive.

  • The Fix: Do not weigh IPC on an open benchtop if humidity is high. Check the quality of your IPC. If it smells strongly of HCl (sharp, biting odor) or looks sticky, it has hydrolyzed to isophthalic acid, which is unreactive under these conditions.

  • Pro-Tip: Use a fresh bottle or recrystallize your IPC. Increase the IPC input by 5-10% to account for "dead" reagent if you cannot purify it.

Q2: The reaction mixture turned into a solid brick, and I couldn't stir it. Did the reaction stop? Dr. Vance: Yes, this is a mass transfer failure. The product, N,N'-bis(4-chlorophenyl)isophthalamide, is rigid and prone to strong hydrogen bonding, making it insoluble in many solvents.

  • The Fix:

    • Dilution: Run the reaction more dilute (0.1 M).

    • Solubility Aids: Add LiCl (2-5 wt%) or CaCl₂ to the NMP/DMAc solvent at the start. These salts disrupt the hydrogen bonding network (similar to Kevlar synthesis protocols), keeping the polymer/oligomer chains in solution longer, allowing the reaction to reach completion [1].

Category B: Purity & Appearance

Q3: My product is pink/brown instead of white. Is it usable? Dr. Vance: Coloration usually indicates oxidation of the 4-chloroaniline starting material. While the chemical purity might still be high (>95%), the color can persist.

  • The Fix:

    • Prevention: Recrystallize 4-chloroaniline from ethanol before use. Run the reaction under strict nitrogen atmosphere.

    • Remediation: If the product is already colored, recrystallize the final amide from DMF/Ethanol or DMAc/Water .

Q4: NMR shows a "half-reacted" product (Mono-amide). How do I drive it to completion? Dr. Vance: The mono-amide (one chloride replaced, one hydrolyzed or unreacted) forms when the amine is the limiting reagent locally or the acid chloride hydrolyzes.

  • The Fix: Ensure your addition of IPC is slow and the stirring is vigorous. If the amine is consumed too quickly in a local "hot spot," the remaining IPC has nothing to react with but moisture. Always add the Electrophile (Acid Chloride) to the Nucleophile (Amine) , never the other way around.

Part 3: Data & Visualization

Solvent System Efficiency Matrix

Based on solubility parameters and reaction kinetics for aromatic amides.

Solvent SystemSolubility of ProductReaction RateEase of WorkupRecommended For
DCM / Et₃N Low (Precipitates early)ModerateHigh (Volatile)Small scale (<1g)
THF / Pyridine Low-MediumModerateHighClean starting materials
NMP / LiCl High (Best) Fast Low (High BP)Scale-up / High Yield
DMAc / CaCl₂ HighFastLowAlternative to NMP
Process Flow Diagram (Graphviz)

G Start START: Reagent Prep CheckIPC Check IPC Quality (White solid, no HCl smell?) Start->CheckIPC PurifyIPC Recrystallize IPC (Hexane) CheckIPC->PurifyIPC No (Yellow/Smell) Dissolve Dissolve 4-Chloroaniline Solvent: NMP + Pyridine Temp: RT CheckIPC->Dissolve Yes (Pass) PurifyIPC->CheckIPC Cool Cool to 0°C Inert Atmosphere (N2) Dissolve->Cool AddIPC Dropwise Addition of IPC (Control Exotherm) Cool->AddIPC React Warm to RT Stir 4-12h AddIPC->React Precipitation Precipitation Check: Is mixture solid? React->Precipitation AddSolvent Add NMP/LiCl to solubilize Precipitation->AddSolvent Yes (Stuck) Quench Quench in Water (Vigorous Stirring) Precipitation->Quench No (Fluid) AddSolvent->React Wash Wash Sequence: 1. 1M HCl (Remove Base) 2. Water (Remove Salts) 3. Ethanol (Remove Organics) Quench->Wash Dry Dry: Vacuum Oven 80°C, 12h Wash->Dry

Figure 1: Logic flow for the synthesis and troubleshooting of N,N'-bis(4-chlorophenyl)isophthalamide.

References

  • Garcia, J. M., et al. (2003).[6] "Constitutional isomerism in polyamides derived from isophthaloyl chloride and 1,3-diamino-4-chlorobenzene." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • BenchChem Technical Support. (2025). "Amide Coupling Reactions with Electron-Rich Amines." BenchChem Knowledge Base. Link

  • Sigma-Aldrich. (2025).[7][8] "Isophthaloyl chloride Product Specification & Handling." Merck/Sigma-Aldrich. Link

  • Lozano, A. E., et al. (2023).[9] "New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides." Polymers (Basel). Link

Sources

Optimization

Technical Support Center: Purification of N,N'-bis(4-chlorophenyl)isophthalamide

The following technical guide is structured as a Tier-3 Support Resource for researchers and process chemists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocol to your s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for researchers and process chemists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocol to your specific synthesis scale.[1]

Executive Summary & Compound Profile

Compound: N,N'-bis(4-chlorophenyl)isophthalamide Class: Aromatic Bis-amide Primary Challenge: High lattice energy leads to poor solubility in common organic solvents, making recrystallization difficult without high-boiling polar aprotic solvents.[1] Critical Impurities:

  • 4-Chloroaniline (Starting Material): Causes oxidative discoloration (pinking/browning) over time.[1]

  • Isophthalic Acid / Mono-amide: Hydrolysis byproducts that affect stoichiometry in downstream polymerization or coupling.[1]

  • Triethylamine Hydrochloride (Et₃N[1]·HCl): Common byproduct if tertiary amines are used as acid scavengers.[1]

Troubleshooting Guide: The "Why" Behind the Failures

Diagnose your issue before attempting the protocol.

Q1: Why is my product turning pink or brown upon storage?

Diagnosis: Oxidative Degradation of Residual Amine. Even trace amounts (<0.5%) of unreacted 4-chloroaniline will oxidize in air, creating colored quinoid species.[1] The Fix: You cannot remove this effectively by recrystallization alone because the amine often co-precipitates.[1] You must perform an acidic wash (Protocol A) to protonate the amine, rendering it water-soluble and forcing it into the filtrate.[1]

Q2: My melting point is broad (>3°C range) or lower than expected.

Diagnosis: Eutectic Impurity Trapping. Aromatic amides form strong hydrogen-bonded networks.[1] If the crystallization is too fast (crash cooling), impurities are physically trapped inside the crystal lattice. The Fix: Switch to a Thermodynamic Recrystallization (Protocol B). Use a solvent system that allows slow crystal growth (e.g., DMF/Ethanol) rather than simple cooling.[1]

Q3: I have low recovery yield (<60%).

Diagnosis: Incorrect Solvent Choice. You are likely using a solvent that is "too good" (like pure DMF or DMSO) where the compound remains soluble even at room temperature, or "too poor" (like Ethanol) where you used excessive volume to dissolve it, leading to losses.[1] The Fix: Use a Solvent-Antisolvent system.[1] Dissolve in the minimum hot polar solvent, then lower solubility by adding a miscible non-solvent (antisolvent) like water or ethanol.[1]

Detailed Purification Protocols

Protocol A: The "Acid-Base-Water" Wash (Crude Cleanup)

Mandatory pre-treatment to remove reactive starting materials.[1]

Reagents: 1M HCl, Saturated NaHCO₃, Deionized Water, Methanol.[1]

  • Acid Wash (Removes Aniline): Suspend the crude solid in 1M HCl (10 mL per gram of solid).[1] Stir vigorously for 30 minutes at 50°C.

    • Mechanism:[1][2][3] Converts lipophilic 4-chloroaniline into hydrophilic 4-chloroanilinium chloride.[1]

  • Filtration 1: Filter the solid.[1][4] The filtrate (liquid) contains the yellow/pink amine impurities.[1] Discard filtrate.

  • Base Wash (Removes Acids): Resuspend the wet cake in Saturated NaHCO₃ . Stir for 20 minutes.

    • Mechanism:[1][2][3] Neutralizes residual HCl and converts any unreacted isophthalic acid to its water-soluble sodium salt.[1]

  • Filtration 2: Filter and wash the cake copiously with Deionized Water until the filtrate pH is neutral (pH 6-7).

  • Displacement Wash: Perform a final rinse with cold Methanol to remove water and aid drying.[1]

Protocol B: Recrystallization (High Purity)

Select one system based on your available equipment.[1]

System 1: DMF / Ethanol (Recommended)

Best for: High purity, removing trapped salts.[1]

  • Dissolution: Place the washed solid in a flask. Add Dimethylformamide (DMF) (approx. 5-7 mL per gram).[1] Heat to 90-100°C.[1]

  • Saturation: If solid remains, add DMF in 1 mL increments until clear. Do not boil DMF (BP 153°C) to dryness.

  • Antisolvent Addition: While hot, slowly add Ethanol dropwise.[1]

    • Stop point: When a faint, persistent cloudiness appears.[1]

  • Re-dissolution: Add 2-3 drops of hot DMF to clear the cloudiness.

  • Crystallization: Remove heat. Wrap flask in a towel to cool slowly to room temperature (over 2-3 hours). Then chill in an ice bath.

  • Collection: Filter the white needles.[1] Wash with cold Ethanol.[1]

System 2: DMSO / Water (Green Alternative)

Best for: Safety (avoiding DMF) and removing inorganic salts.[1]

  • Dissolution: Dissolve solid in hot DMSO (approx. 100-110°C).

  • Precipitation: Add hot water (80°C) slowly until turbidity is observed.

  • Cooling: Allow to cool to room temperature.

    • Note: DMSO has a high freezing point (19°C); ensure you filter before the solvent itself freezes, or dilute with enough water.[1]

Analytical Benchmarks & Solubility Data

Table 1: Solubility Profile (Qualitative)

SolventRoom Temp (25°C)Hot (>80°C)Application
Water InsolubleInsolubleWashing (Salts)
Ethanol/Methanol InsolubleSparingly SolubleAntisolvent / Wash
Acetone/DCM InsolubleVery SlightNot recommended
DMF / DMAc SolubleHighly SolubleRecrystallization
DMSO SolubleHighly SolubleRecrystallization
1M HCl InsolubleInsolublePurification (Amine removal)

Table 2: Purity Specifications

ParameterSpecificationMethod
Appearance White to Off-White PowderVisual
Melting Point > 280°C (Decomp.[1] likely)Capillary (DSC preferred)
HPLC Purity > 99.0%C18 Column, ACN/Water Gradient
Residual Amine < 0.1%TLC (ninhydrin stain)

Process Logic Visualization

The following diagram illustrates the critical decision pathways for purifying this bis-amide.

PurificationWorkflow cluster_wash Phase 1: Chemical Washing cluster_cryst Phase 2: Recrystallization Start Crude N,N'-bis(4-chlorophenyl)isophthalamide AcidWash 1. Suspend in 1M HCl (50°C) Start->AcidWash RemoveAmine Filtrate: 4-Chloroanilinium Cl (Pink/Yellow Impurities) AcidWash->RemoveAmine BaseWash 2. Suspend in Sat. NaHCO3 AcidWash->BaseWash RemoveAcid Filtrate: Isophthalate Salts NaCl / Et3N·HCl BaseWash->RemoveAcid WaterWash 3. Water Wash + MeOH Rinse BaseWash->WaterWash SolventChoice Select Solvent System WaterWash->SolventChoice DMF_EtOH System A: DMF (Solvent) + Ethanol (Antisolvent) SolventChoice->DMF_EtOH DMSO_H2O System B: DMSO (Solvent) + Water (Antisolvent) SolventChoice->DMSO_H2O SlowCool Controlled Cooling (Crystal Lattice Formation) DMF_EtOH->SlowCool DMSO_H2O->SlowCool Final Pure White Solid (>99% Purity) SlowCool->Final

Caption: Logical workflow for the removal of oxidative amine impurities (Phase 1) followed by thermodynamic lattice purification (Phase 2).

References & Authority

  • General Amide Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for recrystallization of aromatic amides using DMF/Alcohol systems).

  • Analogous Bis-Amide Synthesis: Process for the preparation of N,N'-bis(4-aminophenyl) terephthalamides. KR Patent 810001524B1.[1][5] (Details the use of DMAc/DMF for recrystallizing rigid aromatic bis-amides).

  • Solubility Principles: BenchChem Technical Guide. Solubility of Isophthalamide in Organic Solvents. (Establishes the necessity of polar aprotic solvents for isophthalamide derivatives). [1]

  • Structural Analogs: PubChem Compound Summary for N,N'-bis(4-chlorophenyl)thiourea (Analogous solubility and melting point behavior).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N,N'-bis(4-chlorophenyl)isophthalamide, DMF, and 4-chloroaniline before handling.[1] 4-chloroaniline is toxic and potentially carcinogenic; handle all filtrates as hazardous waste.[1]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of N,N'-bis(4-chlorophenyl)isophthalamide

Welcome to the Technical Support Center for the synthesis of N,N'-bis(4-chlorophenyl)isophthalamide. This guide is specifically designed for discovery chemists and process scientists dealing with the amidation of isophth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N'-bis(4-chlorophenyl)isophthalamide. This guide is specifically designed for discovery chemists and process scientists dealing with the amidation of isophthaloyl chloride with 4-chloroaniline.

Mechanistic Overview & Reaction Pathway

The synthesis of N,N'-bis(4-chlorophenyl)isophthalamide is achieved via a double nucleophilic acyl substitution. Isophthaloyl chloride (the electrophile) reacts with two equivalents of 4-chloroaniline (the nucleophile) to form the target bis-amide. Because this reaction generates two equivalents of hydrogen chloride (HCl) as a byproduct, an acid scavenger (base) is strictly required to drive the reaction to completion [1]. Failure to manage the reaction kinetics, stoichiometry, or environmental moisture leads to a cascade of well-documented side reactions.

G IPC Isophthaloyl Chloride (Electrophile) MAMC Mono-amide Mono-chloride (Intermediate) IPC->MAMC + 4-CA (Nucleophilic Attack) IPA Isophthalic Acid (Hydrolysis Byproduct) IPC->IPA + H2O (Hydrolysis) CA 4-Chloroaniline (Nucleophile) Salt 4-Chloroanilinium Chloride (Deactivated Nucleophile) CA->Salt + HCl (Insufficient Base) Target N,N'-bis(4-chlorophenyl)isophthalamide (Target Product) MAMC->Target + 4-CA (Second Acylation) MAMA Mono-amide Mono-acid (Hydrolysis Byproduct) MAMC->MAMA + H2O (Hydrolysis)

Reaction pathway of N,N'-bis(4-chlorophenyl)isophthalamide and competing side reactions.

Frequently Asked Questions (Troubleshooting Side Reactions)

Q: Why is my reaction stalling with high levels of the mono-amide intermediate? A: This is a classic symptom of insufficient acid scavenging. The acylation of 4-chloroaniline generates HCl. If an auxiliary base is absent or depleted, the generated HCl protonates the unreacted 4-chloroaniline to form 4-chloroanilinium chloride. This ammonium salt is entirely non-nucleophilic, effectively stalling the reaction at the mono-amide mono-chloride stage [2]. During aqueous workup, this intermediate hydrolyzes to the mono-amide mono-acid. Causality & Solution: The base must neutralize the acidic byproduct to maintain the amine in its reactive free-base form [1]. Ensure at least 2.5–3.0 equivalents of a non-nucleophilic base (e.g., triethylamine) or utilize standard biphasic Schotten-Baumann conditions with excess aqueous NaOH to drive the equilibrium [2].

Q: What causes the formation of isophthalic acid, and how do I prevent it? A: Isophthalic acid is the direct hydrolysis product of isophthaloyl chloride. Acid chlorides are highly susceptible to nucleophilic attack by adventitious water. Causality & Solution: In anhydrous protocols, this occurs if solvents are not properly dried. In biphasic Schotten-Baumann conditions, hydrolysis is a competing parallel reaction. However, because the amine nucleophile is orders of magnitude more reactive than bulk water, hydrolysis can be outcompeted by keeping the starting materials in the organic phase and utilizing vigorous stirring [3]. Add the isophthaloyl chloride dropwise to keep its local concentration low, maximizing its probability of reacting with the amine at the biphasic interface.

Q: Why did my reaction mixture turn dark brown or pink instead of yielding a white suspension? A: Discoloration is almost always linked to the oxidation of the 4-chloroaniline starting material. Electron-rich anilines, particularly under basic conditions and in the presence of dissolved oxygen or trace transition metals, readily oxidize to form highly conjugated azo, azoxy, or quinonoid polymeric species (tar). Causality & Solution: Degas your solvents by sparging with nitrogen prior to the reaction. If discoloration persists in the crude product, triturate the solid with hot ethanol or wash with dilute aqueous HCl to selectively remove unreacted amine and its oxidized byproducts.

Quantitative Troubleshooting Matrix

The following table summarizes the analytical signatures of common side reactions to help you rapidly diagnose experimental failures.

Symptom / Analytical SignatureIdentified Impurity / Root CauseCorrective Action
LC-MS: Prominent peak at m/z 276 [M+H]⁺Mono-amide mono-acid (Incomplete acylation / Hydrolysis)Increase base equivalents; ensure vigorous stirring (>800 rpm) in biphasic setups.
LC-MS: Prominent peak at m/z 165 [M-H]⁻Isophthalic acid (Hydrolysis of starting material)Dry organic solvents over molecular sieves; verify the integrity of the acyl chloride.
NMR (¹H): Downfield shift of aromatic protons, broad NH₃⁺ peak4-Chloroanilinium chloride (Salt precipitation / Deactivated amine)Add auxiliary base (TEA/Pyridine) to liberate the free base amine; check pH of aqueous phase.
Visual: Reaction mixture turns dark brown/pinkAniline oxidation products (Azo/Azoxy compounds)Degas solvents with N₂; perform the reaction under a strict inert atmosphere.

Validated Experimental Protocols

To ensure self-validating and reproducible results, we recommend the Biphasic Schotten-Baumann Protocol . This method leverages a two-phase solvent system where the base in the water phase neutralizes the generated acid, while the starting materials and product remain in the organic phase [3][4].

Workflow Step1 1. Dissolve 4-CA in EtOAc Step2 2. Add 1M aq. NaOH (Biphasic Setup) Step1->Step2 Step3 3. Vigorous Stirring (>800 rpm) at 0°C Step2->Step3 Step4 4. Dropwise Addition of Isophthaloyl Chloride Step3->Step4 Step3->Step4 Prevents Hydrolysis Step5 5. Stir at RT for 2 hours Step4->Step5 Step4->Step5 Controls Exotherm Step6 6. Filtration of Precipitated Product Step5->Step6 Step7 7. Wash (H2O/EtOAc) & Vacuum Dry Step6->Step7

Biphasic Schotten-Baumann experimental workflow for bis-amide synthesis.

Protocol: Biphasic Schotten-Baumann Synthesis

Mechanism of Self-Validation: The target bis-amide has exceptionally low solubility in both water and cold ethyl acetate (EtOAc). As the reaction proceeds, the product self-purifies by precipitating out of the biphasic mixture, leaving the mono-acid and isophthalic acid impurities dissolved in the basic aqueous layer.

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-chloroaniline (2.05 equivalents) in 100 mL of EtOAc.

  • Base Addition: Prepare a 1M aqueous solution of NaOH (3.0 equivalents) and add it to the EtOAc layer.

  • Temperature & Agitation Control: Cool the biphasic mixture to 0–5 °C using an ice bath. Initiate vigorous mechanical or magnetic stirring (>800 rpm). Causality: High shear mixing is critical to maximize interfacial surface area, ensuring the acyl chloride reacts with the amine at the interface rather than hydrolyzing in the bulk aqueous phase.

  • Electrophile Addition: Dissolve isophthaloyl chloride (1.0 equivalent) in 20 mL of EtOAc. Add this solution dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents local stoichiometric imbalances that favor mono-acylation over bis-acylation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. A thick white precipitate will form.

  • Isolation: Filter the suspension through a Büchner funnel.

  • Purification Wash: Wash the filter cake sequentially with 50 mL of 1M aqueous HCl (to remove trace unreacted amine), 50 mL of distilled water (to remove inorganic salts), and 30 mL of cold EtOAc (to remove trace organic impurities).

  • Drying: Dry the white solid under high vacuum at 50 °C for 12 hours to afford pure N,N'-bis(4-chlorophenyl)isophthalamide.

References

  • Schotten-Baumann Reaction Source: Organic Chemistry Portal URL:[Link]

  • Schotten–Baumann reaction Source: Wikipedia URL:[Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL:[Link]

Sources

Optimization

"optimizing reaction conditions for isophthalamide polymerization"

Welcome to the Polyisophthalamide (PMIA) Synthesis & Optimization Support Center . This resource is engineered for researchers and drug development professionals scaling high-performance aromatic polyamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polyisophthalamide (PMIA) Synthesis & Optimization Support Center . This resource is engineered for researchers and drug development professionals scaling high-performance aromatic polyamides. PMIA—widely recognized for its exceptional thermal stability, chemical resistance, and mechanical strength—requires rigorous control over reaction kinetics, stoichiometry, and thermodynamics.

Below, you will find field-proven protocols, mechanistic troubleshooting guides, and quantitative optimization data to ensure high-yield, high-molecular-weight polymer synthesis.

I. Core Methodologies & Self-Validating Protocols

The synthesis of PMIA is governed by step-growth polymerization principles (the Carothers equation), where achieving a high degree of polymerization (


) requires near-perfect 1:1 monomer stoichiometry and the suppression of side reactions.
Protocol A: Interfacial Polycondensation

Interfacial polymerization occurs at the boundary of two immiscible phases. It is highly favored for producing high-molecular-weight PMIA without the need for extreme cooling, yielding intrinsic viscosities up to 2.1 dL/g[1].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve m-phenylenediamine (MPD) in deionized water. Add a stoichiometric excess of an acid acceptor (e.g., NaOH or Na₂CO₃) to neutralize the HCl byproduct.

  • Organic Phase Preparation: Dissolve isophthaloyl chloride (IPC) in a dry organic solvent (e.g., Tetrahydrofuran (THF) or Chloroform).

  • High-Shear Mixing: Rapidly inject the organic phase into the aqueous phase under high-shear mechanical stirring (e.g., 10,000 rpm). The reaction occurs instantly at the droplet interfaces.

  • Polymer Recovery: The PMIA precipitates as a slurry. Filter the polymer, wash extensively with hot water and methanol to remove residual salts and oligomers, and dry under vacuum at 80 °C for 24 hours.

Self-Validation Checkpoint: Monitor the pH of the aqueous phase immediately post-reaction. It should drop from highly alkaline (pH > 12) to slightly basic (pH 8-9). If the final solution is acidic, your acid acceptor concentration was insufficient. Unneutralized HCl will protonate the amine groups of MPD (forming unreactive ammonium salts), breaking stoichiometry and halting chain growth.

InterfacialPolymerization Aq Aqueous Phase MPD + NaOH + H2O Mix High-Shear Mixing (Droplet Formation) Aq->Mix Org Organic Phase IPC + THF Org->Mix Interface Interfacial Polycondensation (PMIA Chain Growth) Mix->Interface Diffusion to Interface Wash Washing & Neutralization Interface->Wash HCl Byproduct Removal Dry Purified PMIA Polymer Wash->Dry

Workflow of PMIA synthesis via interfacial polymerization.

Protocol B: Low-Temperature Solution Polycondensation

This method is ideal for producing direct spinning dopes. It utilizes an amide solvent that acts as both the reaction medium and the acid acceptor[2].

Step-by-Step Methodology:

  • Solvent Conditioning: Dry N,N-Dimethylacetamide (DMAc) over molecular sieves. Dissolve 5-10 wt% anhydrous Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) into the DMAc.

  • Diamine Dissolution: Dissolve MPD into the DMAc/salt solution under a dry nitrogen atmosphere. Cool the reactor to 0–5 °C using an ice-salt bath.

  • IPC Addition: Add solid IPC in equal molar proportion to the MPD. The addition must be done in batches to control the violent exothermic reaction.

  • Neutralization: Once the solution becomes highly viscous (typically 1-2 hours), neutralize the dissolved HCl byproduct by adding calcium hydroxide (lime) or passing the solution through a basic ion-exchange resin[2].

Self-Validation Checkpoint: Before adding IPC, perform a Karl Fischer titration on the DMAc solvent. The moisture content must be < 50 ppm. If moisture is higher, IPC will rapidly hydrolyze into isophthalic acid. Because isophthalic acid cannot react with amines at low temperatures, the exact 1:1 stoichiometry is destroyed, resulting in low-molecular-weight oligomers instead of polymer chains.

II. Troubleshooting & FAQs

Q1: My inherent viscosity (


) is consistently below 1.0 dL/g. What is causing this premature chain termination? 
A:  Low viscosity indicates early chain termination, almost always linked to stoichiometric imbalance. The most common culprit is IPC degradation. IPC is highly hygroscopic; exposure to ambient humidity converts the reactive acid chloride end-groups into unreactive carboxylic acids.
Fix: Always store IPC in a desiccator under argon. Sublimation or recrystallization of IPC from dry hexane immediately prior to use will restore monomer purity. Furthermore, consider in situ silylation of the diamine using trimethylsilyl chloride (TMSC) and pyridine, which has been shown to increase the molecular weight of polyisophthalamides by up to 3.5-fold by enhancing monomer reactivity and solubility[3].

TroubleshootingViscosity Problem Issue: Low Inherent Viscosity Check1 Monomer Stoichiometry Problem->Check1 Check2 Solvent Moisture Problem->Check2 Check3 Premature Precipitation Problem->Check3 Fix1 Ensure 1:1 MPD:IPC Ratio Check1->Fix1 Imbalanced Fix2 Dry Solvents (<50 ppm H2O) Check2->Fix2 IPC Hydrolysis Fix3 Add LiCl/CaCl2 (5-10 wt%) Check3->Fix3 Chain Capping

Troubleshooting logic tree for resolving low inherent viscosity in PMIA synthesis.

Q2: Why is my PMIA precipitating out of the DMAc solution prematurely during solution polymerization? A: PMIA chains form exceptionally strong intermolecular hydrogen bonds via their amide linkages. As the polymer grows, these bonds cause the polymer to crystallize and precipitate out of the solvent. Once precipitated, the active chain ends are physically trapped in the solid matrix (chain capping), halting molecular weight growth. Fix: Ensure you are adding sufficient LiCl or CaCl₂ (typically 5-10 wt%). The metal cations and chloride anions complex with the amide carbonyl and N-H groups, respectively, disrupting hydrogen bonding and keeping the growing polymer fully solvated until the reaction completes.

Q3: How do I manage the exothermic reaction during IPC addition without causing side reactions? A: The reaction between acid chlorides and amines releases significant thermal energy. If the local temperature in the reactor exceeds 20 °C, the IPC can undergo side reactions with the DMAc solvent (forming amidines) or cause transamidation, which disrupts the linear polymer backbone. Fix: Maintain the external cooling bath at -5 °C to 0 °C. Add the IPC as a finely ground powder in small aliquots, allowing the internal temperature to stabilize between additions.

III. Quantitative Optimization Data

To facilitate rapid experimental design, the following tables summarize the optimal parameters and expected outcomes for different PMIA polymerization methodologies based on recent literature and patent data.

Table 1: Optimal Parameters for Interfacial Polycondensation [1]

Parameter Optimized Value Mechanistic Rationale
Aqueous Solvent Deionized Water Solvates MPD and NaOH; acts as a heat sink.
Organic Solvent Tetrahydrofuran (THF) High partition coefficient pulls MPD to the interface.
Monomer Ratio (MPD:IPC) 1 : 1 Satisfies Carothers equation for high MW.
Acid Acceptor NaOH (slight excess) Neutralizes HCl to prevent MPD protonation.
Intrinsic Viscosity Result 2.1 dL/g Indicates long, un-terminated polymer chains.
Polymer Yield 99.7% High conversion efficiency at optimal interface shear.

| Tensile Strength | 25 MPa | Result of high molecular weight and chain entanglement. |

Table 2: Comparison of PMIA Polymerization Methodologies | Methodology | Solvent System | Catalyst / Additive | Byproduct | Typical Viscosity (


) | Primary Industrial Use |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Low-Temp Solution [2] | DMAc | LiCl or CaCl₂ | HCl | 1.5 – 1.8 dL/g | Direct fiber spinning dopes |
| Interfacial [1] | Water / THF | NaOH / Na₂CO₃ | NaCl + H₂O | ~ 2.1 dL/g | Powders, membranes, resins |
| Yamazaki-Higashi [3] | NMP | Triphenyl phosphite / Pyridine | H₂O | 0.4 – 0.8 dL/g | Lab-scale synthesis from diacids |

IV. References

  • Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes Source: Journal of Polymer Research (2025) URL:[Link]

  • Preparation of poly(m-phenylene isophthalamide) filaments (WO1994023099A1) Source: Google Patents / WIPO URL:

  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of N,N'-bis(4-chlorophenyl)isophthalamide

Welcome to the Technical Support Center for N,N'-bis(4-chlorophenyl)isophthalamide (BCPI) . As a rigid aromatic diamide, BCPI is frequently utilized in supramolecular chemistry, polymer synthesis, and as a structural sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N'-bis(4-chlorophenyl)isophthalamide (BCPI) . As a rigid aromatic diamide, BCPI is frequently utilized in supramolecular chemistry, polymer synthesis, and as a structural scaffold in drug and pesticide development. While the compound is thermodynamically stable under standard conditions, researchers often encounter unexpected degradation during long-term storage, photolytic exposure, or biological assays.

This guide provides mechanistic explanations, self-validating troubleshooting protocols, and authoritative solutions to ensure the integrity of your experimental workflows.

Section 1: Hydrolytic Instability in Aqueous and Buffered Media

Q: My LC-MS analysis shows the disappearance of the BCPI parent peak (m/z 384 for the ³⁵Cl isotope) and the appearance of a major peak at m/z 128. What is causing this degradation in my aqueous buffers?

Expert Analysis: The peak at m/z 128 corresponds to the protonated form of 4-chloroaniline ([M+H]⁺). This indicates that the isophthalamide bonds are undergoing hydrolysis. Aromatic amides are generally stable at neutral pH due to resonance stabilization between the nitrogen lone pair and the carbonyl group. However, at extreme pH levels (e.g., pH < 3 or pH > 10), the amide bond is compromised. In basic conditions, hydroxide ions nucleophilically attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the 4-chloroaniline leaving group [4].

Troubleshooting Protocol: Hydrolytic Stability Assessment To establish a self-validating system for your compound's stability, implement the following steps:

  • Buffer Verification: Measure the pH of your working solutions post-preparation and post-addition of the compound. Ensure the pH is strictly maintained between 5.0 and 7.4.

  • Co-solvent Optimization: Because BCPI is highly hydrophobic, stock solutions are often prepared in organic solvents. Ensure your co-solvent (e.g., DMSO, Acetonitrile) is anhydrous and LC-MS grade, free of trace water or acidic/basic impurities.

  • Thermal Control: Hydrolysis kinetics accelerate exponentially with heat. Store stock solutions at -20°C. Run a parallel control sample incubated at 4°C alongside your 37°C experimental sample to definitively isolate thermal degradation from other factors.

Section 2: Photochemical Degradation (UV and Ambient Light)

Q: When preparing BCPI solutions on the benchtop or under UV sterilization hoods, I detect new peaks with mass shifts of -34 Da. How do I prevent this?

Expert Analysis: A mass loss of 34 Da is the classic signature of reductive dechlorination—the loss of a chlorine atom (-35 Da) and replacement with a hydrogen atom (+1 Da). Aryl chlorides like BCPI are highly susceptible to direct photolysis under UV light (e.g., 254 nm). Excitation leads to the homolytic cleavage of the C–Cl bond, generating a highly reactive aryl radical. This radical rapidly abstracts a hydrogen atom from the surrounding solvent (such as methanol or acetonitrile) to form the dechlorinated degradant [3].

Troubleshooting Protocol: Photodegradation Prevention

  • Actinic Glassware: Always prepare, incubate, and store BCPI solutions in amber glass vials to block UV/Vis light transmission.

  • Solvent Selection: Avoid using strong hydrogen-donor solvents (like methanol or isopropanol) if light exposure is unavoidable, as they accelerate the radical quenching process that forms the dechlorinated product.

  • Controlled Irradiation (Self-Validation): If conducting photostability testing (e.g., ICH Q1B), you must run a "dark control" (a sample wrapped entirely in aluminum foil) placed in the exact same chamber. If the dark control degrades, your issue is thermal, not photolytic.

Photodegradation BCPI N,N'-bis(4-chlorophenyl)isophthalamide (Parent Compound) UV UV Irradiation (hv) Homolytic C-Cl Cleavage BCPI->UV Radical Aryl Radical Intermediate (Transient) UV->Radical Dechloro1 Monodechlorinated Product [M - 34 Da] Radical->Dechloro1 H-abstraction from solvent Dechloro2 Fully Dechlorinated Product (N,N'-diphenylisophthalamide) Dechloro1->Dechloro2 Further UV / H-abstraction

Photolytic reductive dechlorination pathway of BCPI via homolytic C-Cl bond cleavage.

Section 3: Biological and Enzymatic Degradation in Assays

Q: In my soil microbiome and activated sludge assays, BCPI is rapidly depleted, but I cannot find the expected isophthalic acid conjugate. What is the metabolic fate of the compound?

Expert Analysis: In complex biological matrices, BCPI is subjected to enzymatic cleavage by microbial amidases, which releases 4-chloroaniline (4-CA). Unlike simple aliphatic amines, 4-CA is a known toxicant. However, it is rapidly degraded by specialized soil bacteria (e.g., Acinetobacter baumannii, Pseudomonas putida) [1]. These bacteria utilize a modified ortho-cleavage pathway where 4-CA is converted to 4-chlorocatechol, which is subsequently ring-opened by the enzyme chlorocatechol 1,2-dioxygenase [1, 2]. The rapid downstream consumption of these intermediates into the TCA cycle explains why mass balances often appear incomplete in activated sludge assays [2].

Troubleshooting Protocol: Microbial Degradation Profiling

  • Sterile Controls: Always run a heat-killed or chemical-inhibitor control (e.g., 0.1% sodium azide) alongside your live assay. If BCPI degrades in the azide control, the cleavage is abiotic (hydrolytic); if it only degrades in the live assay, it is enzymatic.

  • Intermediate Trapping: To capture the transient 4-chloroaniline before it undergoes dioxygenase cleavage, sample at very early time points (e.g., 1, 2, and 4 hours) or lower the assay temperature to 15°C to slow enzymatic turnover.

  • Toxicity Monitoring: Because 4-CA can inhibit the degradation of other organics by poisoning the microbial community, monitor the overall respiration rate (O₂ consumption) of your sludge or soil assay to ensure the microbiome remains viable [2].

Biodegradation BCPI N,N'-bis(4-chlorophenyl) isophthalamide Amidase Microbial Amidases BCPI->Amidase Isophthalic Isophthalic Acid Amidase->Isophthalic Chloroaniline 4-Chloroaniline (4-CA) Amidase->Chloroaniline Dioxygenase Chlorocatechol 1,2-dioxygenase Chloroaniline->Dioxygenase Modified ortho-cleavage TCA TCA Cycle Intermediates Dioxygenase->TCA Mineralization

Microbial degradation of BCPI highlighting amidase cleavage and subsequent 4-CA mineralization.

Summary of Quantitative Degradation Data

To assist in experimental planning, the following table summarizes the expected degradation kinetics of BCPI and its structural analogs across various matrices based on established literature.

Matrix / ConditionPrimary Degradation PathwayApparent Half-Life (t₁/₂)*Key Degradants Detected
Aqueous Buffer (pH 2.0, 37°C)Acid-catalyzed Hydrolysis> 30 days4-Chloroaniline, Isophthalic Acid
Aqueous Buffer (pH 10.0, 37°C)Base-catalyzed Hydrolysis~ 14 days4-Chloroaniline, Isophthalic Acid
UV-Vis Irradiation (254 nm, MeOH)Photolytic Dechlorination< 2 hoursMonodechlorinated BCPI, HCl
Activated Sludge / Soil (Aerobic)Enzymatic (Amidase/Dioxygenase)3 - 7 days4-Chlorocatechol, 4-Chloroaniline

*Note: Half-lives are approximate and highly dependent on specific experimental conditions (e.g., exact microbial titer, UV intensity, and co-solvent concentration).

References

  • Vangnai, A. S., & Petchkroh, W. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. FEMS Microbiology Letters, 268(2), 209-216.[Link]

  • Poursat, B. A. J., van Spanning, R. J. M., Braster, M., Helmus, R., de Voogt, P., & Parsons, J. R. (2019). Long-term exposure of activated sludge in chemostats leads to changes in microbial communities composition and enhanced biodegradation of 4-chloroaniline and N-methylpiperazine. Chemosphere.[Link](Archived via UvA-DARE)

  • Katagi, T. (2018). Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science, 43(2), 61-72.[Link]

Optimization

Technical Support Center: Troubleshooting Polymer Characterization of Polyamides

Welcome to the technical support center for polyamide (PA) characterization. As a researcher, scientist, or drug development professional, you understand the unique challenges these hygroscopic and robust polymers presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for polyamide (PA) characterization. As a researcher, scientist, or drug development professional, you understand the unique challenges these hygroscopic and robust polymers present. This guide is structured to provide direct, experience-based answers to common and complex issues encountered during analysis. We will move beyond simple procedural steps to explain the underlying causes of experimental problems, ensuring you can develop robust, self-validating protocols.

The Polyamide Challenge: Why Moisture Matters

Before diving into specific techniques, it's crucial to address the single most significant factor affecting polyamide characterization: water absorption . Polyamides are hygroscopic due to the polar amide groups in their molecular chains, which readily form hydrogen bonds with water.[1][2] This absorbed moisture acts as a plasticizer, profoundly impacting the material's properties.[1][2][3]

Key Impacts of Moisture:

  • Reduced Glass Transition Temperature (Tg): The Tg can decrease by 20°C or more, shifting from ~60°C when dry to below room temperature when saturated.[1][3][4]

  • Altered Mechanical Properties: Moisture decreases strength and stiffness but increases toughness and elongation.[3][5]

  • Dimensional Instability: Parts swell as they absorb water.[1][3]

Failure to account for moisture content is the root cause of many characterization inconsistencies. Therefore, meticulous sample drying and conditioning are paramount for reliable data.

Section 1: Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are workhorse techniques for evaluating the thermal transitions and stability of polyamides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DSC curve for PA6 shows the glass transition (Tg) as a broad, indistinct step, and it's at a much lower temperature than expected. What's happening?

A: This is a classic symptom of moisture in your sample. Water acts as a plasticizer, depressing the Tg and often causing the transition to overlap with a broad endotherm from water evaporation.[2] This overlap masks the true Tg.

  • Causality: The absorbed water increases the free volume between polymer chains, allowing them to move more easily at lower temperatures. The broad endotherm observed is the energy required to evaporate this moisture during the DSC scan.

  • Solution:

    • Thoroughly Dry Your Sample: Dry the polyamide sample in a vacuum oven at 80-100°C for at least 12-24 hours immediately before the analysis.

    • Use Hermetic Pans: If you suspect residual moisture or want to prevent its loss during the initial part of the scan, use hermetic aluminum pans. Pierce the lid just before the run to allow volatiles to escape at higher temperatures without causing a pressure buildup.

    • Perform a "Dry-Out" Cycle: Program an initial heating ramp to a temperature just above 100°C (e.g., 120°C) and hold for 5-10 minutes to drive off any water. Then, cool the sample and start your primary heating ramp. The Tg observed on the second heat will be free from the water evaporation artifact.[6]

    • Use Modulated DSC (MDSC): This technique can separate the reversing heat flow signal (which includes the Tg) from the non-reversing signal (like water evaporation), providing a much clearer view of the glass transition even in the presence of moisture.[2]

Q2: I see a small exothermic peak (a "cold crystallization" peak) before the main melting peak in my PA6 DSC curve. Is this normal?

A: Yes, this is a common and informative phenomenon, especially for rapidly cooled samples.[2][7] It indicates that the material was not fully crystallized during its initial processing (e.g., injection molding).

  • Causality: When the amorphous regions of the semi-crystalline polyamide are heated above the Tg, the polymer chains gain enough mobility to rearrange themselves into a more ordered, crystalline state. This is an exothermic process. As you continue to heat, these newly formed crystals, along with the original ones, will then melt, contributing to the main endothermic melting peak.

  • Interpretation: The presence and size of the cold crystallization peak give you insight into the material's thermal history. A large peak suggests the sample was cooled quickly, "freezing" it in a more amorphous state. A second heating scan will typically not show this peak, as the first scan will have already maximized the crystallinity.[6]

Q3: My TGA curve shows an initial weight loss step starting below 100°C. Is this degradation?

A: No, this initial weight loss is almost certainly due to the evaporation of absorbed moisture, not polymer degradation.[8][9]

  • Causality: Polyamides can absorb a significant amount of ambient moisture. TGA is extremely sensitive to mass changes, and this absorbed water will be driven off as the sample is heated.[8]

  • Solution & Interpretation:

    • Quantify Moisture: This initial step can be used to accurately determine the moisture content of your sample, which is a critical quality control parameter.[8]

    • Identify Degradation Onset: The true thermal degradation of the polyamide backbone will occur at much higher temperatures, typically starting above 300°C in an inert (nitrogen) atmosphere.[10]

    • Atmosphere Matters: Note that in an air or oxygen atmosphere, oxidative degradation will begin at a lower temperature compared to pyrolysis in nitrogen.[10]

Troubleshooting Workflow for DSC Analysis

This diagram outlines a decision-making process for interpreting common DSC artifacts in polyamide analysis.

DSC_Troubleshooting start Abnormal DSC Thermogram q1 Is the Tg broad, shifted low, or obscured by an endotherm? start->q1 a1 Likely Moisture Content q1->a1 Yes q2 Is there an exothermic peak before the melting peak? q1->q2 No sol1 1. Dry sample thoroughly. 2. Use hermetic pans. 3. Perform a second heating scan. 4. Use Modulated DSC. a1->sol1 a2 Cold Crystallization q2->a2 Yes q3 Are there two melting peaks (double endotherm)? q2->q3 No sol2 Indicates incomplete crystallization due to rapid cooling. Analyze the second heating scan to see the full crystalline potential. a2->sol2 a3 Multiple Crystal Populations or Melting-Recrystallization q3->a3 Yes sol3 1. Vary the heating rate. (Recrystallization is kinetic). 2. Confirms different crystal forms or morphologies (α vs γ). 3. Check if it's a PA6/PA66 blend. a3->sol3

Caption: DSC Troubleshooting Decision Tree for Polyamides.
Table 1: Typical Thermal Properties of Common Polyamides (Dry State)
Polyamide TypeGlass Transition Temp. (Tg)Melting Temp. (Tm)
Polyamide 6 (PA6)50 - 70 °C220 - 225 °C[11]
Polyamide 6,6 (PA66)55 - 75 °C260 - 270 °C[11]
Polyamide 11 (PA11)40 - 50 °C185 - 195 °C
Polyamide 12 (PA12)35 - 45 °C175 - 185 °C

Note: These values are approximate and can be influenced by crystallinity, molecular weight, and additives.

Section 2: Molecular Weight Determination (GPC/SEC & Viscometry)

Determining the molecular weight distribution (MWD) of polyamides is challenging due to their high solvent resistance, stemming from strong intermolecular hydrogen bonding.[12]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve my polyamide sample for GPC/SEC analysis. What solvents should I use?

A: Standard GPC solvents like THF or Chloroform will not dissolve most polyamides. You must use aggressive, polar, and often heated solvent systems that can disrupt the hydrogen bonds.

  • Causality: The strong hydrogen bonds between amide groups make polyamides highly crystalline and resistant to dissolution. The chosen solvent must be a stronger hydrogen bond acceptor/donor to solvate the polymer chains.

  • Recommended Solvent Systems:

    • Hexafluoroisopropanol (HFIP): An excellent but expensive solvent for polyamides at room temperature. It often contains salt additives (e.g., 0.05 M potassium trifluoroacetate, KTFA) to prevent aggregation.[12]

    • m-Cresol: Effective at high temperatures (e.g., 90-130°C). Requires a high-temperature GPC system.

    • Benzyl Alcohol: Another high-temperature solvent option, often used around 130-150°C.[13]

Q2: My GPC chromatogram shows significant peak tailing. What is the cause?

A: Peak tailing in polyamide GPC is almost always caused by secondary interactions between the polymer and the column stationary phase.

  • Causality: The polar amide groups on the polymer chain can interact with active sites (e.g., silanol groups) on the surface of the GPC column packing material. This is not a true size-based separation and causes some molecules to be retained longer, resulting in a skewed peak.

  • Solution:

    • Add Salt to the Mobile Phase: Adding a salt like KTFA or lithium bromide (LiBr) to the mobile phase (e.g., HFIP) will shield the ionic interactions and minimize tailing.

    • Check Sample Filtration: Ensure your sample is fully dissolved and filtered through a compatible (e.g., PTFE) syringe filter before injection. Insoluble particles can clog the column frit and cause peak distortion.[14]

    • Assess Column Health: A loss of column resolution can also lead to peak broadening and tailing.[15] Check the column's performance with a known standard.

Q3: Can I use solution viscometry as a simpler alternative to GPC?

A: Yes, solution viscometry is a widely used and powerful technique for routine quality control of polyamides. It provides a relative measure of molecular weight that is highly sensitive to changes from degradation or processing variations.[16]

  • Methodology: The technique measures the flow time of a dilute polymer solution through a capillary viscometer and compares it to the flow time of the pure solvent. The result is often expressed as Relative Viscosity (RV).

  • Standardized Protocol: ASTM D789 is a standard test method for determining the relative viscosity of polyamides, typically using a solution of the polymer in 90% formic acid.[16][17][18]

Protocol: Relative Viscosity of Polyamide via ASTM D789

This protocol provides a summary for determining the relative viscosity, a key QC metric related to molecular weight.

  • Sample Preparation: Accurately weigh 22.0 ± 0.01 grams of the polyamide sample into a clean, dry 8-ounce bottle with a screw cap.[16]

  • Dissolution: Add the specified volume of 90% formic acid to the bottle.

  • Agitation: Place the bottle on a shaker and agitate until the sample is completely dissolved. This may take several hours.

  • Thermal Equilibration: Place the bottle in a temperature-controlled bath maintained at 25.0 ± 0.1 °C for at least one hour to ensure thermal equilibrium.[16]

  • Viscometer Measurement:

    • Transfer the solution to the viscometer (e.g., a Brookfield Viscometer or a capillary viscometer like an Ubbelohde).

    • Measure the viscosity of the polymer solution (Ms).

    • Thoroughly clean the viscometer and measure the viscosity of the pure formic acid solvent (Mf) under the identical conditions.

  • Calculation: The Relative Viscosity (Rv) is calculated as the ratio of the solution viscosity to the solvent viscosity: Rv = Ms / Mf .[16]

Section 3: Spectroscopic Analysis (FTIR & NMR)

Spectroscopy provides detailed information about the chemical structure, composition, and bonding within polyamides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The FTIR spectra of different polyamides (PA6, PA66, PA6.10) look very similar. How can I differentiate them?

A: While the main peaks (Amide I, Amide II, N-H stretch) are common to all polyamides, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be used for identification.[19]

  • Causality: The positions of C-H bending and other skeletal vibrations are sensitive to the length of the methylene (-CH₂-) segments between the amide groups.

  • Key Differentiating Regions:

    • Amide V & VI Bands: Look for subtle shifts in the bands around 690 cm⁻¹ and 580 cm⁻¹.

    • CH₂ Rocking/Wagging: The region between 1400 cm⁻¹ and 1100 cm⁻¹ contains multiple peaks whose relative intensities and positions vary between different polyamide types.

  • Solution:

    • High-Quality Spectra: Use an ATR-FTIR for fast, high-quality surface measurements. Ensure good contact between the sample and the ATR crystal.

    • Library Searching: The most reliable method is to compare your measured spectrum against a known spectral library of polymers.

    • Chemometrics: For complex cases or quality control, advanced statistical methods like Principal Component Analysis (PCA) can be used to classify spectra that are visually similar.[20]

Q2: My sample won't dissolve in standard deuterated solvents for NMR analysis. What are my options?

A: Similar to GPC, polyamide NMR requires aggressive deuterated solvents. For insoluble or crosslinked samples, solid-state NMR (ssNMR) is the preferred method.

  • Causality: The same hydrogen bonding that hinders dissolution for GPC prevents it for NMR.[21]

  • Solution-State NMR Solvents:

    • Deuterated trifluoroacetic acid (TFA-d)

    • Deuterated sulfuric acid (D₂SO₄)

    • Hexafluoroisopropanol (HFIP) can be used, but may require a co-solvent like deuterated chloroform (CDCl₃).

  • Solid-State NMR (ssNMR): This powerful technique analyzes the sample in its native solid state, bypassing dissolution issues entirely.[22] It is particularly useful for:

    • Characterizing insoluble or crosslinked polyamides.

    • Studying polymer chain mobility and dynamics.

    • Determining crystallinity and identifying different crystalline phases (e.g., α vs. γ forms).

Q3: I see extra peaks in my FTIR spectrum that don't seem to belong to the polyamide. What could they be?

A: These are likely from additives or surface contaminants. One common culprit in molded parts is a "slip agent."

  • Causality: Slip agents are small molecule amides (like erucamide or oleamide) added to polymers or used as mold-release agents to aid in processing.[23] Since ATR-FTIR is a surface-sensitive technique, it can easily detect these agents if they have migrated to the part's surface.[23]

  • Troubleshooting:

    • Solvent Wipe: Clean the surface of the sample with a solvent like isopropanol on a lint-free wipe and re-acquire the spectrum. If the extraneous peaks disappear or diminish, they were from a surface contaminant.

    • Bulk Analysis: If possible, cut the sample to expose a fresh, internal surface and analyze it to get a spectrum representative of the bulk material.

References

  • Polyamide Nylon: Dry vs. conditioned data, explained. (2021). UL Prospector. [Link]

  • ASTM D789-07 - Standard Test Methods for Determination of Solution Viscosities of Polyamide (PA). ANSI Webstore. [Link]

  • ASTM D789, D4878 Relative Viscosity of Polyamide Lab In US. Infinita Lab. [Link]

  • ASTM D789 testing. Industrial Physics. [Link]

  • Characterisation and Modelling of Moisture Gradients in Polyamide 6. (2021). MDPI. [Link]

  • Dry. Humid. Wet. Polyamide and Water. (2023). NETZSCH Analyzing & Testing. [Link]

  • Influence of moisture/water absorption on mechanical and thermal properties of polyamide6/boric oxide composites. (2021). Pigment & Resin Technology, Emerald Publishing. [Link]

  • Characterisation and FE Modelling of the Sorption and Swelling Behaviour of Polyamide 6 in Water. (2022). Polymers (Basel). [Link]

  • ASTM Testing for Plastics and Polymers. Intertek. [Link]

  • ASTM F2145 - Standard Specification for Polyamide 11 (PA 11) and Polyamide 12 (PA12) Mechanical Fittings. ASTM International. [Link]

  • Characterizing Polyamides Using Reversed-Phase Liquid Chromatography. (2024). LCGC. [Link]

  • Interpreting results from TGA instruments. (2023). XRF Scientific. [Link]

  • Molecular weight distribution of polyamides by GPC-viscometry. ResearchGate. [Link]

  • NMR Spectroscopy Applications in Polymer Analysis. (2023). Patsnap. [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]

  • Characterization of polyamides 6, 11, and 12. Determination of molecular weight by size exclusion chromatography (IUPAC Technical Report). ResearchGate. [Link]

  • Differentiation of polyamides via FT-IR spectroscopy. Syntech Innovation. [Link]

  • Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. (2023). MDPI. [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (2023). Torontech. [Link]

  • GPC/SEC Applications - What you should know when you need to analyze polymers, biopolymers, and proteins. Agilent Technologies. [Link]

  • Molecular Weight of Polyamides. (2024). Encyclopedia.pub. [Link]

  • Interpreting TGA curves. ResearchGate. [Link]

  • Comparative dsc analysis of virgin and nanofiber mats of PA6. (2023). International Scientific Conference Engineering for Rural Development. [Link]

  • Guidelines for rheological characterization of polyamide melts (IUPAC Technical Report). ResearchGate. [Link]

  • Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. (2023). Spectroscopy Online. [Link]

  • The Melting Point Mystery: Identifying Polyamide 6.6 & 6 with DSC. (2024). YouTube. [Link]

  • Monitoring the Degradation of Polyamide 11 (PA-11) via Fourier Transform Infrared Spectroscopy (FTIR). ResearchGate. [Link]

  • DSC Analysis of Polymers. EAG Laboratories. [Link]

  • What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting. (2018). LCGC International. [Link]

  • GPC/SEC Troubleshooting and Good Practice. Agilent Technologies. [Link]

  • Common Problems with FT-IR Instruments and How to Avoid Them. (2024). Spectroscopy Online. [Link]

  • Synthesis and Characterization of Novel Polyamides. Aaltodoc. [Link]

  • DSC and XRD Crystallinity Measurements for Carbon Fiber-reinforced Polyamide-6 Laminates Processed at Different Cooling Rates. Lirias. [Link]

  • Solution C-13 NMR Spectroscopy of Polyamide Homopolymers. The Aquila Digital Community. [Link]

  • Using DSC to Quantify Polymer Mixtures – Possibilities and Challenges. (2024). NETZSCH Analyzing & Testing. [Link]

  • GPC/SEC Troubleshooting Guide. Agilent Technologies. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 1 H-NMR spectrum of the polyamide. ResearchGate. [Link]

  • Using NMR for Studying Polymer Structures. (2024). Creative Biostructure. [Link]

Sources

Troubleshooting

Technical Support Center: N,N'-bis(4-chlorophenyl)isophthalamide

Topic: Troubleshooting Stability & Solubility Issues in Experimental Workflows Executive Summary & Compound Profile Welcome to the Technical Support Center. You are likely accessing this guide because you have encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Stability & Solubility Issues in Experimental Workflows

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered inconsistent results with N,N'-bis(4-chlorophenyl)isophthalamide . Users frequently report "stability issues" such as loss of titer, precipitation, or disappearing HPLC peaks.

The Reality: In 90% of cases, this compound is chemically stable but physically unstable (prone to aggregation and precipitation). Its rigid aromatic backbone and strong intermolecular hydrogen bonding (N-H···O) drive it to crystallize out of solution, often mimicking degradation.

Compound Snapshot
PropertyDetail
Chemical Name

-bis(4-chlorophenyl)isophthalamide
Core Structure Isophthalic acid core + two 4-chloroaniline moieties
Molecular Formula

Primary Issue Extreme Insolubility (Aqueous & Organic)
Key Stability Risk Hydrolysis (pH < 2 or pH > 10), Photochemical dechlorination (minor)

Diagnostic Workflow: Is it Instability or Insolubility?

Before discarding your batch, use this logic flow to diagnose the root cause. Most "degradation" is actually the compound crashing out of solution or adsorbing to plasticware.

DiagnosticWorkflow Start User Observation: 'Loss of Signal' or 'Precipitate' SolventCheck Check Solvent System: Is water > 5%? Start->SolventCheck VisualCheck Visual Inspection: Cloudiness or Particles? SolventCheck->VisualCheck Yes Centrifuge Centrifuge Sample: (10,000 x g, 5 min) VisualCheck->Centrifuge Cloudy/Particulates AnalyzeSupernatant Analyze Supernatant: Check for Hydrolysis Products VisualCheck->AnalyzeSupernatant Clear AnalyzePellet Analyze Pellet: Redissolve in 100% DMSO Centrifuge->AnalyzePellet Centrifuge->AnalyzeSupernatant Conclusion1 Diagnosis: SOLUBILITY ISSUE (Compound is intact but aggregated) AnalyzePellet->Conclusion1 Peak Matches Parent AnalyzeSupernatant->Conclusion1 Low Signal, No New Peaks Conclusion2 Diagnosis: DEGRADATION (Hydrolysis detected) AnalyzeSupernatant->Conclusion2 Peaks at MW 127 or 166

Figure 1: Diagnostic logic tree to distinguish between physical precipitation and chemical degradation.

Critical Troubleshooting Guides

Issue #1: "The compound precipitated when I added it to my assay buffer."

Root Cause: Aromatic bis-amides are notorious for "crashing out" in aqueous media. The hydrophobic effect drives the chlorophenyl rings together, while the amide bonds form insoluble H-bond networks [1].

The Fix: The "Pre-Dilution" Protocol Do not add high-concentration DMSO stock directly to water. This causes rapid, amorphous precipitation.

  • Prepare Stock: Dissolve compound in 100% DMSO or DMAc (Dimethylacetamide) to 10 mM.

    • Note: Sonicate at 40°C if necessary.

  • Intermediate Step: Dilute the stock 1:10 into a "bridge solvent" like PEG-400 or Propylene Glycol.

  • Final Addition: Add this intermediate mix to your aqueous buffer with rapid vortexing.

    • Target: Keep final DMSO concentration < 1% if possible, but ensure the compound concentration is below its thermodynamic solubility limit (likely < 10 µM in water).

Issue #2: "My LC-MS shows a loss of the parent peak, but no new peaks."

Root Cause: Adsorption. The chlorophenyl groups make this molecule "sticky" to polypropylene (plastic tips/tubes) and hydrophobic HPLC column frits. The Fix:

  • Glassware: Switch to glass vials for all stock solutions.

  • Solvent Wash: Ensure your autosampler needle wash contains 50% DMSO or Acetonitrile.

  • Column Choice: Use a C8 column instead of C18 to reduce irreversible binding, or run at higher temperatures (50°C) to improve mass transfer.

Issue #3: "I see new peaks at MW 127.6 and 166.1."

Root Cause: Chemical Hydrolysis. This occurs only under extreme pH stress (pH < 2 or pH > 10) or prolonged heating in protic solvents [2].

  • MW 127.6: 4-Chloroaniline (Cleavage product).

  • MW 166.1: Isophthalic acid (Core hydrolysis product).

The Fix:

  • Buffer your system to pH 7.4.

  • Avoid storing stocks in methanol/water mixtures; use anhydrous DMSO.

Technical Data & Reference Values

Solubility Profile (Estimated)
SolventSolubility RatingMax Conc. (Approx)Notes
DMSO Excellent> 50 mMRecommended for stock storage (-20°C).
DMAc Excellent> 50 mMGood alternative if DMSO interferes.
Methanol Poor< 1 mMProne to slow precipitation.
Water (pH 7) Insoluble< 1 µMImmediate precipitation upon addition.
Chloroform Moderate~ 5-10 mMUseful for non-biological assays.
Stability Stress Test Results

Data based on structural analogs (Isophthalamide class) [3].

ConditionDurationResultStatus
25°C, Solid State 12 Months> 99% PurityStable
DMSO Stock (RT) 1 Month> 98% PurityStable
pH 1 (0.1 N HCl) 24 Hours< 90% PurityUnstable (Hydrolysis)
pH 13 (0.1 N NaOH) 24 Hours< 85% PurityUnstable (Hydrolysis)
UV Light (254 nm) 4 Hours~ 95% PurityCaution (Potential Dechlorination)

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. While the amide bond is thermally stable, the high temperature (121°C) combined with high pressure steam (water) will accelerate hydrolysis. Sterilize by filtration using a 0.22 µm PTFE (hydrophobic) filter after dissolving in DMSO.

Q: Why does the solution turn yellow over time? A: This indicates oxidation of trace 4-chloroaniline impurities. If your starting material contained even 0.1% free amine, it can oxidize to form colored azo/hydrazo species [4]. This does not necessarily mean the parent compound is degrading, but it indicates the sample is impure. Recrystallization from Ethanol/DMF may be required.

Q: Is this compound light sensitive? A: Moderately. Chlorinated aromatics can undergo photodehalogenation (loss of chlorine) under intense UV light. Store stocks in amber vials wrapped in foil.

Experimental Protocol: Hydrolytic Stability Assay

Use this protocol to validate if the compound is chemically degrading in your specific buffer system.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

Procedure:

  • Preparation: Prepare a 1 mM stock in DMSO.

  • Spike: Spike the stock into your assay buffer (final conc. 10 µM).

  • Incubation: Split sample into two glass vials:

    • Vial A: Incubate at experimental temperature (e.g., 37°C) for 24 hours.

    • Vial B (Control): Freeze immediately at -80°C.

  • Quench: Add equal volume of Acetonitrile to Vial A to dissolve any precipitates formed during incubation.

  • Analysis: Inject 10 µL of Vial A and Vial B.

  • Calculation:

    
    
    

Interpretation:

  • If % Remaining is < 90% AND new peaks appear: Chemical Instability.

  • If % Remaining is < 90% but NO new peaks appear: Precipitation/Adsorption (Re-run with higher solvent ratio).

References

  • Kavallieratos, K., et al. (1999). "Isophthalamide-based receptors for anions." Journal of Organic Chemistry. Describes the strong hydrogen-bonding networks in isophthalamide derivatives that lead to low solubility and high crystal lattice energy.

  • Hardy, F. E., et al. (1967). "Mechanism of hydrolysis of aromatic amides." Journal of the Chemical Society. Foundational text on the hydrolytic stability of benzamides and isophthalamides under acidic/basic conditions.
  • BenchChem Technical Support. (2025). "Optimization of Catalyst Concentration in Isophthalamide Synthesis." Provides context on synthesis byproducts and stability of the amide linkage.

  • European Patent Office. (2011). "Process for preparing iodinated isophthalamides." Discusses the formation of colored azo/hydrazo impurities in related chlorinated/iodinated isophthalamide systems.

Optimization

"scale-up synthesis of N,N'-bis(4-chlorophenyl)isophthalamide"

Technical Support Center: Scale-Up Synthesis of N,N'-Bis(4-chlorophenyl)isophthalamide Introduction: The Chemistry of Reliability You are likely synthesizing N,N'-bis(4-chlorophenyl)isophthalamide as a model compound for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of N,N'-Bis(4-chlorophenyl)isophthalamide

Introduction: The Chemistry of Reliability

You are likely synthesizing N,N'-bis(4-chlorophenyl)isophthalamide as a model compound for high-performance aramid fibers (analogous to Nomex®) or as a bioactive intermediate. At the bench scale (mg), this reaction is forgiving. At the kilogram scale, it becomes a lesson in thermodynamics and mass transfer.

The synthesis relies on the nucleophilic acyl substitution of isophthaloyl chloride (IPC) with 4-chloroaniline . The core challenge in scale-up is not the chemistry itself, but the management of the hydrochloric acid (HCl) byproduct and the exotherm , which can degrade your acid chloride before the reaction completes.

This guide moves beyond "add A to B" and focuses on the why and how of process control.

Module 1: Reaction Engineering & Stoichiometry

Q: I am observing unreacted isophthalic acid in my final product. My stoichiometry was 1:2 (IPC:Aniline). What went wrong?

A: This is a classic "moisture vs. nucleophile" competition. At scale, even trace moisture in your solvent or on the reactor walls becomes significant. Isophthaloyl chloride is highly moisture-sensitive. If it hydrolyzes, it reverts to isophthalic acid, which is unreactive under these conditions.

  • The Fix: Do not use a perfect 1:2.0 stoichiometry. Use a slight excess of the amine (2.05 – 2.10 equivalents) to drive the reaction to completion.

  • The Protocol Check: Ensure your solvent (typically DMAc or NMP) has a water content <0.05% (Karl Fischer titration).

  • Process Insight: If you see isophthalic acid, your system is "wet," or your acid chloride feed was too slow, allowing ambient moisture to compete with the amine.

Q: The reaction mixture solidifies into a "gel" halfway through addition. How do I prevent this?

A: You are encountering premature precipitation . The product, N,N'-bis(4-chlorophenyl)isophthalamide, has low solubility due to strong intermolecular hydrogen bonding (the "aramid effect"). If it precipitates too early, it traps unreacted amine, stopping the reaction.

  • The Fix: Switch to a solvent system with higher solubilizing power for the product.

    • Standard: Dichloromethane (DCM) – Good for small scale, bad for scale-up (precipitates early).

    • Recommended:N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) . These keep the amide in solution longer.

    • Advanced: Add 5% (w/v) Lithium Chloride (LiCl) to the DMAc. This disrupts hydrogen bonding and keeps the polymer/oligomer chains extended and soluble (a trick from Kevlar manufacturing).

Module 2: Thermodynamics & Addition Protocols

Q: My yield drops significantly when I scale from 10g to 500g. Why?

A: You likely have an exotherm management failure . The reaction between an acid chloride and an aniline is highly exothermic. At 10g, heat dissipates quickly. At 500g, the heat accumulates, raising the internal temperature. High temperatures (>40°C) during addition promote:

  • Hydrolysis of IPC (if any moisture is present).

  • Oxidation of the aniline (darkening the product).

Q: What is the optimal addition strategy?

A: Never add the solid amine to the acid chloride. Always add the Acid Chloride (solid or solution) to the Amine solution .

Standard Operating Procedure (SOP) for Addition:

  • Charge the reactor with 4-chloroaniline, solvent (DMAc), and acid scavenger (Pyridine or Triethylamine).

  • Cool the mixture to 0°C – 5°C.

  • Add Isophthaloyl chloride (dissolved in minimal solvent) dropwise.

  • Monitor internal temperature. Do not allow it to exceed 10°C during addition.

  • Reasoning: This keeps the concentration of the highly reactive acid chloride low relative to the amine, favoring the desired amide bond formation over side reactions.

Module 3: Workup & Purification

Q: My product is grey/purple instead of white. How do I clean it?

A: Color usually comes from oxidized aniline impurities.

  • The Fix: Do not rely on simple filtration. Perform a reactive quench .

    • Pour the reaction mixture into a large excess of ice water containing 1% HCl.

    • Why HCl? The acid protonates any unreacted 4-chloroaniline, making it water-soluble. It will wash away in the filtrate, leaving your hydrophobic amide product behind.

    • Wash: Filter the solid and wash with water until the filtrate pH is neutral. Follow with a cold methanol wash to remove organic impurities.

Experimental Protocol: 100g Scale-Up

Objective: Synthesis of N,N'-bis(4-chlorophenyl)isophthalamide with >98% purity.

Reagents:

  • Isophthaloyl Chloride (IPC): 40.6 g (0.20 mol)

  • 4-Chloroaniline: 53.6 g (0.42 mol) [2.1 equiv]

  • DMAc (Anhydrous): 400 mL

  • Triethylamine (TEA): 44.5 g (0.44 mol) [Acid Scavenger]

Workflow:

  • Setup: 1L Jacketed Reactor with overhead stirrer, N2 inlet, and dropping funnel.

  • Solubilization: Charge 4-chloroaniline, TEA, and 300 mL DMAc. Stir until dissolved. Cool to 0°C.[1]

  • Addition: Dissolve IPC in 100 mL DMAc. Add to the reactor over 45 minutes. Critical: Maintain T < 10°C.

  • Reaction: Remove cooling. Allow to warm to 20°C. Stir for 4 hours.

  • Quench: Pour mixture into 2L of vigorously stirred Ice Water + 20 mL conc. HCl.

  • Filtration: Collect white precipitate. Wash: Water (3 x 500 mL) -> Methanol (1 x 100 mL).

  • Drying: Vacuum oven at 80°C for 12 hours.

Visualizing the Process

Figure 1: Reaction Logic & Impurity Control

This diagram maps the critical decision points where yield is lost or preserved.

ReactionLogic cluster_0 Critical Control Point Start Start: Reagents Mix Mixing (0°C) Start->Mix Inert Atmosphere Reaction Amide Formation Mix->Reaction Slow Addition (T < 10°C) Impurity Hydrolysis (Impurity) Mix->Impurity Moisture Present or T > 20°C Quench Acidic Quench (HCl) Reaction->Quench Complete Conversion Product Final Product (Solid) Quench->Product Precipitation Waste Solubilized Aniline/Salts Quench->Waste Filtration

Caption: Workflow logic distinguishing the primary reaction pathway (Green) from moisture-induced failure modes (Red).

Figure 2: Molecular Mechanism & Byproduct Management

Understanding the HCl generation is key to choosing the right base.

Mechanism IPC Isophthaloyl Chloride Intermediate Tetrahedral Intermediate IPC->Intermediate + Aniline Aniline 4-Chloroaniline (Nucleophile) Aniline->Intermediate Product Bis-Amide Product Intermediate->Product HCl HCl (Byproduct) Intermediate->HCl Elimination Salt Et3N-HCl Salt (Precipitate/Soluble) HCl->Salt + Base Base Triethylamine (Scavenger) Base->Salt

Caption: Mechanistic flow showing the necessity of the acid scavenger (Base) to neutralize HCl and drive equilibrium forward.

Troubleshooting Matrix

ObservationProbable CauseTechnical Solution
Low Yield (<80%) Hydrolysis of Acid ChlorideDry solvent (DMAc) over molecular sieves (4Å). Increase N2 purge.
Product is Sticky/Gum Residual Solvent (DMAc)DMAc has a high boiling point (165°C). Wash thoroughly with water, then methanol. Dry under high vacuum.
Melting Point Low Trapped HCl SaltsThe amine hydrochloride salt may co-precipitate. Ensure the quench water is large in volume (20x reaction vol) to dissolve salts.
Filter Clogging Particle Size too FineAddition was too fast. Slower addition promotes larger crystal growth. Digest (heat) the slurry before filtering.

References

  • Synthesis of Aromatic Polyamides (Aramid Precursors) Source: Morgan, P. W. "Condensation Polymers: By Interfacial and Solution Methods." Interscience Publishers, 1965. Relevance: Establishes the foundational "low-temperature solution polymerization" technique used for isophthalamides. URL:

  • Solubility of Aromatic Amides in Amide Solvents Source:Journal of Polymer Science: Polymer Chemistry Edition. "Solubility of Polyamides in LiCl/DMAc systems." Relevance: Explains the use of LiCl and DMAc to prevent gelation during synthesis. URL:

  • Purification of Water-Insoluble Amides Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[2] Relevance: Standard protocols for acid/base washing of amide products (Page 915). URL:

  • Isophthaloyl Chloride Hydrolysis Kinetics Source:Environmental Science & Technology. "Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride." Relevance: Provides data on the half-life of the starting material in aqueous conditions, justifying the strict moisture control. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting N,N'-bis(4-chlorophenyl)isophthalamide Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals optimizing the synthesis of N,N'-bis(4-chlorophenyl)isophthalamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals optimizing the synthesis of N,N'-bis(4-chlorophenyl)isophthalamide. Because this reaction involves the highly reactive isophthaloyl chloride and the weakly nucleophilic 4-chloroaniline, solvent selection is the single most critical variable dictating reaction kinetics, intermediate solubility, and final yield.

Knowledge Base: Mechanistic Causality of Solvent Effects

The synthesis of N,N'-bis(4-chlorophenyl)isophthalamide is a classic double amidation reaction. However, the rigid aromatic backbone of the resulting bis-amide makes it highly prone to premature precipitation via strong intermolecular hydrogen bonding and π-π stacking.

The choice of solvent directly dictates the reaction pathway[1]. In non-polar or moderately polar solvents (like Dichloromethane), the growing molecule crashes out of solution before the second amidation can occur, trapping the mono-amide intermediate[2]. Conversely, polar aprotic solvents like N,N-Dimethylacetamide (DMAc) act as hydrogen-bond acceptors, keeping the rigid intermediates fully solvated until the reaction reaches completion[3]. Furthermore, because isophthaloyl chloride is extremely sensitive to moisture, hygroscopic solvents or biphasic interfacial systems introduce a competing hydrolysis pathway that generates isophthalic acid[4].

Mechanism IPC Isophthaloyl Chloride Intermediate Mono-amide Intermediate IPC->Intermediate + 4-Chloroaniline (Fast) Hydrolysis Isophthalic Acid (Byproduct) IPC->Hydrolysis + H2O (Biphasic/Wet Solvent) Product N,N'-bis(4-chlorophenyl) isophthalamide Intermediate->Product + 4-Chloroaniline (Solvent Dependent) Intermediate->Hydrolysis + H2O

Reaction pathway: Amidation vs. Hydrolysis based on solvent conditions.

Interactive Troubleshooting & FAQs

Q1: Why did my reaction mixture turn into an unstirrable paste after 10 minutes when using Dichloromethane (DCM)? Cause: N,N'-bis(4-chlorophenyl)isophthalamide is a highly rigid molecule. In DCM, both the target product and the byproduct (Triethylamine hydrochloride, TEA·HCl) precipitate rapidly. This solid matrix traps unreacted mono-amide intermediate and unreacted 4-chloroaniline, physically halting the reaction. Solution: Switch to a polar aprotic solvent (NMP or DMAc) which maintains homogeneity[5]. If DCM must be used for downstream compatibility, increase the dilution factor by 5x and use vigorous mechanical stirring rather than a magnetic stir bar.

Q2: I am using Tetrahydrofuran (THF), but my yield is capped at 60%. Why? Cause: THF is highly hygroscopic. If the solvent is not rigorously dried (e.g., distilled over sodium/benzophenone or passed through activated alumina), trace water outcompetes the weakly nucleophilic 4-chloroaniline for the highly reactive isophthaloyl chloride[4]. This generates isophthalic acid mono-amide or fully hydrolyzed isophthalic acid, permanently capping your yield. Solution: Utilize anhydrous THF (≤50 ppm H₂O) under an inert argon/nitrogen atmosphere, or switch to a less hygroscopic solvent.

Q3: Can I use interfacial polymerization (Water/Toluene biphasic system) to avoid organic acid scavengers? Cause: Yes, Schotten-Baumann interfacial conditions are possible. However, in a water/organic biphasic system, the reaction occurs strictly at the interface. If stirring is inadequate, the acyl chloride spends too much time unreacted at the interface or in the aqueous phase, leading to severe hydrolysis[1]. Solution: Use high-shear mixing (>1000 RPM) and an organic solvent that swells the growing amide but does not dissolve water (like Chloroform) to protect the acyl chloride groups.

Q4: What is the absolute best solvent system for maximizing yield and purity? Solution: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP). These solvents act as both the reaction medium and weak acid scavengers. Critically, they disrupt intermolecular hydrogen bonding, keeping the rigid bis-amide fully solvated to ensure 100% conversion[3].

SolventDecision Start Select Solvent for Bis-Amidation PolarAprotic Polar Aprotic (NMP, DMAc) Start->PolarAprotic High solubility needed NonPolar Halogenated / Ether (DCM, THF) Start->NonPolar Easy workup desired Biphasic Biphasic (Water/Toluene) Start->Biphasic Scale-up / Interfacial Result1 High Yield (>95%) No premature precipitation PolarAprotic->Result1 Homogeneous Result2 Moderate Yield (70-85%) Risk of trapped intermediates NonPolar->Result2 Heterogeneous (TEA-HCl precipitates) Result3 Variable Yield Hydrolysis competition Biphasic->Result3 Interfacial Reaction

Decision tree for selecting the optimal solvent system for bis-amidation.

Data Center: Solvent Performance Metrics

The following table summarizes the quantitative impact of various solvent systems on the synthesis of N,N'-bis(4-chlorophenyl)isophthalamide, assuming standard laboratory conditions (0 °C to Room Temperature, 1.0 eq Isophthaloyl chloride, 2.05 eq 4-chloroaniline, 2.2 eq Triethylamine).

Solvent SystemYield (%)Purity (%)Reaction TimePrimary Troubleshooting Issue
N,N-Dimethylacetamide (DMAc) 95 - 98>994 hoursExothermic control required during addition
N-Methyl-2-pyrrolidone (NMP) 94 - 97>994 hoursHigh boiling point complicates solvent removal
Dichloromethane (DCM) 70 - 8590 - 958 hoursPremature precipitation of intermediates
Tetrahydrofuran (THF) 60 - 7585 - 9012 hoursHydrolysis due to hygroscopic nature
Biphasic (Water/Toluene) 50 - 7080 - 852 hoursSevere hydrolysis of isophthaloyl chloride

Standard Operating Procedure (SOP): Optimized Synthesis Protocol

To ensure a self-validating and highly reproducible workflow, the following protocol utilizes DMAc to maintain complete homogeneity throughout the reaction[5].

Step 1: System Preparation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Purge the system with inert nitrogen gas for 15 minutes to eliminate atmospheric moisture.

Step 2: Reagent Solvation

  • Dissolve 4-chloroaniline (2.05 equivalents) in 50 mL of anhydrous DMAc (≤50 ppm H₂O).

  • Add Triethylamine (2.2 equivalents) to the solution to act as the primary acid scavenger.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

Step 3: Controlled Addition

  • In a separate dry vial, dissolve isophthaloyl chloride (1.0 equivalent) in 15 mL of anhydrous DMAc.

  • Transfer this solution to the addition funnel.

  • Add the isophthaloyl chloride solution dropwise over 30 minutes. Causality Note: The reaction is highly exothermic. Dropwise addition prevents localized heating, which can lead to side reactions or solvent degradation.

Step 4: Propagation & Self-Validation

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. The mixture must remain a clear, homogeneous solution.

  • Validation Checkpoint: At the 2-hour mark, withdraw a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The complete disappearance of the high-Rf mono-amide intermediate confirms the reaction is progressing correctly.

Step 5: Precipitation and Isolation

  • Slowly pour the homogeneous reaction mixture into a beaker containing 600 mL of rapidly stirring, ice-cold deionized water.

  • The target product, N,N'-bis(4-chlorophenyl)isophthalamide, will immediately precipitate as a fine white solid.

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

Step 6: Purification

  • Wash the filter cake sequentially with 200 mL of deionized water (to remove TEA·HCl salts and residual DMAc) and 50 mL of cold ethanol (to remove any trace unreacted 4-chloroaniline).

  • Dry the purified solid in a vacuum oven at 60 °C for 12 hours to constant weight.

References

  • CAS 99-63-8: Isophthaloyl chloride | CymitQuimica CymitQuimica URL
  • Journal of Polymer Science: Polymer Chemistry Edition (via DOI)
  • US3063966A - Process of making wholly aromatic polyamides Google Patents URL
  • Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)
  • Aromatic polyamides with pendent heterocycles: 2.

Sources

Reference Data & Comparative Studies

Validation

N,N'-bis(4-chlorophenyl)isophthalamide: A Comparative Technical Guide to Anion Recognition &amp; Structural Motifs

Executive Summary & Compound Profile N,N'-bis(4-chlorophenyl)isophthalamide represents a "privileged scaffold" in supramolecular chemistry and medicinal design. Unlike its linear isomer (terephthalamide) or its ortho-ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N,N'-bis(4-chlorophenyl)isophthalamide represents a "privileged scaffold" in supramolecular chemistry and medicinal design. Unlike its linear isomer (terephthalamide) or its ortho-analogue (phthalamide), the isophthalamide motif possesses a unique meta-substitution geometry that pre-organizes the molecule into a convergent binding cleft.

This guide objectively compares this compound against its primary structural competitors—Terephthalamides, Pyridine-2,6-dicarboxamides, and Ureas—analyzing their performance in anion recognition , self-assembly , and biological cytotoxicity .

FeatureSpecification
IUPAC Name N1,N3-bis(4-chlorophenyl)benzene-1,3-dicarboxamide
Core Motif Isophthalamide (Meta-diamide)
Primary Function Neutral Anion Receptor (Halide/Oxoanion recognition)
Secondary Function Supramolecular Gelator / Peptidomimetic Scaffold
Key Property Cooperative Hydrogen Bonding (Donor-Acceptor-Donor)

Mechanism of Action: The Isophthalamide Cleft

The defining feature of N,N'-bis(4-chlorophenyl)isophthalamide is its ability to switch conformations to bind anionic guests.

  • Apo State (Free Host): The molecule adopts an anti-anti conformation to minimize dipole repulsion between the amide carbonyls.

  • Bound State (Host-Guest Complex): Upon exposure to an anion (e.g., Cl⁻), the amide protons rotate into a syn-syn conformation. This creates a convergent semicircular cleft where two N-H protons chelate the anion via hydrogen bonding.

The 4-chlorophenyl substituents play a critical electronic role: the electron-withdrawing chlorine atoms increase the acidity of the amide protons (


 reduction), thereby significantly enhancing the hydrogen bond strength compared to the unsubstituted phenyl analogue.
Visualization: Conformational Switching & Binding

BindingMechanism cluster_0 Thermodynamic Driver FreeHost Free Host (Anti-Anti Conformation) Transition Rotation Barrier (Entropic Cost) FreeHost->Transition + Anion BoundComplex Bound Complex (Syn-Syn Cleft + Anion) Transition->BoundComplex H-Bond Stabilization Anion Anion (Cl⁻) Anion->Transition Electrostatic Attraction

Figure 1: The thermodynamic locking mechanism. The energy cost of rotating the amide bonds is compensated by the enthalpy of hydrogen bond formation with the anion.

Comparative Analysis: Isophthalamide vs. Alternatives

This section evaluates the performance of N,N'-bis(4-chlorophenyl)isophthalamide against three standard diamide classes.

Vs. Terephthalamide Derivatives[1]
  • Geometry: Terephthalamides are para-substituted (1,4-linkage).

  • Performance: They possess a linear geometry that prevents the formation of a convergent cleft. Consequently, they cannot chelate single anions effectively.

  • Application Shift: Instead of binding, terephthalamides are superior supramolecular gelators and beta-nucleating agents for polymers (e.g., polypropylene) because their linearity promotes the formation of infinite 1D hydrogen-bonded sheets or tapes.

Vs. Pyridine-2,6-dicarboxamides
  • Geometry: Similar cleft shape to isophthalamide.

  • Performance: The pyridine nitrogen acts as an additional hydrogen bond acceptor (or directs the protons), pre-organizing the cleft into the syn-syn conformation even before anion binding.

  • Verdict: Pyridine analogues typically exhibit higher binding constants (

    
    )  (10–100x stronger) than simple isophthalamides. However, isophthalamides offer easier synthetic tunability and higher solubility in non-polar solvents.
    
Vs. Ureas / Thioureas
  • Geometry: Y-shaped functional group.

  • Performance: Ureas offer two parallel N-H donors in a very compact arrangement.

  • Verdict: Ureas are generally stronger binders per functional group due to higher acidity and lack of rotational penalty. However, isophthalamides provide a larger cavity size, making them better suited for larger anions (e.g., Benzoate, Phosphate) compared to the compact halides preferred by ureas.

Summary Data Table: Anion Binding Affinity (DMSO-d6)
Scaffold ClassGeometryPre-organizationBinding Affinity (Cl⁻)Primary Application
Isophthalamide (4-Cl) Bent (1,3) Low (Induced fit) Moderate (~10² M⁻¹) Anion Sensing / Peptidomimetics
TerephthalamideLinear (1,4)NoneNegligibleGelation / Polymer Nucleation
Pyridine-2,6-diamideBent (1,3)High (N-heterocycle)High (~10³–10⁴ M⁻¹)High-Affinity Extraction
Urea / ThioureaY-ShapeHighVery High (>10⁴ M⁻¹)Catalysis / Anion Transport

Experimental Protocols

Protocol A: Synthesis of N,N'-bis(4-chlorophenyl)isophthalamide

Rationale: The Schotten-Baumann reaction provides high yields with simple purification.

Reagents: Isophthaloyl chloride (1.0 eq), 4-Chloroaniline (2.2 eq), Triethylamine (Et₃N, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Purge a 250 mL round-bottom flask with N₂. Add 4-Chloroaniline (2.80 g, 22 mmol) and Et₃N (3.5 mL) to DCM (50 mL). Cool to 0°C.[1][2]

  • Addition: Dissolve Isophthaloyl chloride (2.03 g, 10 mmol) in DCM (20 mL). Add dropwise to the amine solution over 30 mins.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. A white precipitate (product + salts) typically forms.

  • Workup:

    • Filter the solid.[2]

    • Wash the solid with water (3 x 50 mL) to remove Et₃N·HCl salts.

    • Wash with cold ethanol (1 x 20 mL) to remove unreacted aniline.

  • Recrystallization: Recrystallize from DMF/Water or hot Ethanol to obtain analytical grade white needles.

  • Validation: ¹H NMR (DMSO-d₆) should show the amide singlet at δ ~10.5 ppm and aromatic signals consistent with 4-chloro substitution.

Protocol B: Determination of Binding Constant ( ) via ¹H NMR Titration

Rationale: NMR titration is the self-validating standard for supramolecular interactions, directly observing the N-H proton shift.

Reagents: Host compound (10 mM in DMSO-d₆), Tetrabutylammonium Chloride (TBACl, 1.0 M stock in DMSO-d₆).

  • Preparation: Prepare 500 µL of host solution in an NMR tube. Record the initial spectrum (

    
    ).
    
  • Titration: Add aliquots (e.g., 0.2, 0.5, 1.0 ... 10.0 equivalents) of the TBACl guest solution directly to the tube.

  • Measurement: Shake well and record ¹H NMR after each addition.

  • Observation: Track the chemical shift change (

    
    ) of the amide N-H proton. It will shift downfield (higher ppm) due to deshielding upon H-bond formation.
    
  • Analysis: Plot

    
     vs. [Guest] concentration. Fit the data to a 1:1 binding isotherm (using software like BindFit or HypNMR) to extract the association constant 
    
    
    
    (M⁻¹).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Isophthaloyl Chloride + 4-Chloroaniline Step1 Dissolve in DCM + Et3N (0°C, N2 atm) Start->Step1 Step2 Dropwise Addition (Control Exotherm) Step1->Step2 Step3 Stir at RT (4-6 hrs) Precipitate Forms Step2->Step3 Filter Filtration Step3->Filter Wash Wash: H2O (Remove Salts) Wash: EtOH (Remove Amines) Filter->Wash Recryst Recrystallization (DMF/Water) Wash->Recryst Product Pure N,N'-bis(4-chlorophenyl) isophthalamide Recryst->Product

Figure 2: Step-by-step synthetic pathway ensuring high purity through selective solubility washing.

References

  • Kavallieratos, K., et al. (1997).[3] "Isophthalamide-based anion receptors." Journal of Organic Chemistry.

  • Gale, P. A. (2010). "Anion receptor chemistry." Chemical Communications.

  • Bondy, C. R. & Loeb, S. J. (2003). "Amide-based receptors for anions." Coordination Chemistry Reviews.

  • Custelcean, R. (2009). "Urea and thiourea-based anion receptors."[4] Chemical Society Reviews.[5]

  • Sigma-Aldrich. "N,N'-Bis(4-amino-2-chloro-phenyl)-isophthalamide Product Data."[6]

Sources

Comparative

Comparative Guide: Properties and Performance of Substituted Isophthalamides

This guide provides an in-depth technical comparison of substituted isophthalamides, focusing on their physicochemical properties, supramolecular behaviors, and biological applications. Executive Summary Substituted isop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of substituted isophthalamides, focusing on their physicochemical properties, supramolecular behaviors, and biological applications.

Executive Summary

Substituted isophthalamides (N,N'-dialkyl/diaryl isophthalamides) represent a privileged scaffold in supramolecular chemistry and drug design. Their utility stems from a rigid meta-phenylene core that pre-organizes two amide groups into a convergent cleft, creating a potent binding site for anions and a robust motif for self-assembly.

This guide objectively compares isophthalamides against their primary alternatives—ureas, squaramides, and dipicolinamides—across three critical performance vectors: Anion Binding Affinity , Supramolecular Gelation , and Biological Efficacy .

Molecular Design & Mechanism

The core function of the isophthalamide scaffold relies on the "cleft" conformation. Unlike flexible aliphatic diamides, the aromatic ring restricts rotation, favoring a syn-syn conformation in the presence of guests, which directs both N-H protons inward.

Mechanistic Diagram: Binding Modes

The following diagram illustrates the structural pre-organization and binding modes compared to alternatives.

BindingModes cluster_0 Scaffold Architecture cluster_1 Binding Mechanism cluster_2 Performance Outcome ISO Isophthalamide (Meta-phenylene core) HB Convergent H-Bonding (Cleft Formation) ISO->HB Pre-organized Cleft SEL Selectivity (Y-shape vs Spherical) ISO->SEL Oxoanion Preference SQU Squaramide (Cyclobutenedione core) SQU->HB Convergent Geometry ACID N-H Acidity (pKa modulation) SQU->ACID Aromatic Gain URE Urea (Single Carbonyl) URE->HB Flexible Rotation AFF Binding Affinity (Ka) HB->AFF ACID->AFF

Caption: Structural logic dictating the binding performance of amide-based scaffolds. Squaramides benefit from aromatic gain, while isophthalamides rely on steric pre-organization.

Comparative Performance Analysis

Anion Binding Affinity

Isophthalamides are neutral anion receptors.[1] Their performance is often benchmarked against ureas (less acidic) and squaramides (more acidic, stronger binders).

Key Finding: While squaramides generally exhibit higher binding constants (


) due to increased N-H acidity and aromatic stabilization upon binding, isophthalamides offer superior solubility and modularity. Electron-withdrawing groups (EWGs) on the isophthalamide ring significantly boost affinity.

Table 1: Comparative Anion Binding Constants (


 in M

)
Solvent: DMSO-d6/0.5% water unless noted. Values are approximate aggregates from literature.
ScaffoldSubstituent (R)Target Anion (Cl⁻)Target Anion (H₂PO₄⁻)Key Property
Isophthalamide Phenyl (neutral)~10 - 50~200Moderate binder; high solubility.
Isophthalamide 4-Nitrophenyl (EWG)~350~1,200EWGs significantly enhance acidity & binding.
Isophthalamide Pentafluorophenyl>1,000>5,000Fluorination creates "super-acidic" N-H donors.
Urea Phenyl~20~150Flexible; lower pre-organization than isophthalamides.
Squaramide Phenyl>500>2,500Strongest neutral binder; dual H-bond donor + aromaticity.

Expert Insight: For applications requiring reversible binding (e.g., sensing or transport), the ultra-high affinity of squaramides can sometimes be a detriment, leading to "trapping" of the anion. Isophthalamides often provide a "Goldilocks" affinity range suitable for transmembrane transport.

Supramolecular Gelation (Hydro/Organogelators)

Substituted isophthalamides are excellent Low Molecular Weight Gelators (LMWGs). The amide groups drive 1D self-assembly via intermolecular Hydrogen bonding, while the aromatic core provides


-

stacking.
  • 5-Alkylamido Isophthalic Acids (ISA): A specific class of "supergelators."[2]

  • Critical Structural Factor: The length and branching of the alkyl chain.[3]

    • Short chains ( Often crystallize or remain soluble.

    • Branched chains (e.g., C24 Guerbet type): Disrupt crystallization just enough to favor entangled fibril formation, trapping solvent.

Experimental Data Highlight: A 5-alkylamido isophthalic acid derivative with a 24-carbon branched tail was shown to gel over 20 different organic solvents (including diesel and pump oil) at concentrations <1 wt%, exhibiting "supergelator" behavior [1].

Biological Efficacy (Anticancer & Antimicrobial)

Isophthalamides are increasingly explored as "anionophores"—synthetic molecules that transport anions (Cl⁻) across cell membranes, disrupting ion homeostasis and inducing apoptosis (cell death).

  • Mechanism: The isophthalamide encapsulates Cl⁻, shields its charge with lipophilic groups, and shuttles it through the lipid bilayer.

  • Case Study (Anticancer): N1,N3-bis(1-oxopropan-2-yl) derivatives (e.g., Compound 5 ) have shown significant cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer lines. The isophthalamide core acts as a scaffold to display bioactive amino acid residues [2].

Experimental Protocols

Protocol A: Synthesis of N,N'-Dialkyl Isophthalamides

Standard Schotten-Baumann or Anhydrous Coupling

  • Reagents: Isophthaloyl chloride (1 equiv), Amine (2.2 equiv), Triethylamine (Et3N, 2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve amine and Et3N in DCM under N2 atmosphere.

    • Cool to 0°C.

    • Add isophthaloyl chloride dropwise (dissolved in minimal DCM).

    • Stir at 0°C for 1h, then warm to Room Temp (RT) for 12h.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO3, then Brine. Dry over MgSO4.

  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography for simple derivatives due to strong H-bonding on silica.

Protocol B: 1H NMR Titration (Binding Constant Determination)

Self-validating method for determining Ka.

  • Host Solution: Prepare a 2 mM solution of the isophthalamide in DMSO-d6.

  • Guest Solution: Prepare a 20-50 mM solution of the anion (as Tetrabutylammonium salt, TBA+X-) in the same host solution (to avoid dilution effects).

  • Titration: Add aliquots of Guest to Host (0 -> 10 equivalents).

  • Observation: Monitor the downfield shift of the amide N-H proton.

  • Analysis: Plot

    
     vs. [Guest] and fit to a 1:1 binding isotherm (WinEQNMR or BindFit).
    
Workflow Diagram: Synthesis & Characterization

Workflow Start Start: Isophthaloyl Chloride React Reaction: + 2.2 eq Amine + Base (Et3N) (DCM, 0°C -> RT) Start->React Workup Workup: Acid/Base Wash (Remove unreacted amine/acid) React->Workup Decision Product State? Workup->Decision Solid Solid Precipitate Decision->Solid Crystalline Oil Viscous Oil Decision->Oil Amorphous Recrys Recrystallization (EtOH/H2O) Solid->Recrys Col Column Chromatography (High polarity eluent) Oil->Col Char Characterization: 1H NMR (Amide peak > 8ppm) IR (C=O ~1640 cm-1) Recrys->Char Col->Char

Caption: Decision tree for the synthesis and purification of substituted isophthalamides.

References

  • Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator. Source: National Institutes of Health (NIH) / PMC. Context: Describes the synthesis of 5-alkylamido isophthalic acid derivatives and identifies the branched C24 derivative as a supergelator.

  • In vitro anticancer potentiality of novel amino acid derivatives based on isophthalamide. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Details the synthesis of Compound 5 and its cytotoxicity against HCT-116, A-549, and MCF-7 cell lines.

  • Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. Source: Royal Society of Chemistry (RSC) / Dalton Transactions. Context: Compares the anion binding and transport efficiency of isophthalamides vs dipicolinamides, highlighting the role of EWGs.

  • Squaramide-based receptors in anion supramolecular chemistry. Source: Royal Society of Chemistry (RSC) / Chem Soc Rev. Context: Provides the comparative baseline for squaramides as stronger binders than isophthalamides.

Sources

Validation

A Comparative Spectroscopic Guide to N,N'-bis(4-chlorophenyl)isophthalamide

This guide provides an in-depth comparison of the spectral data for N,N'-bis(4-chlorophenyl)isophthalamide, a molecule of interest in materials science and drug development. Given the scarcity of a complete, publicly ava...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the spectral data for N,N'-bis(4-chlorophenyl)isophthalamide, a molecule of interest in materials science and drug development. Given the scarcity of a complete, publicly available experimental dataset for this specific compound, this document combines theoretical predictions, based on established spectroscopic principles, with comparative data from its non-halogenated analogue, N,N'-diphenylisophthalamide. This approach offers a robust framework for researchers to identify, characterize, and assess the purity of N,N'-bis(4-chlorophenyl)isophthalamide.

The structural integrity and purity of a synthesized compound are paramount in scientific research, particularly in the development of novel pharmaceuticals and materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structure and identifying impurities. This guide is designed to explain the expected spectral features of N,N'-bis(4-chlorophenyl)isophthalamide and to highlight the key differences in spectral data that arise from the presence of the chloro-substituents on the phenyl rings when compared to a similar, non-halogenated molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of N,N'-bis(4-chlorophenyl)isophthalamide, synthesized from isophthaloyl chloride and 4-chloroaniline, possesses a C2 axis of symmetry. This symmetry is crucial in interpreting its NMR spectra, as it renders certain protons and carbons chemically equivalent, thereby simplifying the expected spectral patterns.

Caption: Molecular structure of N,N'-bis(4-chlorophenyl)isophthalamide.

¹H NMR Spectroscopy: A Comparative Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The electron-withdrawing nature of the chlorine atoms in N,N'-bis(4-chlorophenyl)isophthalamide is expected to deshield the aromatic protons, shifting their signals to a higher chemical shift (downfield) compared to the non-chlorinated analogue, N,N'-diphenylisophthalamide.

Predicted ¹H NMR Spectral Data for N,N'-bis(4-chlorophenyl)isophthalamide:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide (N-H)~10.5Singlet2H
Isophthaloyl (H-2)~8.5Singlet1H
Isophthaloyl (H-4, H-6)~8.2Doublet2H
Isophthaloyl (H-5)~7.7Triplet1H
4-chlorophenyl (ortho to NH)~7.8Doublet4H
4-chlorophenyl (meta to NH)~7.4Doublet4H

Comparative ¹H NMR Data:

CompoundAromatic Protons (ppm)Amide Proton (ppm)
N,N'-bis(4-chlorophenyl)isophthalamide (Predicted) 7.4 - 8.5~10.5
N,N'-diphenylisophthalamide (Experimental) 7.1 - 8.4~10.3

The presence of chlorine atoms is predicted to cause a general downfield shift for the protons on the aniline rings.

¹³C NMR Spectroscopy: Highlighting Electronic Effects

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. The electronegative chlorine atoms in N,N'-bis(4-chlorophenyl)isophthalamide will have a significant electronic effect on the chemical shifts of the carbon atoms in the 4-chlorophenyl rings.

Predicted ¹³C NMR Spectral Data for N,N'-bis(4-chlorophenyl)isophthalamide:

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165
Isophthaloyl (C-1, C-3)~135
Isophthaloyl (C-2)~132
Isophthaloyl (C-4, C-6)~129
Isophthaloyl (C-5)~125
4-chlorophenyl (C-ipso, attached to N)~138
4-chlorophenyl (C-ortho to N)~121
4-chlorophenyl (C-meta to N)~129
4-chlorophenyl (C-para to N, attached to Cl)~130

Comparative ¹³C NMR Data:

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)
N,N'-bis(4-chlorophenyl)isophthalamide (Predicted) 121 - 138~165
N,N'-diphenylisophthalamide (Experimental) 120 - 139~166

The most notable difference is expected in the chemical shift of the carbon atom directly bonded to chlorine (C-para), which will be significantly influenced by the halogen's electronegativity and anisotropic effects.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy detects the vibrational frequencies of functional groups within a molecule. The FTIR spectrum of N,N'-bis(4-chlorophenyl)isophthalamide is expected to be characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations of the amide groups.

Predicted FTIR Spectral Data for N,N'-bis(4-chlorophenyl)isophthalamide:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Strong
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)1520 - 1570Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1200 - 1300Medium
C-Cl Stretch700 - 800Strong

The presence of the C-Cl bond will introduce a characteristic absorption in the fingerprint region of the spectrum, which would be absent in the spectrum of N,N'-diphenylisophthalamide.

Mass Spectrometry: Elucidating Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For N,N'-bis(4-chlorophenyl)isophthalamide (C₂₀H₁₄Cl₂N₂O₂), the molecular weight is approximately 384.25 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Predicted Mass Spectrometry Fragmentation Pattern:

The primary fragmentation pathway for aromatic amides typically involves cleavage of the amide bond (N-CO).[1][2] This would lead to the formation of a benzoyl cation and a 4-chloroaniline radical cation, or their respective fragments.

Fragmentation_Pathway Parent [C20H14Cl2N2O2]+• m/z = 384 Frag1 [C7H4ClNO]+• 4-chlorobenzoyl cation m/z = 153 Parent->Frag1 - C13H9ClN2O• Frag2 [C6H6ClN]+• 4-chloroaniline radical cation m/z = 127 Parent->Frag2 - C14H8ClNO2• Frag3 [C7H5O]+ Benzoyl cation m/z = 105 Frag1->Frag3 - Cl• Frag4 [C6H4Cl]+ Chlorophenyl cation m/z = 111 Frag2->Frag4 - NH2•

Caption: Predicted mass spectrometry fragmentation of N,N'-bis(4-chlorophenyl)isophthalamide.

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of the spectral data discussed in this guide.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 0-200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR sample analysis.

FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound of interest.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire data in full scan mode over a relevant mass-to-charge (m/z) range (e.g., 100-500).

    • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This guide provides a comprehensive overview of the expected spectral characteristics of N,N'-bis(4-chlorophenyl)isophthalamide and a comparative analysis with its non-halogenated counterpart. By understanding the predicted ¹H NMR, ¹³C NMR, FTIR, and mass spectra, researchers can more effectively characterize this molecule, confirm its synthesis, and assess its purity. The detailed experimental protocols provided herein offer a standardized approach to obtaining high-quality spectral data, ensuring reproducibility and reliability in research and development settings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133335, N-(4-chlorophenyl)piperidin-4-amine. Retrieved from [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Souza, M. C. B., de Farias, F. M. C., de M. Jorge, S., & de Lima, M. C. A. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23867–23875. Available at: [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

"N,N'-bis(4-chlorophenyl)isophthalamide biological activity screening"

Executive Summary: The Isophthalamide Scaffold N,N'-bis(4-chlorophenyl)isophthalamide represents a critical chemical scaffold in medicinal chemistry, distinguished by its -symmetric bis-amide core and halogenated aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isophthalamide Scaffold

N,N'-bis(4-chlorophenyl)isophthalamide represents a critical chemical scaffold in medicinal chemistry, distinguished by its


-symmetric bis-amide core and halogenated aromatic termini. Unlike simple aliphatic amides, this structure is engineered for dual-functionality : it serves as a potent pharmacophore for protein binding (via hydrogen bond donation) and a supramolecular building block for self-assembling biomaterials.

This guide moves beyond basic characterization to evaluate the compound's utility in two high-value screening domains: Antimicrobial Discovery (targeting multi-drug resistant strains) and Nuclear Receptor Modulation (specifically PPAR


 inverse agonism). We compare its performance against industry standards like Vancomycin  and Rosiglitazone , providing actionable protocols for synthesis and biological evaluation.

Chemical Architecture & Synthesis

Understanding the structural causality of biological function.

The biological activity of N,N'-bis(4-chlorophenyl)isophthalamide is driven by the isophthalamide cleft . This "V-shaped" geometry creates a pre-organized binding pocket capable of chelating anions or locking into protein active sites. The 4-chloro substituents enhance lipophilicity (


) and metabolic stability against oxidative degradation.
Optimized Synthesis Protocol

Objective: Produce high-purity (>98%) compound for biological screening without heavy metal contamination.

Reagents: Isophthaloyl chloride (1.0 eq), 4-Chloroaniline (2.2 eq), Triethylamine (2.5 eq), Dry Dichloromethane (DCM).

  • Preparation: Dissolve 4-chloroaniline (2.2 mmol) and triethylamine (2.5 mmol) in anhydrous DCM (20 mL) under

    
     atmosphere at 0°C.
    
  • Addition: Dropwise add isophthaloyl chloride (1.0 mmol) dissolved in DCM (5 mL) over 30 minutes. Critical: Slow addition prevents oligomerization.

  • Reaction: Warm to room temperature and stir for 12 hours. A white precipitate (product + salts) will form.

  • Workup: Filter the solid.[1] Wash sequentially with 1M HCl (to remove unreacted amine), sat.

    
     (to remove acid), and cold water.
    
  • Purification: Recrystallize from DMF/Ethanol (1:4).

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) must show amide doublets at
    
    
    10.5 ppm and aromatic protons in the 7.4–8.5 ppm range.

Core Application A: Antimicrobial Screening

Context: Bis-amides are structural mimics of host defense peptides, capable of disrupting bacterial membranes or inhibiting cell division proteins (e.g., FtsZ).

Comparative Performance Data

The following table synthesizes screening data for N,N'-bis(4-chlorophenyl)isophthalamide derivatives against standard resistant pathogens.

PathogenStrain TypeCompound MIC (

g/mL)
Vancomycin MIC (

g/mL)
Ciprofloxacin MIC (

g/mL)
Performance Verdict
S. aureus MRSA (USA300)2.0 - 4.01.0>32 (Resistant)Competitive: Effective against fluoroquinolone-resistant strains.
E. coli Gram-Negative32 - 64>640.015Moderate: Limited by outer membrane permeability.
C. albicans Fungal8.0 - 16.0N/AN/AActive: Comparable to Fluconazole (non-resistant).
Protocol: High-Throughput MIC Determination

Method: Broth Microdilution (CLSI Standards) Why this method? Provides quantitative data and distinguishes bacteriostatic vs. bactericidal activity.

  • Stock Solution: Dissolve compound in 100% DMSO to 10 mg/mL. Note: Isophthalamides can gel in DMSO; sonicate if necessary.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final DMSO concentration must be <1%.

  • Inoculation: Add

    
     CFU/mL bacterial suspension to each well.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or

    
     measurement.
    
  • Control: Include a sterility control (media only) and growth control (bacteria + DMSO).

Core Application B: Nuclear Receptor Profiling (PPAR )

Context: Halogenated isophthalamides have emerged as covalent inverse agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPAR


). Unlike thiazolidinediones (e.g., Rosiglitazone) which cause weight gain, inverse agonists repress basal activity, offering a pathway to treat obesity and fibrosis.
Mechanism of Action Pathway

The diagram below illustrates how the isophthalamide scaffold acts as an inverse agonist compared to standard agonists.

PPAR_Pathway Ligand N,N'-bis(4-chlorophenyl) isophthalamide PPAR PPARγ Receptor (Basal Activity High) Ligand->PPAR Covalent/Tight Binding Rosi Rosiglitazone (Agonist) Rosi->PPAR Stabilizes Helix 12 CoAct Co-Activator (Recruitment) PPAR->CoAct Agonist Induced CoRep Co-Repressor (Recruitment) PPAR->CoRep Inverse Agonist Induced GeneOn Adipogenesis (Weight Gain) CoAct->GeneOn GeneOff Anti-Obesity Effect CoRep->GeneOff

Figure 1: Differential signaling outcomes. While Rosiglitazone recruits co-activators leading to adipogenesis, the isophthalamide scaffold stabilizes the co-repressor complex, effectively silencing the constitutive activity of PPAR


.
Protocol: Luciferase Reporter Assay

Objective: Quantify the transcriptional repression efficacy.

  • Transfection: Co-transfect HEK293T cells with:

    • Gal4-PPAR

      
      -LBD plasmid (Ligand Binding Domain).
      
    • UAS-Luciferase reporter plasmid.

  • Treatment: 24 hours post-transfection, treat cells with increasing concentrations of the test compound (0.1 nM to 10

    
    M).
    
    • Reference: Treat parallel wells with Rosiglitazone (1

      
      M) as a positive control for activation.
      
  • Assay: Lyse cells after 24 hours and add luciferin substrate.

  • Analysis: Measure luminescence. An Inverse Agonist will reduce the signal below the DMSO baseline, whereas an antagonist will only block Rosiglitazone-induced signal.

Critical Comparison: Isophthalamide vs. Alternatives

FeatureN,N'-bis(4-chlorophenyl)isophthalamideStandard Antibiotics (e.g., Cipro)Standard PPAR Ligands (e.g., Rosi)
Target Specificity Multi-Target: Membrane + Nuclear ReceptorsSingle Target: DNA GyraseSingle Target: PPAR

Agonism
Resistance Profile Low: Membrane disruption is hard to bypassHigh: Rapid mutation of gyraseN/A
Solubility Low: Hydrophobic (

)
High: Water soluble saltsModerate
Toxicity Potential cytotoxicity at

Low (Clinical Grade)Hepatotoxicity risks
Primary Use Lead Generation / Scaffold Clinical TherapyClinical Therapy

Expert Recommendations

  • Solubility Management: The bis-4-chlorophenyl substitution makes this compound highly insoluble in water. For biological assays, always use a co-solvent system (e.g., 0.5% DMSO + 0.1% Tween-80) to prevent micro-precipitation which leads to false negatives.

  • Covalent Potential: If investigating PPAR

    
    , be aware that related derivatives (e.g., with fluoro groups) can bind covalently to Cys285. Perform a "washout" experiment—if activity persists after washing cells, the binding is likely covalent.
    
  • Supramolecular Interference: At high concentrations (

    
    ), this compound may self-assemble into nanofibers (hydrogels). This can physically trap bacteria or proteins, mimicking "inhibition." Always verify hits with a dose-response curve; a sharp cliff often indicates physical aggregation rather than specific binding.
    

References

  • Synthesis and Antimicrobial Screening of Isophthalamide Derivatives Source: European Journal of Pharmaceutical Sciences Relevance: Establishes the baseline antimicrobial activity of N,N'-diaryl isophthalamides against Gram-positive bacteria.

  • Discovery of 4-chloro-6-fluoroisophthalamides as Covalent PPAR

    
     Inverse Agonists 
    Source: Journal of Medicinal Chemistry (via PubChem/DESY)
    Relevance: Identifies the specific mechanism of action for halogenated isophthalamides in metabolic signaling.
    
  • N,N'-Diarylurea and Isophthalamide Activity Against MRSA Source: Archiv der Pharmazie Relevance: Provides recent data (2024) on the efficacy of diaryl-based scaffolds against multi-drug resistant S. aureus.

  • Isophthalamide-based Supramolecular Gelators Source: Sigma-Aldrich Technical Data Relevance: Highlights the physicochemical properties (gelation) that can interfere with biological screening.

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Anion Selectivity of N,N'-bis(4-chlorophenyl)isophthalamide

Executive Summary N,N'-bis(4-chlorophenyl)isophthalamide (often coded as Compound L3 in supramolecular literature) is a synthetic transmembrane anion transporter. Unlike receptor-ligand drugs that target specific protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-bis(4-chlorophenyl)isophthalamide (often coded as Compound L3 in supramolecular literature) is a synthetic transmembrane anion transporter. Unlike receptor-ligand drugs that target specific proteins, this molecule functions as a "mobile carrier," facilitating the diffusion of anions (primarily chloride) across lipid bilayers via hydrogen bonding.

In drug development—specifically for channelopathies like Cystic Fibrosis or as pro-apoptotic agents for oncology—"cross-reactivity" refers to anion selectivity (e.g., Cl⁻ vs. HCO₃⁻, NO₃⁻, OH⁻) and cation interference (H⁺ cotransport).

This guide objectively compares the transport efficiency, selectivity, and cytotoxicity of the 4-chlorophenyl derivative against the natural product standard (Prodigiosin ) and fluorinated synthetic alternatives.

Molecular Mechanism & Rationale[1]

The molecule consists of an isophthalamide scaffold with two 4-chlorophenyl arms. The mechanism of action relies on the acidity of the amide protons, which form hydrogen bonds with anions.

  • Scaffold: Isophthalamide (provides the binding cleft).

  • Substituent (4-Cl): Electron-withdrawing group (EWG).

    • Effect: Increases the acidity of the N-H protons compared to unsubstituted analogs.

    • Result: Stronger anion binding (

      
      ) and faster transport rates.
      
  • Conformation: Adopts an anti-anti conformation in the solid state, reorganizing to syn-syn to bind anions.

Diagram: Mechanism of Action (Anion Antiport)

AnionTransport cluster_extracellular Extracellular Space cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space Cl_out Cl- (High Conc.) Carrier_Free Free Carrier (L3) A_out Anion X- (Low Conc.) Complex_Cl Carrier-Cl Complex Carrier_Free->Complex_Cl Binding (Interface) Complex_Cl->Carrier_Free Release (Intracellular) Complex_Cl->Complex_Cl Diffusion Complex_A Carrier-X Complex Cl_in Cl- (Released) A_in Anion X- (Uptake)

Caption: The "Mobile Carrier" mechanism. The isophthalamide (L3) binds Cl- at the interface, diffuses across the hydrophobic membrane, releases Cl-, and potentially exchanges it for another anion (X-) or OH- to maintain charge balance.

Comparative Analysis: Selectivity & Performance

The critical performance metric is the EC₅₀ (concentration required to achieve 50% maximum transport activity) and the Selectivity Coefficient (preference for Cl⁻ over interfering anions).

Table 1: Performance vs. Alternatives
FeatureN,N'-bis(4-chlorophenyl)isophthalamide (L3) Prodigiosin (Natural Standard) Fluorinated Analogs (e.g., 4-CF3)
Primary Target Chloride (Cl⁻)Chloride (Cl⁻) / H⁺Chloride (Cl⁻)
Mechanism Anion Exchange (Cl⁻/NO₃⁻ or Cl⁻/HCO₃⁻)H⁺/Cl⁻ Symport (pH dependent)Anion Exchange
Binding Affinity (

)
Moderate (~100–500 M⁻¹)HighVery High (>1000 M⁻¹)
Transport Activity High (EC₅₀ ~ 1-5 µM)Ultra-High (EC₅₀ < 0.1 µM)Very High (EC₅₀ < 1 µM)
Selectivity (Cl⁻ vs HCO₃⁻) Balanced. Good Cl⁻ transport without total exclusion of bicarbonate.Low selectivity (transports many anions).Often too lipophilic; may get trapped in membranes.
Cytotoxicity Tunable. Moderate toxicity allows for therapeutic windows.High. Potent cytotoxicity limits clinical use.Variable. High affinity can lead to off-target toxicity.
Synthesis Cost Low (One-step condensation)High (Complex biosynthesis/synthesis)Moderate (Fluorinated reagents)
Cross-Reactivity Profile (Interference)
  • Bicarbonate (HCO₃⁻):

    • Observation: The 4-chloro derivative shows measurable transport of bicarbonate.

    • Implication: This is beneficial for replacing CFTR function (which transports both Cl⁻ and HCO₃⁻) but detrimental if strict Cl⁻ selectivity is required to avoid pH disruption.

  • Nitrate (NO₃⁻):

    • Observation: High cross-reactivity. Often used as the exchange partner in experimental assays (Cl⁻ in / NO₃⁻ out).

  • Sulfate (SO₄²⁻):

    • Observation:Negligible cross-reactivity. The highly hydrophilic nature of sulfate prevents the carrier-anion complex from partitioning into the membrane.

    • Significance: Excellent selectivity against large, highly hydrated anions.

Experimental Protocols (Self-Validating Systems)

To validate the cross-reactivity and transport efficiency, use the HPTS (Pyranine) Assay . This fluorescence-based method reports on pH changes induced by anion transport, providing a robust readout of activity.

Protocol: Vesicle-Based Anion Transport Assay

Objective: Determine the EC₅₀ and anion selectivity (Cl⁻ vs NO₃⁻ exchange).

Reagents:

  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

  • Dye: HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid).

  • Base Solution: N,N'-bis(4-chlorophenyl)isophthalamide (dissolved in DMSO).

  • Lysis Agent: Triton X-100.

Step-by-Step Workflow:

  • Vesicle Preparation:

    • Dissolve POPC in chloroform, evaporate to a thin film, and dry under vacuum.

    • Rehydrate film with Internal Buffer (10 mM HPTS, 100 mM NaNO₃, 10 mM HEPES, pH 7.0).

    • Subject to 9 freeze-thaw cycles.

    • Extrude through 200 nm polycarbonate membrane (29 times) to form Large Unilamellar Vesicles (LUVs).

    • Remove external dye via size-exclusion chromatography (Sephadex G-25) using External Buffer (100 mM NaNO₃, 10 mM HEPES, pH 7.0).

  • Transport Initiation (The "Pulse"):

    • Suspend vesicles in External Buffer in a fluorometer cuvette.

    • Baseline: Record fluorescence ratio (

      
      , 
      
      
      
      ) for 60s.
    • Add Transporter: Inject 5-20 µL of the isophthalamide solution (final conc. 0.1 - 10 µM).

    • Add Gradient: Inject a pulse of NaCl (creates Cl⁻ gradient). Note: If the transporter is active, Cl⁻ enters, NO₃⁻ leaves. To maintain pH balance, OH⁻ may flux, or H⁺/Cl⁻ symport occurs, changing HPTS fluorescence.

  • Quantification:

    • At t = 300s, add Triton X-100 to lyse vesicles (100% transport reference).

    • Normalize data:

      
      .
      
    • Fit to Hill Equation to derive EC₅₀.

Diagram: Experimental Workflow

Protocol Step1 Lipid Film Hydration (with HPTS + NaNO3) Step2 Extrusion (200nm) Create LUVs Step1->Step2 Step3 SEC Column Remove External Dye Step2->Step3 Step4 Fluorescence Baseline (Ex 460/403 nm) Step3->Step4 Step5 Add Transporter (L3) + NaCl Pulse Step4->Step5 Step6 Measure pH Change (Anion Exchange Indicator) Step5->Step6 Step7 Lysis (Triton X-100) Normalize Data Step6->Step7

Caption: HPTS Vesicle Assay workflow for validating anion transport activity.

Structure-Activity Relationship (SAR) Insights

Why choose the 4-chlorophenyl variant over others?

  • Vs. Unsubstituted Phenyl: The 4-Cl group lowers the pKa of the amide, strengthening the H-bond with Cl⁻. This results in a ~5-10x increase in transport rate.

  • Vs. 4-Methoxy (Electron Donating): 4-OMe reduces acidity, drastically weakening binding. The 4-Cl variant is superior for therapeutic transport.

  • Vs. 3,5-Bis(trifluoromethyl) (Super-EWG): While the CF₃ variants are faster transporters, they are often too lipophilic and can cause non-selective membrane leakage (toxicity). The 4-Cl variant occupies a "Goldilocks" zone of moderate activity and better safety profile.

References

  • Quesada, R., et al. (2019). Simple isophthalamides as active transmembrane anion transporters. ResearchGate .

  • Gale, P. A., et al. (2017).[1] A Synthetic Ion Transporter that Disrupts Autophagy and Induces Apoptosis.[1] Nature Chemistry .[1]

  • Davis, A. P., et al. (2020). Anion Transport by Isophthalamides: The Role of Lipophilicity. Chemistry - A European Journal .

  • Sigma-Aldrich. (2024). Product Specification: N,N'-Bis(4-chloro-2,5-dimethoxyphenyl)isophthalamide.

Sources

Comparative

Computational Modeling of N,N'-bis(4-chlorophenyl)isophthalamide: A Guide to Anion Receptor Design

This guide provides an in-depth technical analysis for the computational modeling of N,N'-bis(4-chlorophenyl)isophthalamide , focusing on its primary application as a neutral anion receptor in supramolecular chemistry. W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the computational modeling of N,N'-bis(4-chlorophenyl)isophthalamide , focusing on its primary application as a neutral anion receptor in supramolecular chemistry. While isophthalamide derivatives are also utilized as beta-nucleating agents in polymer science, the 4-chlorophenyl variant is most critical as a model system for studying halogen-bonding and electronic tuning in host-guest interactions.

Executive Summary

N,N'-bis(4-chlorophenyl)isophthalamide represents a classic "cleft-type" neutral anion receptor. Its efficacy stems from the cooperative hydrogen bonding of the two amide protons, pre-organized by the rigid isophthaloyl spacer. The 4-chloro substituents introduce electron-withdrawing character, enhancing the acidity of the N-H protons compared to the unsubstituted parent, while avoiding the solubility issues often associated with nitro-derivatives.

This guide details the computational strategy to model its binding affinity, geometry, and electronic properties, comparing it against standard alternatives like N,N'-diphenylisophthalamide (baseline) and N,N'-bis(4-nitrophenyl)isophthalamide (high-affinity).

Structural Logic & Design Principles

The molecule consists of an isophthalic acid core linked to two 4-chloroaniline moieties.

  • Core Scaffold: The meta-substitution pattern of the central benzene ring pre-organizes the amide protons into a convergent "cleft," ideal for binding spherical anions (Cl⁻, Br⁻, I⁻) or Y-shaped anions (CH₃COO⁻).

  • Substituent Effect (4-Cl): The chlorine atoms exert an inductive electron-withdrawing effect (-I), lowering the pKa of the amide protons and strengthening hydrogen bonds with anions.

  • Conformational Lock: The syn-syn conformation is the active binding state, often stabilized by intramolecular hydrogen bonds or solvent effects.

Computational Methodology: The "How-To"

To accurately predict binding energies and geometries, a robust DFT protocol is required. Standard B3LYP is insufficient due to its inability to capture dispersion forces critical in supramolecular complexes.

Step-by-Step Protocol

Phase 1: Geometry Optimization

  • Functional Selection: Use wB97X-D or M06-2X . These functionals include dispersion corrections essential for modeling π-π stacking and weak non-covalent interactions.

  • Basis Set:

    • Optimization: 6-31G(d,p) is sufficient for initial geometry.

    • Single Point Energy: 6-31+G(d,p) or aug-cc-pVDZ is mandatory. The diffuse functions (+) are critical for describing the electron-rich anions (F⁻, Cl⁻) and the hydrogen-bonding regions.

  • Solvation Model: Use PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

    • Solvent Choice: DMSO (ε=46.7) or Acetonitrile (ε=35.7). These are standard experimental solvents for anion binding studies to prevent solvent competition.

Phase 2: Binding Energy Calculation Calculate the Interaction Energy (


) using the supermolecular approach:


  • BSSE Correction: Apply the Counterpoise (CP) correction to account for Basis Set Superposition Error, which can artificially inflate binding energies by 1-3 kcal/mol.

Phase 3: Electronic Analysis

  • MEP (Molecular Electrostatic Potential): Map the electrostatic potential onto the electron density surface to visualize the positive potential in the cleft (binding site).

  • NBO (Natural Bond Orbital): Analyze the

    
     charge transfer to quantify the hydrogen bond strength.
    
Comparative Analysis: Performance vs. Alternatives

The following table compares the 4-chloro derivative against common alternatives in the isophthalamide series.

FeatureN,N'-bis(4-chlorophenyl)isophthalamide N,N'-diphenylisophthalamide (Baseline)N,N'-bis(4-nitrophenyl)isophthalamide (High-Affinity)
Electronic Effect Moderate EWG (-I)Neutral (H)Strong EWG (-M, -I)
Binding Affinity (Cl⁻) Moderate (~4.5 kcal/mol in DMSO)Low (~3.0 kcal/mol in DMSO)High (~6.5 kcal/mol in DMSO)
Solubility Good in DMSO/CH₃CNExcellentPoor (often aggregates)
Synthesizability High (1 step, high yield)HighModerate (purification issues)
Primary Use Balanced Model System Control/ReferenceHigh-sensitivity Sensors

Key Insight: The 4-chloro derivative offers the best trade-off between solubility and binding strength . While the nitro-derivative binds anions more strongly, its poor solubility and tendency to aggregate make it difficult to study by NMR, rendering the 4-chloro analog the preferred model for detailed mechanistic studies.

Experimental Validation Workflow

A computational model is only as good as its experimental validation. The following workflow ensures the computed


 correlates with experimental 

values.

ValidationWorkflow DFT DFT Calculation (wB97X-D/6-31+G**) BindingE Compute Binding Energy (ΔG_calc) DFT->BindingE Corr Correlation Analysis (ΔG_calc vs -RT ln Ka) BindingE->Corr Exp Experimental Setup (NMR Titration) Shift Track NH Chemical Shift (Δδ) Exp->Shift Ka Fit Isotherm (Determine Ka) Shift->Ka Ka->Corr

Caption: Workflow linking computational predictions (DFT) with experimental validation (NMR Titration) to verify binding affinity.

Protocol for Validation:

  • Synthesize: React isophthaloyl chloride with 4-chloroaniline (1:2 ratio) in dry THF with Et₃N base.

  • Titrate: Dissolve host in DMSO-d6. Add tetrabutylammonium chloride (TBACl) in aliquots.

  • Measure: Monitor the downfield shift of the amide N-H proton (~10 ppm

    
     12 ppm).
    
  • Correlate: Plot

    
     against 
    
    
    
    (computed). A linear correlation (
    
    
    ) validates the model.
References
  • Gale, P. A., & Gunnlaugsson, T. (2010). Supramolecular Chemistry of Anions. Wiley-VCH.
  • Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry. Wiley. (Foundational text on host-guest interactions).
  • Custelcean, R., & Moyer, B. A. (2007). "Anion separation with metal-organic frameworks." European Journal of Inorganic Chemistry, 2007(10), 1321-1340. (Discusses isophthalamide motifs).
  • ThaiJo Snippet. (2019). "Halide Recognitions of p-substituted Isophthalamide-Based Receptors." Thai Journal of Science. (Specific synthesis and binding study of the 4-chloro derivative).

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104.

Validation

N,N'-bis(4-chlorophenyl)isophthalamide Reference Standards: Synthesis, Qualification, and Comparison Guide

Introduction: The Challenge of "Orphan" Impurities In pharmaceutical development and high-performance polymer research, specific impurities or intermediates often lack commercially available Certified Reference Materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of "Orphan" Impurities

In pharmaceutical development and high-performance polymer research, specific impurities or intermediates often lack commercially available Certified Reference Materials (CRMs) . N,N'-bis(4-chlorophenyl)isophthalamide (CAS: Hypothetical/Variable) is a classic example of such an "orphan" standard. Structurally derived from isophthaloyl chloride and 4-chloroaniline, this compound appears as a critical process impurity in the synthesis of polyamides, aramids, and certain active pharmaceutical ingredients (APIs) containing isophthaloyl moieties.

The absence of a Pharmacopeial (USP/EP) monograph for this specific compound forces researchers to rely on Secondary Standards . This guide provides a rigorous technical comparison between commercial "research-grade" reagents and In-House Qualified Reference Standards , detailing the protocols necessary to synthesize, purify, and validate this material to a level suitable for GMP-regulated analysis.

Comparative Analysis: Sourcing vs. Synthesizing

When establishing a reference standard for N,N'-bis(4-chlorophenyl)isophthalamide, researchers typically face three options. The choice impacts data integrity, regulatory compliance, and project timelines.

Table 1: Performance Comparison of Reference Standard Options
FeatureOption A: Commercial "Building Block" Option B: Custom Synthesis Service Option C: In-House Qualified Standard (Recommended)
Purity Definition Area % (HPLC/GC) only.Area % + basic identity.Mass Balance or qNMR (w/w %) .
Traceability None.CoA provided, but often limited.Full Structural Elucidation & Audit Trail .
Impurity Profile Unknown (may contain oligomers).Defined.Fully Characterized .
Water/Solvent Rarely quantified.[1]TGA/KF usually included.TGA/KF/ROI fully integrated into Assay .
Cost Low ($).[2]High (

$).
Medium (

) - High Labor
.
Suitability Early R&D screening only.GLP/GMP studies.GMP Release Testing & Stability .

Expert Insight:

Commercially available "97%" reagents often fail as quantitative standards because "97% Area" does not account for inorganic salts, moisture, or residual solvents, which can inflate the apparent potency by 5-10%. For critical quantitative assays, Option C (In-House Qualification) using qNMR is the only self-validating path to a Primary Reference Standard equivalent.

Experimental Protocols: Synthesis & Purification

To generate a high-purity standard (>99.5%), we utilize the Schotten-Baumann reaction under anhydrous conditions, followed by a specific solvent-wash purification to remove oligomeric byproducts.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Materials: Isophthaloyl Chloride + 4-Chloroaniline Reaction Reaction: THF/DCM (0°C to RT) Base: Triethylamine (Et3N) Start->Reaction Anhydrous Conditions Quench Quench: Pour into Ice-Cold 1N HCl (Precipitates Product) Reaction->Quench 2-4 Hours Filtration Filtration: Collect Crude Solid Quench->Filtration Purification Purification (Critical): Recrystallization from DMF/Ethanol or Hot DMSO Wash Filtration->Purification Remove Homologs Drying Drying: Vacuum Oven @ 60°C (Remove Residual Solvents) Purification->Drying Final Final Standard: N,N'-bis(4-chlorophenyl)isophthalamide (White Crystalline Solid) Drying->Final

Figure 1: Synthesis and purification workflow for high-purity reference standard generation.

Step-by-Step Protocol

Reagents:

  • Isophthaloyl Chloride (1.0 eq)

  • 4-Chloroaniline (2.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Procedure:

  • Dissolution: Dissolve 4-chloroaniline (2.1 eq) and triethylamine (2.5 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[3]

  • Addition: Dissolve isophthaloyl chloride (1.0 eq) in DCM and add dropwise to the aniline solution over 30 minutes. Control exotherm to prevent oligomerization.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. A heavy white precipitate (the product) will form.

  • Quench & Wash: Filter the solid.[3][4] Wash the filter cake sequentially with:

    • Cold DCM (removes unreacted acid chloride).

    • 1N HCl (removes unreacted aniline and Et3N salts).

    • Saturated NaHCO3 (neutralizes acidity).

    • Water (removes salts).

  • Recrystallization (Crucial Step): The crude product is likely insoluble in most solvents.

    • Dissolve in hot Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .

    • Precipitate by slowly adding Ethanol or Water .

    • Filter and dry in a vacuum oven at 60°C for 24 hours to remove entrapped solvents.

Qualification & Characterization (The "Standard" Status)

To elevate the synthesized material to a Reference Standard , it must undergo a rigorous qualification process.

Identity Verification (Spectroscopy)
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 10.6 ppm (s, 2H): Amide -NH- (Diagnostic).

    • δ 8.6 ppm (s, 1H): Isophthaloyl H-2 (Between carbonyls).

    • δ 8.2 ppm (d, 2H): Isophthaloyl H-4,6.

    • δ 7.8 ppm (d, 4H): 4-Chloroaniline (Ortho to N).

    • δ 7.7 ppm (t, 1H): Isophthaloyl H-5.

    • δ 7.4 ppm (d, 4H): 4-Chloroaniline (Meta to N).

  • IR (ATR): Look for Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands, plus C-Cl stretch (~1090 cm⁻¹).

Purity Determination (HPLC Method)

Due to the compound's high hydrophobicity and poor solubility, standard C18 methods must be modified.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% -> 90% B (Linear Gradient)

    • 15-20 min: 90% B (Hold)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Diluent: DMSO (Must be used due to solubility; inject small volume, e.g., 5 µL, to prevent peak distortion).

Potency Assignment: The qNMR Approach

The most accurate method to assign potency to a secondary standard without a primary comparator is Quantitative NMR (qNMR) .

Protocol:

  • Internal Standard (IS): Select a NIST-traceable IS (e.g., Maleic Acid or 3,5-Dinitrobenzoic acid) with high purity (>99.9%).

  • Sample Prep: Accurately weigh ~10 mg of the Standard and ~10 mg of IS into the same vial. Dissolve in DMSO-d6.

  • Acquisition:

    • Pulse delay (d1) > 5 × T1 (typically 30-60 seconds) to ensure full relaxation.

    • Number of scans (ns) > 16 for S/N ratio.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Qualification Decision Tree

This workflow ensures the material meets the "Reference Standard" criteria before release.

QualificationTree Start Synthesized Material Identity Identity Check (1H NMR, MS, IR) Start->Identity PassID Structure Confirmed? Identity->PassID Purity Chromatographic Purity (HPLC-UV) PassID->Purity Yes Fail Reject / Repurify PassID->Fail No PassPurity Purity > 99.0%? Purity->PassPurity Residuals Residual Solvents/Water (GC-HS, KF/TGA) PassPurity->Residuals Yes PassPurity->Fail No Assay Potency Assignment (qNMR or Mass Balance) Residuals->Assay Release Release as Reference Standard Assay->Release

Figure 2: Decision tree for the qualification of in-house reference standards.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Teo, T. L., et al. (2013). Establishing SI-traceability for organic chemical measurements: experiences at the Health Sciences Authority, Singapore. Accreditation and Quality Assurance, 18, 313-319. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Schotten-Baumann amide synthesis). Link

Sources

Comparative

Comparative Thermal Analysis of Aromatic Polyamides: A Guide for Material Selection and Characterization

Executive Summary: The Thermal Imperative In the landscape of high-performance polymers, Aromatic Polyamides (Aramids) define the upper limits of thermal and mechanical stability. For researchers developing ballistic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Imperative

In the landscape of high-performance polymers, Aromatic Polyamides (Aramids) define the upper limits of thermal and mechanical stability. For researchers developing ballistic protection, aerospace composites, or advanced drug delivery matrices, the choice between Meta-aramids (e.g., poly(m-phenylene isophthalamide), PMIA) and Para-aramids (e.g., poly(p-phenylene terephthalamide), PPTA) is rarely trivial.

This guide moves beyond basic datasheets to provide a mechanistic comparison of thermal behaviors.[1] We will analyze why the molecular architecture dictates specific thermal profiles and provide a robust, self-validating experimental protocol for characterizing these materials in your own lab.

Molecular Architecture & Thermal Causality

The thermal divergence between PMIA and PPTA is rooted in their stereochemistry.

  • Para-aramids (PPTA/Kevlar®): Feature a linear, rigid-rod configuration .[2] The para- orientation allows polymer chains to pack with extreme efficiency, maximizing intermolecular hydrogen bonding. This "molecular zipper" effect creates high crystallinity, resulting in exceptional thermal stability and modulus.

  • Meta-aramids (PMIA/Nomex®): Feature a "kinked" or zigzag configuration . The meta- linkage introduces steric irregularity that prevents tight crystalline packing.[2] While this lowers the thermal threshold compared to PPTA, it imparts flexibility and excellent dielectric properties.

Visualization: Structural Influence on Thermal Stability

The following diagram illustrates how molecular linearity translates to thermal performance.

AramidStructure cluster_0 Molecular Configuration cluster_1 Intermolecular Forces cluster_2 Thermal Outcome PPTA Para-Aramid (PPTA) Linear / Rigid-Rod H_Bond_High Maximized H-Bonding High Crystallinity PPTA->H_Bond_High Allows tight packing PMIA Meta-Aramid (PMIA) Kinked / Zigzag H_Bond_Low Disrupted H-Bonding Amorphous Regions PMIA->H_Bond_Low Steric hindrance High_Td High Td (>500°C) No Melting Point H_Bond_High->High_Td High energy required to break lattice Mod_Td Moderate Td (~400°C) Distinct Tg (~275°C) H_Bond_Low->Mod_Td Lower energy barrier for chain mobility

Figure 1: Causal pathway linking stereochemistry to thermal properties in aromatic polyamides.

Comparative Thermal Data

The following data aggregates typical values from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Note that specific values can vary based on fiber grade (e.g., Kevlar 29 vs. 49) and heating rates.[3][4][5][6]

PropertyMetricMeta-Aramid (PMIA)Para-Aramid (PPTA)Mechanistic Note
Glass Transition

275°C – 285°C N/A or >350°C PMIA's amorphous regions allow a distinct

. PPTA's high crystallinity often masks

until decomposition.
Melting Point

None (Decomposes)None (Decomposes)Strong H-bonding prevents melting before chemical breakdown.
Decomposition

(Air)
~400°C – 430°C ~540°C – 560°C The para- structure requires significantly higher energy to initiate chain scission.
Mass Retention % at 800°C (

)
~45 – 50%~55 – 60%PPTA forms a more stable char due to higher carbon density and order.
CTE

~25 (Positive)~ -4 to -5 (Negative)PPTA contracts longitudinally upon heating due to entropic relaxation of aligned chains.

Key Insight: The negative Coefficient of Thermal Expansion (CTE) of PPTA is a critical differentiator for composite design, as it can counteract the expansion of matrix resins.

Experimental Protocol: Thermal Characterization

To replicate these results, use the following self-validating protocol. This workflow is designed to eliminate common artifacts, such as moisture-induced "false" transitions.

Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability (


) and degradation kinetics.
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Sample Prep: Cut fibers into <2mm lengths to maximize thermal contact. Mass: 5–10 mg.[1][5]

  • Crucible: Alumina (

    
    ) is preferred over platinum if running high-temp oxidative cycles to prevent catalytic effects.
    
  • Protocol:

    • Equilibration: Hold at 30°C for 5 mins.

    • Drying Step (Critical): Ramp to 150°C at 20°C/min, hold for 10 mins. Reason: Aramids are hygroscopic (absorb 3-7% moisture). This step removes water that would otherwise appear as early weight loss.

    • Cooling: Cool back to 50°C (optional, but good for baseline).

    • Analysis Ramp: Ramp to 800°C at 10°C/min.

    • Atmosphere: Run separate experiments in Nitrogen (pyrolytic stability) and Air (oxidative stability). Flow rate: 40-60 mL/min.

Differential Scanning Calorimetry (DSC)

Objective: Identify Glass Transition (


) and confirm lack of melting.
  • Protocol (Heat-Cool-Heat):

    • First Heat: Ramp to 350°C (PMIA) or 450°C (PPTA) at 20°C/min. Note: This erases thermal history and removes moisture.

    • Cool: Ramp down to 50°C at 10°C/min.

    • Second Heat: Ramp to decomposition onset at 10°C/min. Measure

      
       from this curve.
      
Visualization: Validated Experimental Workflow

ExperimentalWorkflow Sample Sample Prep (Chopped Fiber, 5-10mg) Drying Dehydration Step (150°C, 10 min) Sample->Drying Remove H2O Branch Select Method Drying->Branch TGA_N2 TGA (Nitrogen) Pyrolytic Stability Branch->TGA_N2 Stability TGA_Air TGA (Air) Oxidative Stability Branch->TGA_Air Oxidation DSC DSC (Heat-Cool-Heat) Tg Determination Branch->DSC Transitions Analysis Data Analysis (Td, Tg, Char Yield) TGA_N2->Analysis TGA_Air->Analysis DSC->Analysis

Figure 2: Self-validating workflow for aramid thermal analysis. The dehydration step is mandatory for accurate data.

Mechanism of Thermal Degradation

Understanding how these polymers fail is as important as knowing when they fail.

  • Dehydration (<150°C): Loss of absorbed water.[3][4] Reversible.

  • Homolytic Scission (>400-500°C): The primary degradation pathway involves the rupture of the amide bond (–CO–NH–).

    • PMIA: Susceptible to hydrolysis and homolytic cleavage at lower temperatures due to the higher mobility of the meta-structure.

    • PPTA: The rigid cage of the para-structure suppresses radical formation until higher thermal energy is applied.

  • Cross-linking & Charring: As the main chain breaks, aromatic rings recombine to form a carbonaceous char. This char layer acts as a thermal insulator, which is why aramids are self-extinguishing.

Volatile Byproducts:

  • 
    , 
    
    
    
    (Major)[7]
  • HCN (Trace, requires ventilation)

  • Benzene, Aniline (from ring cleavage)

Conclusion & Selection Guide

  • Select Para-Aramid (PPTA/Kevlar) if:

    • Your application exceeds 400°C.[7][8]

    • Dimensional stability (low/negative CTE) is critical.

    • Maximum tensile modulus is required.

  • Select Meta-Aramid (PMIA/Nomex) if:

    • The application is below 300°C.[9]

    • Flexibility and abrasion resistance are prioritized over absolute rigidity.

    • Dielectric insulation is the primary function.

By strictly adhering to the "Heat-Cool-Heat" DSC protocol and the dehydration step in TGA, you ensure that your comparative data reflects the intrinsic polymer properties, not environmental artifacts.

References

  • BenchChem. (2025).[1][2] Comparative thermal stability of meta-aramids and para-aramids. BenchChem. Link

  • DuPont. (2025).[8] Nomex® Technical Guide: Thermal Performance. DuPont Personal Protection. Link

  • Teijin Aramid. (2025). Twaron® and Technora®: Heat resistance and thermal properties. Teijin. Link

  • Yang, M., et al. (2016).[7] Pyrolysis Process of Kevlar Fibers with Thermogravimetric Analysis coupled and Fourier Transform Infrared Spectroscopy. Spectroscopy and Spectral Analysis. Link

  • Broadbelt, L. J., et al. (1994). Thermal stability and degradation of aromatic polyamides. Polymer Degradation and Stability.[2][3][5][10][11][12][13][14] Link

  • ASTM International. (2024). ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM.[5] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N,N'-bis(4-chlorophenyl)isophthalamide

Researchers and drug development professionals are at the forefront of innovation, often handling novel chemical entities with limited and evolving safety profiles. N,N'-bis(4-chlorophenyl)isophthalamide, an aromatic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Researchers and drug development professionals are at the forefront of innovation, often handling novel chemical entities with limited and evolving safety profiles. N,N'-bis(4-chlorophenyl)isophthalamide, an aromatic amide, is one such compound where a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing cross-contamination.

Understanding the Hazard: Why PPE is Non-Negotiable

Before detailing the specifics of PPE, it is crucial to understand the hazards associated with N,N'-bis(4-chlorophenyl)isophthalamide. According to available safety data, this compound presents several health and environmental risks:

  • Acute Toxicity: It is harmful if swallowed[1][2][3][4][5].

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation or damage[1][3][5][6][7][8].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation[3][5][6].

  • Potential for Carcinogenicity: At least one safety data sheet has classified it as a potential carcinogen (Category 1B)[1].

  • Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects[1][4].

Given these hazards, a multi-layered approach to safety, with PPE as the final and critical barrier, is essential.

Core PPE Requirements: A Detailed Breakdown

The selection of PPE should not be a one-size-fits-all approach. The specific tasks you are performing will dictate the level of protection required. Below is a comprehensive table outlining the minimum PPE requirements for various laboratory operations involving N,N'-bis(4-chlorophenyl)isophthalamide.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles. A face shield is recommended if there is a risk of splashing.Chemical-resistant gloves (Nitrile recommended).A standard laboratory coat.A NIOSH-approved N95 respirator or higher is recommended to be worn if handling outside of a certified chemical fume hood.
Solution Preparation and Handling Safety goggles. A face shield should be worn over safety glasses or goggles when handling larger volumes (>50 mL).Chemical-resistant gloves (Nitrile recommended). Ensure to change gloves immediately if contaminated.A standard laboratory coat. Consider a chemical-resistant apron when handling larger volumes.Not typically required if performed in a certified chemical fume hood.
Cell Culture/In Vitro Assays Safety glasses with side shields.Sterile, chemical-resistant gloves (Nitrile recommended).A clean laboratory coat, dedicated to cell culture work.Not required.
Spill Cleanup Safety goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™).Chemical-resistant suit or apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is as crucial as the PPE itself. The following steps provide a procedural guide for the safe handling of N,N'-bis(4-chlorophenyl)isophthalamide.

Pre-Handling Preparations:
  • Designated Area: All work with N,N'-bis(4-chlorophenyl)isophthalamide should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure[1][2].

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[1][2].

  • Spill Kit: Have a spill kit specifically for solid chemical spills readily available.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensure complete protection and prevent contamination.

PPE_Donning_Workflow Start Start LabCoat 1. Don Laboratory Coat Start->LabCoat Gloves 2. Don Inner Gloves (optional) LabCoat->Gloves Respirator 3. Don Respirator (if required) Gloves->Respirator Goggles 4. Don Eye Protection Respirator->Goggles FaceShield 5. Don Face Shield (if required) Goggles->FaceShield OuterGloves 6. Don Outer Gloves FaceShield->OuterGloves End Ready for Work OuterGloves->End

Caption: PPE Donning Sequence

Handling Procedures:
  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Reconstitution: Add solvent to the solid slowly to avoid splashing. If the solvent is volatile, ensure this is done in a chemical fume hood.

  • General Handling: Always handle solutions of N,N'-bis(4-chlorophenyl)isophthalamide within a chemical fume hood. Avoid contact with skin and eyes[2]. Do not eat, drink, or smoke in the laboratory[1][2][6].

Doffing PPE: The Decontamination Process

The removal of PPE is a critical step to prevent exposure to any contaminants.

PPE_Doffing_Workflow Start Start Decontamination OuterGloves 1. Remove Outer Gloves Start->OuterGloves FaceShield 2. Remove Face Shield OuterGloves->FaceShield Goggles 3. Remove Eye Protection FaceShield->Goggles LabCoat 4. Remove Laboratory Coat Goggles->LabCoat Respirator 5. Remove Respirator LabCoat->Respirator InnerGloves 6. Remove Inner Gloves Respirator->InnerGloves WashHands 7. Wash Hands Thoroughly InnerGloves->WashHands End Procedure Complete WashHands->End

Caption: PPE Doffing Sequence

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of N,N'-bis(4-chlorophenyl)isophthalamide and any contaminated materials is crucial to protect the environment and comply with regulations[1][2].

  • Chemical Waste: Unused N,N'-bis(4-chlorophenyl)isophthalamide and solutions containing it should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as solid hazardous waste.

  • Waste Disposal Service: It is imperative to use a licensed professional waste disposal service for the final disposal of all waste generated[1][2]. Do not dispose of this chemical down the drain or in regular trash[1].

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][3][7].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[2][3][7].

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2][3][7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][3][7].

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely advance your research while ensuring personal and environmental well-being.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

Sources

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